Product packaging for Bifenazate(Cat. No.:CAS No. 149877-41-8)

Bifenazate

カタログ番号: B1666992
CAS番号: 149877-41-8
分子量: 300.35 g/mol
InChIキー: VHLKTXFWDRXILV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Bifenazate is a highly effective and selective carbazate acaricide extensively used in agricultural research for managing phytophagous mite populations. Its primary research value lies in its unique mode of action. It is classified by the Insecticide Resistance Action Committee (IRAC) as Group 20D, functioning as a mitochondrial complex III electron transport inhibitor at the Qo site, leading to rapid paralysis and mortality in target mites . Studies also suggest a novel synergistic action on GABA-gated chloride channels, though the full mechanism is still under investigation . Research applications focus on controlling key pest species such as the two-spotted spider mite ( Tetranychus urticae ), European red mite ( Panonychus ulmi ), and citrus red mite ( Panonychus citri ) across various crops, including strawberries, fruiting vegetables, ornamentals, and fruit trees . This compound is valued for its efficacy on all life stages (egg, nymph, and adult) , its long residual activity, and its selectivity, which helps preserve beneficial insect populations in integrated pest management (IPM) programs . Sublethal effects have been documented, including impacts on the biological traits and enzymatic properties of mite populations . For analytical research, please note that this compound readily oxidizes to its metabolite, this compound-diazene, which is also a potent acaricide and can revert under mild reducing conditions . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. All safety data sheets and handling protocols should be consulted prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20N2O3 B1666992 Bifenazate CAS No. 149877-41-8

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

propan-2-yl N-(2-methoxy-5-phenylanilino)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-12(2)22-17(20)19-18-15-11-14(9-10-16(15)21-3)13-7-5-4-6-8-13/h4-12,18H,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLKTXFWDRXILV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)NNC1=C(C=CC(=C1)C2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5032525
Record name Bifenazate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5032525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [Merck Index] White crystalline solid; [MSDSonline]
Record name Bifenazate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3920
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

Decomposes at 240 °C
Record name Bifenazate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7002
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In water, 3.76 mg/L at 20 °C, In water, 2.06 mg/L at 20 °C, unspecified pH, In acetonitrile = 0.0956 mg/L, ethyl acetate = 0.102 mg/L, methanol =0.0447 mg/L, toluene = 0.0247 mg/L, hexane = 0.232X10-3 mg/L at 25 °C
Record name Bifenazate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7002
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.31 g/cu cm at 25 °C
Record name Bifenazate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7002
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00000008 [mmHg], 7.5X10-8 mm Hg at 25 °C
Record name Bifenazate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3920
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Bifenazate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7002
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White crystals, Beige crystalline solid (technical grade)

CAS No.

149877-41-8
Record name Bifenazate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149877-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bifenazate [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149877418
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bifenazate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5032525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name bifenazate (ISO); isopropyl 2-(4-methoxybiphenyl-3-yl)hydrazinecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.103.840
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Hydrazinecarboxylic acid, 2-(4-methoxy[1,1'-biphenyl]-3-yl)-, 1-methylethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.323
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BIFENAZATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24Z9QW0505
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Bifenazate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7002
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

123-125 °C
Record name Bifenazate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7002
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Bifenazate for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of bifenazate, a non-systemic acaricide with a unique mode of action. The information presented herein is intended for research and development purposes, offering detailed experimental protocols, quantitative data, and insights into the chemical processes involved in obtaining high-purity this compound.

Introduction to this compound

This compound is a carbazate-based acaricide effective against a wide range of mite species. Its chemical name is isopropyl 2-(4-methoxy-[1,1'-biphenyl]-3-yl)hydrazine-1-carboxylate. The compound's mode of action is primarily through the inhibition of the mitochondrial electron transport chain at complex III (cytochrome bc1 complex) at the Qo site. Additionally, there is evidence suggesting that it acts as a positive allosteric modulator of γ-aminobutyric acid (GABA) receptors in mites. This dual-pronged mechanism contributes to its efficacy and makes it a valuable tool in mite resistance management research.

Synthetic Pathways

Several synthetic routes to this compound have been developed, each with its own advantages and disadvantages concerning starting materials, reaction conditions, and overall yield. This guide details three prominent synthetic strategies.

Synthesis from 4-Methoxybiphenyl

This two-step synthesis is a common and efficient method for producing this compound. It involves the Lewis acid-catalyzed electrophilic aromatic substitution of 4-methoxybiphenyl with diisopropyl azodicarboxylate (DIAD), followed by a decarboxylation reaction.

Step 1: Synthesis of Diisopropyl 1-(4-methoxy-[1,1'-biphenyl]-3-yl)hydrazine-1,2-dicarboxylate

  • To a solution of 4-methoxybiphenyl (1.0 g, 5.4 mmol) in dichloromethane (6 mL) at room temperature, add boron trifluoride diethyl etherate (BF₃·OEt₂, 0.7 mL).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add diisopropyl azodicarboxylate (DIAD) (2.1 mL, 5.4 mmol) dropwise over 10 minutes.

  • Allow the reaction to proceed at 0°C, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the hydrazinedicarboxylate intermediate.

Step 2: Synthesis of this compound (Decarboxylation)

  • Prepare a 1:1 mixture of nitromethane and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol.

  • Dissolve the hydrazinedicarboxylate intermediate from Step 1 in the solvent mixture.

  • Add aluminum chloride (AlCl₃) as a catalyst.

  • Heat the reaction mixture with stirring, monitoring for completion by TLC.

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the product with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography.

StepProductCatalystSolventYieldPurity
1Diisopropyl 1-(4-methoxy-[1,1'-biphenyl]-3-yl)hydrazine-1,2-dicarboxylateBF₃·OEt₂Dichloromethane57%Post-chromatography
2This compoundAlCl₃Nitromethane/Fluoroalcohol46%Post-chromatography
Overall This compound ~26%
Synthesis from p-Hydroxybiphenyl

This multi-step synthesis offers an alternative route starting from the readily available p-hydroxybiphenyl. The overall yield for this pathway is reported to be over 65%.

  • Nitration: Dissolve p-hydroxybiphenyl in a suitable solvent and react with nitric acid to yield 4-hydroxy-3-nitrobiphenyl.

  • Methylation: Methylate the hydroxyl group of 4-hydroxy-3-nitrobiphenyl using a methylating agent such as dimethyl sulfate in the presence of a base to give 4-methoxy-3-nitrobiphenyl.

  • Reduction: Reduce the nitro group of 4-methoxy-3-nitrobiphenyl to an amino group using a reducing agent like hydrogen gas with a Raney nickel catalyst, or stannous chloride, to form 3-amino-4-methoxybiphenyl.

  • Diazotization: Convert the amino group of 3-amino-4-methoxybiphenyl to a diazonium salt by reacting with sodium nitrite in an acidic medium at low temperatures.

  • Reduction of Diazonium Salt: Reduce the diazonium salt to a hydrazine derivative using a reducing agent like stannous chloride.

  • Acylation: React the resulting hydrazine derivative with isopropyl chloroformate in the presence of a base such as pyridine to yield this compound.

StepStarting MaterialProductReagentsYield
1 & 2p-Hydroxybiphenyl4-methoxy-3-nitrobiphenylHNO₃, Dimethyl sulfate98.7% (for methylation)
34-methoxy-3-nitrobiphenyl3-amino-4-methoxybiphenylH₂, Raney Ni93%
4 & 53-amino-4-methoxybiphenyl3-(4-methoxy-[1,1'-biphenyl]-3-yl)hydrazine hydrochlorideNaNO₂, SnCl₂-
63-(4-methoxy-[1,1'-biphenyl]-3-yl)hydrazine hydrochlorideThis compoundIsopropyl chloroformate, Pyridine66-70%
Overall p-Hydroxybiphenyl This compound >65%
Synthesis from 4-Chlorophenol

This six-step synthesis provides another viable route to this compound with a high final purity.

  • Nitration: React 4-chlorophenol with nitric acid to introduce a nitro group.

  • Etherification: Convert the hydroxyl group to a methoxy group using a methylating agent.

  • Reduction: Reduce the nitro group to an amine.

  • Diazonium Salt Formation: Convert the amino group to a diazonium salt.

  • Condensation: React the diazonium salt to form a hydrazine intermediate.

  • Suzuki Cross-Coupling: Couple the intermediate with a suitable boronic acid derivative in the presence of a palladium catalyst to form the biphenyl structure and yield this compound.

Synthesis RouteStarting MaterialNumber of StepsOverall YieldFinal Purity
From 4-Chlorophenol4-Chlorophenol652.5%≥98.7%

Purification of this compound

The purification of this compound is crucial to remove unreacted starting materials, by-products, and other impurities. The choice of purification method depends on the scale of the synthesis and the nature of the impurities.

Column Chromatography

Flash column chromatography is an effective method for purifying crude this compound, particularly for the synthesis from 4-methoxybiphenyl.

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexane.

  • Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.

  • Elution: Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect the eluting solvent in fractions and monitor the separation using TLC.

  • Analysis and Pooling: Analyze the fractions by TLC to identify those containing pure this compound. Pool the pure fractions and evaporate the solvent to obtain the purified product.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds and is particularly useful for the final purification of this compound.

  • Solvent Selection: Choose a suitable solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Toluene and ethyl acetate are reported to be effective solvents.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Analytical TechniqueExpected Results
¹H NMR (CDCl₃, 300 MHz) δ (ppm): 1.25 (d, 6H), 3.89 (s, 3H), 4.97 (m, 1H), 6.40 (s, 1H), 6.88 (d, 1H), 7.07 (d, 2H), 7.28 (t, 1H), 7.39 (t, 2H), 7.52 (d, 2H)[1]
Mass Spectrometry (ESI+) m/z: 301.1547 [M+H]⁺. Major fragments at m/z 198.1, 214.1, 256.2.[2][3]
Melting Point 123-125 °C
Appearance White to light brown solid

Visualizing Synthesis and Mode of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the synthetic workflows and the proposed mode of action of this compound.

Bifenazate_Synthesis_from_4_Methoxybiphenyl 4-Methoxybiphenyl 4-Methoxybiphenyl Hydrazine Intermediate Hydrazine Intermediate 4-Methoxybiphenyl->Hydrazine Intermediate DIAD, BF3.OEt2 Dichloromethane This compound This compound Hydrazine Intermediate->this compound AlCl3 Nitromethane/Fluoroalcohol Purified this compound Purified this compound This compound->Purified this compound Column Chromatography

Caption: Synthesis of this compound from 4-Methoxybiphenyl.

Bifenazate_Synthesis_from_p_Hydroxybiphenyl p-Hydroxybiphenyl p-Hydroxybiphenyl Nitration Nitration p-Hydroxybiphenyl->Nitration Methylation Methylation Nitration->Methylation Reduction Reduction Methylation->Reduction Diazotization Diazotization Reduction->Diazotization Acylation Acylation Reduction->Acylation Diazotization->Reduction This compound This compound Acylation->this compound

Caption: Multi-step Synthesis of this compound from p-Hydroxybiphenyl.

Bifenazate_Mode_of_Action cluster_0 Mitochondrial Electron Transport Chain cluster_1 GABAergic Synapse Complex I Complex I Coenzyme Q Coenzyme Q Complex I->Coenzyme Q Complex II Complex II Complex II->Coenzyme Q Complex III Complex III Coenzyme Q->Complex III Cytochrome c Cytochrome c Complex III->Cytochrome c Complex IV Complex IV Cytochrome c->Complex IV ATP Synthase ATP Synthase Complex IV->ATP Synthase H+ gradient This compound This compound This compound->Complex III Inhibition GABA Receptor GABA Receptor Chloride Channel Chloride Channel GABA Receptor->Chloride Channel Opens GABA GABA GABA->GABA Receptor Binds Bifenazate_GABA This compound Bifenazate_GABA->GABA Receptor Positive Allosteric Modulation

Caption: Proposed Dual Mode of Action of this compound.

References

Bifenazate Degradation in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifenazate is a carbazate-based acaricide used to control mite populations on various agricultural crops. Understanding its degradation pathways in aqueous environments is crucial for assessing its environmental fate, establishing pre-harvest intervals, and ensuring food safety. This technical guide provides an in-depth overview of the primary degradation mechanisms of this compound in aqueous solutions, namely hydrolysis, autoxidation, and photolysis. It details the experimental protocols for studying these pathways, presents quantitative data on degradation kinetics, and visualizes the transformation processes.

Core Degradation Pathways

This compound degrades in aqueous solutions primarily through two interconnected pathways: hydrolysis and photolysis. Autoxidation also plays a role, particularly in the initial conversion of this compound to its primary metabolite.

Hydrolysis and Autoxidation

In aqueous solutions, this compound undergoes an initial oxidation step to form this compound-diazene (diazenecarboxylic acid, 2-(4-methoxy-[1,1'-biphenyl-3-yl], 1-methylethyl ester), also known as D3598).[1][2] This conversion is a key step in the degradation process. This compound-diazene is itself unstable in water and subsequently hydrolyzes to form other degradation products. The rate of hydrolysis is significantly influenced by the pH of the solution.

The degradation of this compound is faster in neutral to alkaline conditions compared to acidic conditions.[2] In air-saturated water at pH 5.7, this compound has been shown to undergo autoxidation in the dark with a half-life of 34 hours.[3] The autoxidation process in water is initiated by the oxidation of the this compound molecule by oxygen and involves the superoxide anion as a chain carrier.[3]

The major degradation products identified from hydrolysis include:

  • This compound-diazene (D3598) : The initial oxidation product.[1][4]

  • [1,1'-Biphenyl]-3,4-diol (D9472) [4]

  • 4-methoxybiphenyl (D1989) [4]

Photolysis

This compound is susceptible to degradation upon exposure to light. In aqueous solutions, direct photolysis occurs, leading to the formation of various photoproducts. The phototransformation of this compound is attributed to the oxidation of its excited states by oxygen and the cleavage of the N-N bond.[3]

Under simulated solar light in air-saturated water at pH 5.7, this compound has a photolysis half-life of 17 hours.[3] A study using a sterile aqueous pH 5 buffer and simulated sunlight reported a photolysis half-life (DT50) for the parent this compound of 0.9 days (10.8 hours).[2]

The major degradation product from photodegradation in water is:

  • 4-Methoxy-(1,1'-biphenyl)-3-ol (D9963) [4]

Other identified photolysis products include polar products and carbon dioxide.[2]

Quantitative Degradation Data

The following tables summarize the quantitative data on the degradation kinetics of this compound and its primary metabolite, this compound-diazene, under various conditions.

Table 1: Hydrolysis Half-life of this compound in Aqueous Solutions at 25°C

pHHalf-life (DT50)Reference
49.1 days[2]
55.4 days[2]
720 hours[2]
91.6 hours[2]

Table 2: Degradation Half-life of this compound under Different Conditions

ConditionMediumHalf-life (t1/2)Reference
Autoxidation (dark)Air-saturated water (pH 5.7)34 hours[3]
PhotolysisAir-saturated water (pH 5.7)17 hours[3]
Photolysis (simulated sunlight)Sterile aqueous buffer (pH 5)0.9 days (10.8 hours)[2]

Table 3: Hydrolysis Half-life of this compound-diazene in Aqueous Solutions

pHHalf-life (DT50)Reference
458 hours[2]
550 hours[2]
718 hours[2]
90.28 hours[2]

Experimental Protocols

Detailed methodologies are essential for reproducible studies on this compound degradation. Below are outlines of key experimental protocols.

Hydrolysis Study Protocol

A standardized protocol for assessing the hydrolysis of this compound involves the following steps:

  • Preparation of Buffer Solutions : Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.[2]

  • Test Substance Preparation : A stock solution of this compound is prepared in a suitable solvent like acetonitrile. An aliquot of this stock solution is added to the buffer solutions to achieve a final concentration of approximately 1 mg/L. The amount of organic solvent should be kept minimal (e.g., <1%).[2]

  • Incubation : The test solutions are maintained at a constant temperature, typically 25°C, in the dark to prevent photodegradation.[2]

  • Sampling : Aliquots of the test solutions are collected at predetermined time intervals.

  • Sample Analysis : The concentration of this compound and its degradation products in the samples is determined using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Data Analysis : The degradation rate and half-life (DT50) of this compound at each pH are calculated, typically assuming first-order kinetics.

Photolysis Study Protocol

The protocol for a photolysis study is as follows:

  • Test Solution Preparation : A solution of this compound (often 14C-labeled for easier tracking of degradants) is prepared in a sterile aqueous buffer at a specific pH (e.g., pH 5). The concentration is typically around 1 mg/L.[2]

  • Light Source : The test solutions are exposed to a light source that simulates natural sunlight, often filtered to remove wavelengths below 290 nm. The light intensity should be controlled and monitored. A dark control, wrapped in aluminum foil, is run in parallel.[2]

  • Incubation : The experiment is conducted at a constant temperature. The light exposure can be continuous or follow a light/dark cycle (e.g., 12 hours light, 12 hours dark).[2]

  • Sampling : Samples are collected from both the irradiated and dark control solutions at various time points.

  • Analysis : The samples are analyzed to determine the concentration of the parent compound and its photoproducts.

  • Data Analysis : The photodegradation rate and half-life are calculated, correcting for any degradation observed in the dark control.

Analytical Methodology: HPLC-UV

A common method for the quantification of this compound is High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : A CN (cyano) column is often used.[5]

  • Mobile Phase : A mixture of methanol, acetonitrile, and water (e.g., 20:28:52 v/v/v).[5]

  • Flow Rate : Typically 1.0 mL/min.[5]

  • Column Temperature : Maintained at 25°C.[5]

  • Detection Wavelength : 230 nm.[5]

  • Sample Preparation : For analysis of both this compound and this compound-diazene, a reduction step using ascorbic acid can be employed to convert this compound-diazene back to this compound, allowing for the determination of the total residue.[6]

Visualizing Degradation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key degradation pathways and a typical experimental workflow.

Bifenazate_Degradation_Pathways This compound Degradation Pathways in Aqueous Solutions This compound This compound Bifenazate_Diazene This compound-diazene (D3598) This compound->Bifenazate_Diazene Autoxidation / Oxidation Photolysis_Product Photolysis Product (4-Methoxy-(1,1'-biphenyl)-3-ol (D9963)) This compound->Photolysis_Product Photolysis Hydrolysis_Products Hydrolysis Products ([1,1'-Biphenyl]-3,4-diol (D9472), 4-methoxybiphenyl (D1989)) Bifenazate_Diazene->Hydrolysis_Products Hydrolysis Experimental_Workflow General Experimental Workflow for this compound Degradation Studies cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Buffers Prepare Sterile Aqueous Buffers (pH 4, 7, 9) Prep_Test_Solution Prepare Test Solutions (~1 mg/L this compound) Prep_Buffers->Prep_Test_Solution Prep_this compound Prepare this compound Stock Solution Prep_this compound->Prep_Test_Solution Hydrolysis Hydrolysis Study (Dark, 25°C) Prep_Test_Solution->Hydrolysis Photolysis Photolysis Study (Simulated Sunlight, 25°C) Prep_Test_Solution->Photolysis Dark_Control Dark Control for Photolysis Study Prep_Test_Solution->Dark_Control Sampling Collect Samples at Time Intervals Hydrolysis->Sampling Photolysis->Sampling Dark_Control->Sampling Analysis Analyze Samples by HPLC-UV or LC-MS/MS Sampling->Analysis Data_Analysis Calculate Degradation Rate and Half-life (DT50) Analysis->Data_Analysis

References

Spectroscopic Analysis of Bifenazate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Bifenazate, a carbazate acaricide. The document details the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and characterization of this molecule.

Introduction to this compound

This compound is a selective miticide used to control a variety of mite pests on agricultural and ornamental crops. Its chemical structure, isopropyl 2-(4-methoxy-[1,1'-biphenyl]-3-yl)hydrazinecarboxylate, presents several key functional groups that are amenable to spectroscopic analysis. Understanding its spectroscopic properties is crucial for quality control, metabolism studies, and residue analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Due to the limited availability of public experimental NMR data for this compound, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on computational algorithms that analyze the molecule's structure.

2.1. Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound reveals signals corresponding to the aromatic protons of the biphenyl system, the methoxy group, the isopropyl moiety, and the hydrazine protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Aromatic-H6.8 - 7.6Multiplet8H
-OCH₃~3.8Singlet3H
-CH(CH₃)₂~5.0Septet1H
-CH(CH ₃)₂~1.3Doublet6H
NH -NH Broad signalsBroad Singlet2H

2.2. Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum provides insights into the carbon skeleton of this compound, identifying the distinct carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C=O (Carbonyl)~157
Aromatic C-O~158
Aromatic C-N~145
Quaternary Aromatic C~130 - 140
Aromatic CH~110 - 130
-OC H₃~55
-C H(CH₃)₂~70
-CH(C H₃)₂~22

2.3. Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of an organic compound like this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals from the solvent itself.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of approximately 12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of ¹³C, a greater number of scans is required.

    • 2D NMR (Optional but Recommended): Experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively, aiding in definitive peak assignments.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Sample NMR NMR Spectroscopy (1H, 13C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) MS->MS_Data Structure Molecular Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

3.1. IR Absorption Data

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration Type
~3300N-HStretching
~3050Aromatic C-HStretching
~2980Aliphatic C-HStretching
1700 (Experimental) [1]C=O (Ester)Stretching
~1600, ~1500C=CAromatic Ring Stretching
~1250C-OStretching
~1100C-NStretching
763 (Experimental) [1]C-HAromatic Out-of-plane Bending

3.2. Experimental Protocol for FT-IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample like this compound is using an Attenuated Total Reflectance (ATR) accessory with a Fourier Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation: A small amount of powdered this compound is placed directly onto the ATR crystal.

  • Instrument Setup: The FT-IR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the clean ATR crystal is collected.

  • Data Acquisition: The sample is placed on the crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹. Multiple scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The peaks are then identified and assigned to specific functional group vibrations.

Bifenazate_Structure_Spectroscopy cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry This compound This compound Structure Isopropyl Group Carbazate Linkage Methoxy Group Biphenyl Moiety H1_NMR ¹H NMR This compound:f0->H1_NMR CH, CH₃ signals This compound:f2->H1_NMR OCH₃ singlet This compound:f3->H1_NMR Aromatic signals C13_NMR ¹³C NMR This compound:f0->C13_NMR Aliphatic C signals This compound:f2->C13_NMR OCH₃ signal This compound:f3->C13_NMR Aromatic C signals IR_Spec FT-IR This compound:f1->IR_Spec C=O, N-H stretches Mass_Spec MS This compound->Mass_Spec Molecular Ion Peak

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

4.1. Mass Spectrometry Data

The mass spectral data for this compound has been reported in several databases. The exact mass and major fragments are summarized below.

Table 4: Mass Spectrometry Data for this compound

ParameterValueSource
Molecular FormulaC₁₇H₂₀N₂O₃PubChem[2]
Molecular Weight300.35 g/mol PubChem[2]
Exact Mass300.1474 DaPubChem[2]
GC-MS (m/z)
Top Peak199PubChem[2]
2nd Highest Peak300PubChem[2]
3rd Highest Peak196PubChem[2]
MS-MS ([M+H]⁺)
Precursor Ion (m/z)301.1547PubChem[2]
Fragment Ions (m/z)198.1, 214.1, 256.2PubChem[2]
MS-MS ([M-H]⁻)
Precursor Ion (m/z)299.1401PubChem[2]
Fragment Ions (m/z)239.1, 211.1, 224.2PubChem[2]

4.2. Experimental Protocol for LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common technique for the analysis of this compound in various matrices.

  • Sample Preparation: For residue analysis, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method is often employed. The sample is extracted with an appropriate solvent (e.g., acetonitrile), followed by a cleanup step using dispersive solid-phase extraction (dSPE).

  • Chromatographic Separation: The extract is injected into a liquid chromatograph. A reverse-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve ionization.

  • Mass Spectrometric Detection: The eluent from the LC is introduced into the mass spectrometer, commonly equipped with an electrospray ionization (ESI) source.

    • MS1 Scan: A full scan is performed to identify the precursor ion of this compound ([M+H]⁺ or [M-H]⁻).

    • MS2 Scan (Product Ion Scan): The precursor ion is selected and fragmented in the collision cell. The resulting fragment ions are detected, providing a characteristic fragmentation pattern for confirmation.

    • Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions are monitored for enhanced sensitivity and selectivity.

Bifenazate_Fragmentation M_H [M+H]⁺ m/z = 301.15 Frag1 Loss of Isopropoxycarbonyl [C₁₃H₁₃N₂O]⁺ m/z = 213 M_H->Frag1 - C₄H₈O₂ Frag2 Loss of Isopropanol [C₁₇H₁₇N₂O₂]⁺ m/z = 281 M_H->Frag2 - C₃H₈O Frag3 Methoxybiphenyl fragment [C₁₃H₁₂O]⁺ m/z = 198.1 Frag1->Frag3 - N₂

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful toolkit for the comprehensive analysis of this compound. While experimental NMR and a full IR spectrum are not widely available in public domains, predictive methods and analysis of key functional groups offer valuable structural insights. Mass spectrometry, particularly LC-MS/MS, remains a cornerstone for the sensitive and specific detection and quantification of this compound in complex samples. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals involved in the analysis of this important acaricide.

References

Bifenazate as a Modulator of GABA-Gated Chloride Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth examination of the acaricide bifenazate's mechanism of action, focusing on its role as a positive allosteric modulator of γ-aminobutyric acid (GABA)-gated chloride channels. The content herein is curated for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's effects on its target receptor.

Executive Summary

This compound is a selective acaricide used for the control of spider mites, such as Tetranychus urticae. Its mode of action is not on the mitochondrial complex III, as initially proposed, but rather as a synergist or allosteric modulator of GABA-gated chloride channels.[1][2] this compound and its primary metabolite, diazene, do not act as direct agonists on the GABA receptor. Instead, they enhance the receptor's response to its natural ligand, GABA. This potentiation of the GABA-induced chloride current leads to hyperpolarization of the neuron, inducing paralysis and eventual death of the mite.[3] This allosteric modulation occurs at a binding site distinct from the GABA binding site.[3]

Quantitative Data on this compound's Modulatory Effects

The positive allosteric modulation of the Tetranychus urticae GABA receptor (TuGABAR) by this compound and its active metabolite, diazene, has been quantified through electrophysiological studies. The key finding is a significant leftward shift in the GABA dose-response curve, indicating an increased potency of GABA in the presence of these modulators.

ModulatorConcentrationTarget ReceptorEffect on GABA EC50Fold Shift in GABA PotencyReference
This compound 30 µMTuGABARFrom 24.8 µM to 4.83 µM~5.1[1][3]
Diazene 30 µMTuGABARFrom 24.8 µM to 10.8 µM~2.3[3]

TuGABAR: A homologue of the RDL (Resistance to dieldrin) subunit of the ionotropic GABA receptor from Tetranychus urticae.

Core Signaling Pathway

This compound's interaction with the GABA-gated chloride channel involves a positive allosteric modulation mechanism. The following diagram illustrates this signaling pathway, from the binding of this compound and GABA to the final physiological effect on the neuron.

GABASignaling cluster_receptor GABA-A Receptor in Neuronal Membrane cluster_ligands Extracellular Ligands cluster_effect Intracellular and Cellular Effect GABA_R GABA Receptor (Chloride Channel) Bifenazate_Site Allosteric Site GABA_Site GABA Binding Site Cl_Influx Increased Cl- Influx GABA_R->Cl_Influx Facilitates Bifenazate_Site->GABA_Site Enhances GABA Binding/ Efficacy GABA_Site->GABA_R Opens Channel This compound This compound This compound->Bifenazate_Site Binds to GABA GABA GABA->GABA_Site Binds to Hyperpolarization Neuron Hyperpolarization Cl_Influx->Hyperpolarization Paralysis Paralysis Hyperpolarization->Paralysis

Caption: this compound's allosteric modulation of the GABA receptor signaling pathway.

Experimental Protocols

The primary method for characterizing the effects of this compound on GABA-gated chloride channels is two-electrode voltage-clamp (TEVC) electrophysiology using Xenopus laevis oocytes expressing the target receptor.

Oocyte Preparation and Receptor Expression
  • Oocyte Harvesting: Mature female Xenopus laevis frogs are anesthetized, and a small incision is made in the abdomen to remove a portion of the ovary.

  • Defolliculation: The ovarian lobes are treated with collagenase in a calcium-free solution to remove the follicular cell layer from the oocytes.

  • cRNA Injection: Oocytes are injected with cRNA encoding the Tetranychus urticae GABA receptor subunit (TuGABAR).

  • Incubation: Injected oocytes are incubated for 2-5 days at 16-18°C in a Barth's solution supplemented with antibiotics to allow for receptor expression in the oocyte membrane.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology
  • Oocyte Placement: An oocyte expressing the TuGABAR is placed in a recording chamber and continuously perfused with a standard saline solution.

  • Electrode Impalement: Two glass microelectrodes, filled with 3 M KCl, are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current.

  • Voltage Clamp: The oocyte membrane potential is clamped at a holding potential of -60 mV to -80 mV.

  • Drug Application: GABA, this compound, or a combination of both are applied to the oocyte via the perfusion system.

  • Data Acquisition: The resulting currents are recorded, amplified, and digitized for analysis. The peak current induced by GABA in the presence and absence of this compound is measured.

Data Analysis
  • Dose-Response Curves: Dose-response curves for GABA are generated by plotting the normalized peak current against the logarithm of the GABA concentration.

  • EC50 Calculation: The curves are fitted to a sigmoidal logistic equation to determine the EC50 (the concentration of GABA that elicits a half-maximal response).

  • Statistical Analysis: Statistical tests are used to determine the significance of the shift in the GABA EC50 in the presence of this compound.

The following diagram outlines the workflow for the TEVC experiment.

TEVC_Workflow cluster_prep Oocyte Preparation cluster_recording TEVC Recording cluster_analysis Data Analysis Harvest Harvest Oocytes from Xenopus laevis Defolliculate Defolliculate Oocytes Harvest->Defolliculate Inject Inject TuGABAR cRNA Defolliculate->Inject Incubate Incubate for Receptor Expression Inject->Incubate Place Place Oocyte in Recording Chamber Incubate->Place Impalement Impalement with Two Electrodes Place->Impalement Clamp Clamp Voltage at -70mV Impalement->Clamp Apply Apply GABA +/- This compound Clamp->Apply Record Record Inward Chloride Current Apply->Record Plot Plot Dose-Response Curves Record->Plot Calculate Calculate GABA EC50 Shift Plot->Calculate Analyze Statistical Analysis Calculate->Analyze

Caption: Experimental workflow for Two-Electrode Voltage-Clamp (TEVC) analysis.

Selectivity and Concluding Remarks

The action of this compound appears to be highly specific to mite GABA receptors. Studies have shown that this compound does not exhibit the same positive allosteric modulator effect on the honeybee (Apis mellifera) RDL GABA receptor.[1] This selectivity is a critical aspect of its utility as a targeted acaricide with low toxicity to beneficial insects.[1] The differential metabolism of this compound in insects and mites may also contribute to its high selectivity.[1]

Further research into the specific amino acid residues at the allosteric binding site that confer this selectivity could provide valuable insights for the development of novel, even more specific, and effective crop protection agents. The methodologies and data presented in this guide offer a foundational understanding for scientists and researchers working to elucidate the intricate mechanisms of pesticide action and to innovate in the field of drug and pesticide discovery.

References

Sub-lethal Effects of Bifenazate on Mite Behavior and Reproduction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifenazate is a selective carbazate acaricide widely utilized in integrated pest management (IPM) programs to control various mite species, particularly from the Tetranychidae family.[1] While its lethal effects are well-documented, the sub-lethal impacts on mite populations that survive exposure are critical for understanding its long-term efficacy and for developing sustainable resistance management strategies.[2] Exposure to sub-lethal concentrations of this compound can induce a range of adverse effects on mite life-history traits, including longevity, fecundity, and fertility, ultimately affecting the population's growth dynamics.[1][3][4] This technical guide provides an in-depth analysis of the sub-lethal effects of this compound on mite behavior and reproduction, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental processes.

Mode of Action

Initially considered a neurotoxin, substantial evidence now points to the mitochondrial complex III (cytochrome bc1 complex) at the Qo site as the primary target for this compound.[5][6][7] Mutations in the mitochondrial cytochrome b (cytb) gene are strongly associated with this compound resistance in mites.[1][8] This mode of action disrupts the electron transport chain, leading to impaired energy production. While a synergistic or allosteric modulator effect on GABA-gated chloride channels has also been observed, the primary acaricidal activity is attributed to its impact on mitochondrial respiration.[6][9] Resistance to this compound has been shown to be maternally inherited, which supports the hypothesis of a mitochondrial target.[1][10]

cluster_Mitochondrion Mitochondrial Inner Membrane ETC Electron Transport Chain (ETC) ComplexIII Complex III (Cytochrome bc1 complex) ETC->ComplexIII Electron Flow ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase Proton Gradient ATP ATP (Energy) ATP_Synthase->ATP This compound This compound This compound->Inhibition Inhibition->ComplexIII

Figure 1: Proposed primary mode of action of this compound.

Data Presentation: Sub-lethal Effects on Mite Reproduction and Population Parameters

The following tables summarize the quantitative data from various studies on the sub-lethal effects of this compound on key life history and population parameters of different mite species.

Table 1: Effects of Sub-lethal Concentrations of this compound on Tetranychus urticae (Two-Spotted Spider Mite)

ParameterControlLC10LC20LC30Reference(s)
Parental Generation
Survival Rate-Reduced by 9%Reduced by 13%-[8]
Female Longevity (days)23.36---[3]
Oviposition Period-Reduced by 77.6%Reduced by 83.1%-[8]
Fecundity (eggs/female)-Decreased by 89.2%Decreased by 76.9%27.02[3][8]
Progeny Generation
Net Reproductive Rate (R₀)57.9349.1741.5032.87[3]
Intrinsic Rate of Increase (r)0.208Lower than controlLower than controlLower than control[3]
Finite Rate of Increase (λ)1.232Lower than controlLower than controlLower than control[3]
Mean Generation Time (T) (days)19.4819.8020.1019.45[3]

Table 2: Effects of Sub-lethal Concentrations of this compound on Tetranychus truncatus

ParameterControlLC15LC30Reference(s)
Parental Generation
Female Longevity (days)Decreased with increasing concentration[1][4]
Oviposition Period (days)Decreased with increasing concentration[1][4]
Fecundity (eggs/female)Significantly reduced with increasing concentration[1][4]
Population Parameters
Net Reproductive Rate (R₀)Significantly lower than control[1]
Intrinsic Rate of Increase (r)Reduced compared to control[1]
Mean Generation Time (T)Influenced significantly[1]

Table 3: Effects of Sub-lethal Concentrations of this compound on Panonychus citri (Citrus Red Mite)

ParameterControlLC10LC30Reference(s)
Life History Traits
Development Duration-Significantly affectedSignificantly affected[11]
Fecundity-Significantly affectedSignificantly affected[11]
Enzyme Activity
CYP450 Activity--Inhibited[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. The following sections describe the common experimental protocols used to assess the sub-lethal effects of this compound on mites.

Mite Rearing and Culture Maintenance
  • Host Plant: Mite populations, such as Tetranychus urticae and Tetranychus truncatus, are typically reared on the leaf discs of bean plants (Lablab purpureus or similar).[1]

  • Environmental Conditions: Cultures are maintained in a controlled environment, commonly at 25±1°C, 60-80% relative humidity (RH), and a photoperiod of 16 hours of light to 8 hours of dark (16L:8D).[1]

  • Containment: Leaf discs are placed on water-saturated polyurethane mats or wet cotton in Petri dishes to provide moisture and prevent mites from escaping.[11]

Bioassay for Determining Lethal Concentrations (LC values)
  • Methodology: The leaf-residue or leaf dip bioassay method is commonly employed.[7]

  • Procedure:

    • Newly emerged adult female mites are transferred to fresh leaf discs.

    • A series of this compound concentrations are prepared. A control group is treated with a solvent (e.g., 0.1% ethyl acetate solution) or distilled water.[11]

    • For the leaf dip method, leaves with the mites are briefly immersed in the respective this compound solutions.[11]

    • The treated leaf discs are then placed in a controlled environment for observation.

    • Mortality is assessed after a set period, typically 24 hours.

  • Data Analysis: Probit analysis is used to calculate the lethal concentrations (e.g., LC10, LC20, LC30, LC50).[12]

A Mite Culture (e.g., T. urticae on bean leaves) C Leaf Dip Bioassay (Treat mites on leaf discs) A->C B Prepare Serial Dilutions of this compound B->C D Incubate (24h) (Controlled Environment) C->D E Assess Mortality D->E F Probit Analysis E->F G Determine LC Values (LC10, LC20, LC30) F->G

Figure 2: Experimental workflow for LC determination.
Sub-lethal Effects on Life History and Population Parameters

  • Methodology: The age-stage, two-sex life table analysis is a comprehensive method used to evaluate the overall effects of a pesticide on both the survivorship and fecundity of a population.[3][10]

  • Procedure:

    • A cohort of newly emerged female mites is treated with the predetermined sub-lethal concentrations (e.g., LC10, LC20) of this compound and a control.[8]

    • The surviving individuals are transferred to fresh, untreated leaf discs.

    • The daily survival and fecundity of these parental (F0) females are recorded until the death of the last individual.

    • The developmental time, survival, and fecundity of their offspring (the F1 generation) are also monitored daily.

  • Data Analysis: The collected data are analyzed to calculate key life table parameters, including:

    • Age-stage specific survival rate (s_xj)

    • Age-specific fecundity (m_x)

    • Net reproductive rate (R₀): The average number of offspring an individual produces during its lifetime.[3]

    • Intrinsic rate of increase (r): A measure of the population growth rate under specific environmental conditions.[1][3]

    • Finite rate of increase (λ): The per capita rate of increase per unit of time.[3]

    • Mean generation time (T): The average time from the birth of an individual to the birth of its offspring.[3]

Sub-lethal Effects on Mite Behavior

While extensive data exists on the reproductive and demographic impacts of sub-lethal this compound exposure, specific, quantified effects on mite behavior such as feeding, dispersal, and mating are not as well-documented in the reviewed literature. This compound and its active metabolite, diazene, are known to induce paralysis in spider mites, which suggests a direct impact on their nervous system and, consequently, their behavior.[9] However, further research is required to quantify changes in specific behaviors at sub-lethal concentrations and to understand the broader ecological implications of such alterations.

Conclusion

Sub-lethal concentrations of this compound have significant and detrimental effects on the reproduction and population dynamics of susceptible mite species.[1][3] Exposure to these lower concentrations leads to reduced female longevity and fecundity, and negatively impacts the growth rates of subsequent generations. These findings underscore the importance of considering sub-lethal effects when evaluating the overall impact of an acaricide in an IPM program. While the primary mode of action is the disruption of mitochondrial respiration, the observed paralytic effects suggest behavioral impacts that warrant further investigation. A comprehensive understanding of these sub-lethal effects is essential for optimizing the use of this compound, managing resistance, and ensuring its long-term viability as an effective acaricide.

References

Methodological & Application

Application Note: Quantification of Bifenazate in Plant Tissues using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bifenazate is a widely used acaricide for controlling mite populations on a variety of agricultural products. Due to its potential for human exposure through consumption of treated plant materials, robust and sensitive analytical methods are required for the accurate quantification of its residues. A significant challenge in this compound analysis is its rapid oxidation to this compound-diazene, which can in turn be reduced back to the parent compound.[1][2] This application note details a comprehensive and validated LC-MS/MS protocol for the reliable quantification of total this compound residues in various plant tissues, incorporating a reduction step to account for the conversion of its primary metabolite. The method is based on the widely accepted QuEChERS extraction procedure followed by analysis using tandem mass spectrometry, providing high selectivity and sensitivity.

Experimental Protocols

This section provides a detailed methodology for the quantification of this compound in plant tissues, from sample preparation to LC-MS/MS analysis.

1. Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is employed for the extraction of this compound from plant matrices.[1][3][4]

  • Homogenization: Weigh 10 g of a homogenized plant sample (e.g., fruits, vegetables) into a 50 mL centrifuge tube. For dry samples like cereals, use 5 g and add 10 mL of water to rehydrate.[3]

  • Extraction:

    • Add 10 mL of acetonitrile to the sample tube.

    • If an internal standard is used, add an appropriate amount at this stage (e.g., 100 µL of a suitable concentration of Chlorpyrifos D10).[3]

    • Shake the tube vigorously for 1 minute.

    • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[3]

    • Immediately shake the tube for 1 minute and then centrifuge at ≥ 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup (Optional):

    • Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing a suitable sorbent. For many plant matrices, a combination of primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove nonpolar interferences is effective.[2][4] For highly pigmented samples, graphitized carbon black (GCB) may be used, although it can retain planar analytes. Z-Sep+ has been shown to provide good recovery and minimal matrix effects.[2]

    • Vortex the dSPE tube for 1 minute and centrifuge at high speed for 2 minutes.

  • Reduction and Stabilization:

    • Transfer 1 mL of the final extract (either raw or cleaned-up) into an autosampler vial.

    • Add 25 µL of a 30% (w/w) aqueous ascorbic acid solution.[3][5]

    • Allow the vial to stand for at least 15 hours (e.g., overnight) at room temperature to ensure the complete conversion of this compound-diazene to this compound and to stabilize the parent compound.[3]

2. LC-MS/MS Analysis

The analysis is performed using a liquid chromatography system coupled to a tandem mass spectrometer.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for the separation.

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B) is typically employed.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.[3]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: At least two MRM transitions should be monitored for both the target analyte and the internal standard (if used) for confirmation and quantification.[6] The precursor ion and the most abundant, stable product ion are used for quantification, while a second product ion is used for confirmation.

Data Presentation

The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of this compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)
This compound301.2170.1198.1

Note: The specific collision energies for each transition should be optimized on the instrument being used.[6]

Method Validation

The analytical method should be validated to ensure its performance. Key validation parameters include:

  • Linearity: The method should be linear over the expected concentration range of the samples, with a correlation coefficient (R²) of > 0.99.

  • Limit of Quantification (LOQ): The lowest concentration that can be quantified with acceptable accuracy and precision. For many pesticide residue methods, a typical LOQ is 0.01 mg/kg.[6]

  • Accuracy (Recovery): The recovery of the analyte should be within an acceptable range (typically 70-120%) at different spiking levels.[7]

  • Precision (Repeatability): The relative standard deviation (RSD) for replicate measurements should be ≤ 20%.

To account for matrix effects, it is highly recommended to use matrix-matched calibration standards for quantification.[3]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the quantification of this compound in plant tissues.

Bifenazate_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Plant Tissue Sample Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE dSPE Cleanup (Optional) Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Reduction Reduction & Stabilization (Ascorbic Acid) Centrifugation2->Reduction LCMS LC-MS/MS Analysis Reduction->LCMS Data Data Acquisition & Processing LCMS->Data Quantification Quantification Data->Quantification

Caption: Experimental workflow for this compound quantification.

References

Application Notes and Protocols: Bifenazate Dose-Response Curve Analysis in Tetranychus urticae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dose-response relationship of the acaricide bifenazate in the two-spotted spider mite, Tetranychus urticae. This document includes a summary of quantitative data from various studies, detailed experimental protocols for bioassays, and diagrams illustrating the experimental workflow and the proposed signaling pathway of this compound.

Data Presentation

The following tables summarize the lethal concentrations (LC) of this compound against Tetranychus urticae as reported in various scientific studies. These values are crucial for understanding the potency of this compound and for designing effective pest management strategies.

Study PopulationLC10 (μg/mL)LC20 (μg/mL)LC30 (ppm)LC50 (μg/mL or ppm)LC90 (ppm)Regression Equation (y = mortality, x = log concentration)Chi-Square (χ²)Source
General4.928.77-26.54-y = -2.49 + 1.75x-
Susceptible (SSS)---23.06---[1]
Deir-Alla---39.66---[1]
Krimeh---26.29---[1]
Al-Ramtha---23.06---[1]
Zyzya---19.73---[1]
Karamah---13.90---[1]
Baq'a---12.13---[1]
General---112.18742.45-1.68[2]
Sublethal Study2152100----[3][4]

Experimental Protocols

The following are detailed methodologies for conducting dose-response bioassays of this compound against Tetranychus urticae. The slide-dip and leaf-dip methods are the most commonly employed techniques.

Rearing of Tetranychus urticae
  • Host Plant: Maintain a stock culture of T. urticae on a suitable host plant, such as bean plants (Phaseolus vulgaris) or cowpea leaf discs.

  • Environmental Conditions: Rear the mites in a controlled environment with a temperature of 25 ± 1°C, relative humidity of 60-70%, and a photoperiod of 16:8 hours (Light:Dark).

  • Synchronization: To obtain adult female mites of a uniform age for bioassays, transfer adult females to new, uninfested leaves and allow them to oviposit for 24 hours. Remove the females, and the resulting cohort of eggs will develop synchronously.

Preparation of this compound Solutions
  • Stock Solution: Prepare a stock solution of this compound (e.g., Acramite® 480 SC) in distilled water.

  • Serial Dilutions: Create a geometric series of at least five to seven concentrations of this compound by serial dilution of the stock solution with distilled water. The concentration range should be chosen to produce mortality ranging from greater than 0% to less than 100%. A control group treated only with distilled water (or water with the formulation's solvent if applicable) must be included.

Bioassay Method 1: Slide-Dip Technique

This method is widely used for its simplicity and the direct exposure of mites to the acaricide.

  • Mite Preparation: Carefully place adult female mites on their backs onto a piece of double-sided sticky tape affixed to a microscope slide.

  • Dipping: Immerse the slide with the attached mites into the this compound solution for a standardized period, typically 5 seconds.

  • Drying: After dipping, remove the slide and allow it to air-dry at room temperature for 1-2 hours.

  • Incubation: Place the slides in a petri dish lined with moist filter paper to maintain humidity.

  • Mortality Assessment: Assess mite mortality after 24 to 48 hours under a stereomicroscope. Mites are considered dead if they do not move when prodded with a fine brush.

Bioassay Method 2: Leaf-Dip Technique

This method more closely simulates the exposure of mites to pesticide residues on a leaf surface.

  • Leaf Disc Preparation: Prepare leaf discs (e.g., 3 cm in diameter) from the host plant.

  • Dipping: Immerse each leaf disc in the respective this compound solution for 5-10 seconds.

  • Drying: Allow the treated leaf discs to air-dry completely.

  • Mite Infestation: Place the dried leaf discs, adaxial side up, on a moist cotton pad or filter paper in a petri dish. Transfer a known number of adult female mites (e.g., 20-30) onto each leaf disc.

  • Incubation: Seal the petri dishes with a ventilated lid or parafilm to prevent mites from escaping and maintain humidity.

  • Mortality Assessment: Record mortality after 24 to 48 hours as described for the slide-dip method.

Data Analysis
  • Mortality Correction: Correct the observed mortality using Abbott's formula if the mortality in the control group is between 5% and 20%.

  • Probit Analysis: Analyze the dose-response data using probit analysis to calculate the LC50, LC90, and other relevant lethal concentration values, along with their 95% confidence intervals. The slope of the probit regression line provides information on the homogeneity of the mite population's response.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for conducting a this compound dose-response bioassay using the leaf-dip method.

experimental_workflow cluster_prep Preparation cluster_bioassay Bioassay cluster_analysis Data Analysis mite_rearing Mite Rearing (T. urticae) leaf_dip Leaf-Dip Assay mite_rearing->leaf_dip bifenazate_prep This compound Dilutions bifenazate_prep->leaf_dip incubation Incubation (24-48h) leaf_dip->incubation mortality_assessment Mortality Assessment incubation->mortality_assessment probit_analysis Probit Analysis (LC50, Slope) mortality_assessment->probit_analysis

Caption: Workflow for this compound Dose-Response Bioassay.

Signaling Pathway of this compound

This compound's mode of action is primarily through the disruption of mitochondrial respiration. It is also considered a pro-acaricide, requiring activation within the mite.

signaling_pathway cluster_activation Bioactivation cluster_mitochondrion Mitochondrial Action cluster_gaba Alternative Action This compound This compound (Pro-acaricide) esterases Mite Carboxylesterases This compound->esterases Hydrolysis diazene Diazene (Active Metabolite) complex_iii Complex III (Cytochrome bc1) qo_site Qo Site diazene->qo_site Inhibition esterases->diazene etc Electron Transport Chain qo_site->etc Disruption atp_synthesis ATP Synthesis etc->atp_synthesis Inhibition gaba_receptor GABA-gated Chloride Channel bifenazate_gaba This compound bifenazate_gaba->gaba_receptor Positive Allosteric Modulator

Caption: Proposed Mode of Action of this compound in T. urticae.

This compound is a carbazate acaricide that acts as a potent inhibitor of the mitochondrial electron transport chain.[5] It is considered a pro-drug that is metabolized by mite esterases into its active form, diazene.[6] The primary target site is the Qo site of Complex III (cytochrome bc1 complex) in the mitochondrial respiratory chain.[5][7] Inhibition at this site disrupts the electron flow, leading to a halt in ATP production and subsequent mite mortality. Resistance to this compound in T. urticae has been linked to mutations in the mitochondrial cytochrome b gene.[8] Additionally, some studies suggest that this compound can act as a positive allosteric modulator of GABA-gated chloride channels in the nervous system of T. urticae, although its primary mode of action is considered to be mitochondrial.[7][9]

References

Application Notes and Protocols: Bifenazate GABA Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifenazate is a selective acaricide widely used for controlling mite populations. While its primary mode of action is the inhibition of the mitochondrial complex III electron transport chain, recent studies have revealed a novel activity of this compound as a positive allosteric modulator of γ-aminobutyric acid (GABA) receptors in arthropods.[1][2][3] GABA is the primary inhibitory neurotransmitter in the central nervous system of both vertebrates and invertebrates.[4] Its receptor, the GABA receptor, is a ligand-gated ion channel that, upon activation, allows the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of nerve impulses.[4][5]

This compound has been shown to enhance the effect of GABA on the GABA-gated chloride channel in the two-spotted spider mite, Tetranychus urticae.[1][2] This synergistic action suggests that this compound binds to a site on the GABA receptor distinct from the GABA binding site, causing a conformational change that increases the receptor's sensitivity to GABA.[1][2] This allosteric modulation presents a secondary mechanism contributing to its acaricidal activity.

These application notes provide a detailed protocol for a GABA receptor binding assay adapted for the characterization of this compound's modulatory effects. The protocol is based on established radioligand binding assay principles for GABA receptors.[6][7][8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of the GABA receptor and the experimental workflow for the binding assay.

GABA_Signaling_Pathway cluster_membrane Cell Membrane GABA_Receptor GABA-A Receptor (Ligand-gated Cl- channel) Chloride_Influx Cl- Influx GABA_Receptor->Chloride_Influx Channel Opening GABA GABA GABA->GABA_Receptor Binds to orthosteric site This compound This compound (Positive Allosteric Modulator) This compound->GABA_Receptor Binds to allosteric site Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Leads to

Caption: GABA Receptor Signaling Pathway with this compound Modulation.

Binding_Assay_Workflow A 1. Membrane Preparation (e.g., from target organism's nerve tissue) B 2. Incubation Setup - Total Binding - Non-specific Binding - Experimental (this compound) A->B C 3. Addition of Reagents - Radioligand (e.g., [3H]muscimol) - Cold Ligand (for non-specific) - this compound B->C D 4. Incubation (Allow binding to reach equilibrium) C->D E 5. Termination & Separation (Rapid filtration to separate bound and free radioligand) D->E F 6. Quantification (Liquid scintillation counting) E->F G 7. Data Analysis (Calculate specific binding and modulatory effect) F->G

Caption: Experimental Workflow for GABA Receptor Binding Assay.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound's effect on the GABA receptor in Tetranychus urticae. Researchers can use this as a reference for expected outcomes.

CompoundConcentrationEffect on GABA EC50Fold Change in GABA PotencyReference
This compound30 µMShift from 24.8 µM to 4.83 µM~5.1x[1]
Diazene (active metabolite)30 µMShift from 24.8 µM to 10.8 µM~2.3x[1]

Experimental Protocol: Radioligand Binding Assay for this compound's Allosteric Modulation of GABA Receptors

This protocol is adapted from standard procedures for GABA-A receptor binding assays and is designed to detect the positive allosteric modulatory effects of this compound.[7][8]

1. Materials and Reagents

  • Biological Sample: Nerve tissue membranes from the target organism (e.g., spider mite homogenate, insect head membranes, or a cell line expressing the target GABA receptor).

  • Radioligand: [³H]muscimol or another suitable GABA-A receptor agonist radioligand.

  • Test Compound: this compound.

  • Unlabeled Ligand: GABA or bicuculline methiodide for determining non-specific binding.[7]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: For liquid scintillation counting.

  • Glass Fiber Filters: (e.g., Whatman GF/B).

  • Filtration Apparatus.

  • Scintillation Counter.

2. Membrane Preparation

  • Homogenize the nerve tissue in 20 volumes of ice-cold 0.32 M sucrose solution.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[8]

  • Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C to pellet the membranes.[8]

  • Wash the pellet by resuspending in ice-cold deionized water and centrifuging again at 140,000 x g for 30 minutes.[8]

  • Repeat the wash step two more times with ice-cold assay buffer.[8]

  • Resuspend the final pellet in a known volume of assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

  • Store the membrane preparation in aliquots at -80°C until use.

3. Binding Assay Procedure

This assay should be performed in triplicate for each condition.

  • Assay Setup: Prepare three sets of tubes:

    • Total Binding: Contains membrane preparation and [³H]muscimol.

    • Non-specific Binding (NSB): Contains membrane preparation, [³H]muscimol, and a high concentration of unlabeled GABA (e.g., 10 µM) or bicuculline methiodide (e.g., 100 µM).[7]

    • Experimental: Contains membrane preparation, [³H]muscimol, and varying concentrations of this compound.

  • Incubation:

    • To each tube, add the following in order:

      • Assay buffer to a final volume of 500 µL.

      • Membrane preparation (typically 100-200 µg of protein).[9]

      • For NSB tubes, add the unlabeled GABA or bicuculline methiodide.

      • For experimental tubes, add the desired concentration of this compound.

      • Add a sub-saturating concentration of [³H]muscimol (e.g., 5 nM) to all tubes.[8]

    • Incubate the tubes at 4°C for 45-60 minutes to allow the binding to reach equilibrium.[8]

4. Termination and Separation

  • Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter under vacuum.

  • Wash the filters three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.

  • Place the filters into scintillation vials.

5. Quantification

  • Add 4-5 mL of scintillation cocktail to each vial.

  • Allow the vials to sit for at least 4 hours in the dark to reduce chemiluminescence.

  • Measure the radioactivity in each vial using a liquid scintillation counter.

6. Data Analysis

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).

  • Determine the Effect of this compound:

    • Calculate the percentage change in specific binding in the presence of this compound compared to the specific binding in the absence of this compound.

    • Percentage Enhancement = [((Specific Binding with this compound - Specific Binding without this compound) / Specific Binding without this compound) x 100].

  • Determine EC50 Shift (Optional):

    • To quantify the potentiation, perform a saturation binding experiment in the presence and absence of a fixed concentration of this compound. This will allow for the determination of any change in the affinity (Kd) of the radioligand for the receptor.

    • Alternatively, perform a functional assay (e.g., electrophysiology) to measure the shift in the GABA dose-response curve, as demonstrated in the literature.[1]

Conclusion

This application note provides a comprehensive framework for investigating the interaction of this compound with GABA receptors. The provided protocol for a radioligand binding assay is a robust method for characterizing the allosteric modulatory effects of this compound and similar compounds. The data and methodologies presented here will be valuable for researchers in the fields of insecticide development, neuropharmacology, and toxicology.

References

Application Notes and Protocols for In Vitro Bioassays of Bifenazate Efficacy on Spider Mites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifenazate is a selective carbazate acaricide widely used for the control of various spider mite species (Acari: Tetranychidae) in agricultural and ornamental crops.[1] Its primary mode of action is the inhibition of the mitochondrial electron transport chain at complex III.[2][3][4] These application notes provide detailed protocols for in vitro bioassays to evaluate the efficacy of this compound against spider mites, crucial for resistance monitoring, new formulation development, and understanding its sublethal effects. The following sections detail established methodologies, present quantitative efficacy data, and illustrate experimental workflows.

This compound Mode of Action

This compound primarily acts as a potent inhibitor of the mitochondrial complex III (cytochrome bc1 complex) at the Qo site.[2][4] This disruption of the electron transport chain leads to a cessation of ATP production, resulting in paralysis and death of the mite. While the primary target is mitochondrial, some studies have suggested a secondary action as a synergist or allosteric modulator of GABA-gated chloride channels in the mite's nervous system.[2][5]

Bifenazate_Mode_of_Action cluster_mitochondrion Mitochondrion ETC Electron Transport Chain Complex_III Complex III (Cytochrome bc1) ETC->Complex_III e- ATP_Synthase ATP Synthase Complex_III->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Generates This compound This compound This compound->Inhibition caption This compound's primary mode of action.

Caption: this compound's primary mode of action.

Quantitative Efficacy Data

The following tables summarize the lethal concentrations (LC50) of this compound against different spider mite species as reported in various studies. These values are essential for establishing baseline susceptibility and detecting shifts in resistance.

Table 1: LC50 Values of this compound against Tetranychus urticae (Two-spotted Spider Mite)

Bioassay MethodMite StrainLC50 (µ g/vial )95% Confidence LimitsReference
Glass-Vial BioassaySusceptible0.1110.097-0.134[6]
Bioassay MethodMite PopulationLC50 (ppm)95% Confidence LimitsReference
Leaf SprayDeir-Alla103 (LC90)-[7]
Leaf SprayBaq'a36 (LC90)-[7]
Leaf SprayKaramah36 (LC90)-[7]
Leaf SprayAl-Ramtha63 (LC90)-[7]
Leaf SpraySyrian Susceptible63 (LC90)-[7]
Leaf SprayKrimeh70 (LC90)-[7]
Leaf SprayZyzya80 (LC90)-[7]

Table 2: LC50 Values of this compound against Tetranychus truncatus

Bioassay MethodMite StrainLC15 (ml/L)LC30 (ml/L)LC50 (ml/L)LC90 (ml/L)Reference
Leaf Disc SprayField Population0.4171.0282.59124.792

Experimental Protocols

Several standardized bioassay methods are available for testing the efficacy of acaricides like this compound. The choice of method may depend on the specific research question, available resources, and the desired type of exposure (e.g., contact, residual).

Vial Bioassay Method

This method is useful for evaluating the contact toxicity of acaricides to adult mites.[6]

Materials:

  • 20-ml glass scintillation vials

  • Technical grade this compound

  • Acetone (or other suitable solvent)

  • Micropipettes

  • Vortex mixer

  • Air source for drying

  • Adult spider mites (e.g., Tetranychus urticae)

  • Dissecting needle or fine brush

  • Incubator or controlled environment chamber (25 ± 1°C, 16L:8D photoperiod)

Protocol:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in acetone. From this stock, create a series of five to seven serial dilutions.

  • Coating Vials: Add 0.5 ml of each this compound dilution to a glass vial. A control group of vials should be treated with 0.5 ml of acetone only.

  • Drying: Roll the vials on a hot dog roller or vortex them until the acetone evaporates, leaving a uniform residue of this compound on the inner surface. Use a gentle stream of air to ensure complete drying.

  • Mite Introduction: Introduce 10-20 adult spider mites into each vial using a fine brush.

  • Incubation: Cap the vials and place them in an incubator under controlled conditions.

  • Mortality Assessment: After 24 hours, assess mite mortality. Mites that do not move when probed with a dissecting needle are considered dead.[6]

  • Data Analysis: Use probit analysis to calculate the LC50 values and their 95% fiducial limits.

Vial_Bioassay_Workflow A Prepare this compound Serial Dilutions in Acetone B Coat Inside of Glass Vials with Dilutions A->B C Evaporate Solvent to Leave Residue B->C D Introduce Adult Spider Mites into Vials C->D E Incubate for 24 Hours D->E F Assess Mite Mortality E->F G Calculate LC50 via Probit Analysis F->G caption Vial Bioassay Workflow. Leaf_Dip_Bioassay_Workflow A Prepare Aqueous This compound Dilutions C Dip Leaf Discs in Treatment Solutions A->C B Cut Uniform Leaf Discs from Host Plant B->C D Air Dry Treated Leaf Discs C->D E Place Discs on Agar in Petri Dishes D->E F Infest Discs with Adult Spider Mites E->F G Incubate for 24-72 Hours F->G H Assess Mite Mortality G->H I Calculate LC50 H->I caption Leaf-Dip Bioassay Workflow. Slide_Dip_Bioassay_Workflow A Attach Adult Female Mites to Double-Sided Tape on a Slide C Dip Slide with Mites into Treatment Solution A->C B Prepare Aqueous This compound Dilutions B->C D Air Dry the Slide C->D E Incubate in a Humid Chamber for 24 Hours D->E F Assess Mite Mortality Under a Microscope E->F G Calculate LC50 F->G caption Slide-Dip Bioassay Workflow.

References

Evaluating Bifenazate Performance: Application Notes and Protocols for Field Trials

Author: BenchChem Technical Support Team. Date: November 2025

These application notes and protocols are intended for researchers, scientists, and crop protection professionals to provide a comprehensive framework for designing and executing field trials to evaluate the efficacy of Bifenazate, a non-systemic contact miticide.

Introduction to this compound

This compound is a selective acaricide belonging to the carbazate class of chemistry.[1][2] Its primary mode of action is the disruption of the mitochondrial electron transport chain at Complex III in mites, which inhibits energy production leading to paralysis and death.[3][4][5] this compound is effective against a wide range of spider mite species, including two-spotted spider mites (Tetranychus urticae), European red mites (Panonychus ulmi), and Pacific spider mites.[1][3] It demonstrates activity against all mite life stages—eggs, larvae, nymphs, and adults—making it a valuable tool for integrated pest management (IPM) programs.[3][4] Its selectivity means it has low toxicity to many beneficial insects, such as predatory mites and lacewings, when used as directed.[3][4]

Field Trial Objectives

The primary objectives of a field trial for this compound are:

  • To determine the efficacy of different application rates of this compound in controlling target mite populations under field conditions.

  • To evaluate the residual activity and duration of control provided by this compound.

  • To assess the potential for phytotoxicity on the host crop at various application rates.

  • To compare the performance of this compound with a standard commercial acaricide and an untreated control.

Experimental Design and Setup

A robust experimental design is critical for obtaining reliable and statistically valid results.

3.1 Experimental Design: The recommended experimental design is a Randomized Complete Block Design (RCBD).[6] This design helps to minimize the effects of field variability. Treatments, including different rates of this compound, a standard acaricide, and an untreated control, are randomly assigned to plots within each block.[6] Each block represents a single replication of the experiment. A minimum of four replicates is recommended to ensure sufficient statistical power.

3.2 Plot Establishment:

  • Plot Size: The size of individual plots will depend on the crop, but a typical size for orchard crops might be 8 trees per plot, while for row crops it could be a specified length of row.[7]

  • Buffer Zones: To prevent spray drift between plots, untreated buffer zones should be established around each plot.

  • Plot Markers: Each plot should be clearly labeled with durable, weather-resistant markers indicating the replicate and treatment number.

3.3 Treatments:

  • Untreated Control: This plot receives no acaricide application and serves as a baseline for natural mite population dynamics.

  • This compound Treatments: Include at least two to three different application rates of the this compound formulation being tested (e.g., low, medium, and high recommended rates).[8]

  • Standard Acaricide: A registered and commonly used acaricide for the target mite and crop should be included for comparison.

Experimental Protocols

4.1 Treatment Application Protocol:

  • Timing of Application: Applications should be initiated when mite populations are beginning to build and before they reach high, damaging levels.[3] This is typically when the first motile mites are observed.

  • Spray Preparation:

    • Calibrate all spray equipment before application to ensure accurate and uniform delivery of the spray solution.

    • Fill the spray tank with half the required volume of water.

    • Begin agitation and add the specified amount of this compound formulation.

    • Continue agitation while adding the remaining water. .

  • Application Method:

    • This compound is a contact miticide, so thorough coverage of all plant surfaces, including the undersides of leaves where mites congregate, is essential for effective control.[3]

    • For orchard crops, an airblast sprayer is commonly used.[7] For smaller-scale trials or row crops, a backpack sprayer with appropriate nozzles may be suitable.[7]

    • To minimize spray drift, applications should be made during calm weather conditions. To avoid contamination, spray the untreated control plots first, followed by the treatment plots.[7]

4.2 Mite Sampling and Counting Protocol:

  • Pre-treatment Sampling: A baseline mite count should be taken from all plots no more than 24 hours before the initial application.

  • Post-treatment Sampling: Sampling should be conducted at regular intervals after application to assess both knockdown efficacy and residual activity. A typical schedule would be 3, 7, 14, 21, and 28 days post-application.[7]

  • Sample Collection:

    • Randomly select 10-20 leaves from the inner plants of each plot to avoid edge effects.[7][9]

    • Collect leaves from different parts of the plant canopy to ensure a representative sample.[9]

    • Place the leaves from each plot into a labeled plastic bag and transport them in a cooler to the laboratory for counting.

  • Mite Counting:

    • Using a stereomicroscope, examine the underside of each leaf and count the number of mite eggs, nymphs, and adults.

    • Record the counts for each life stage separately for each plot.

    • Alternatively, a leaf brushing machine can be used to dislodge mites onto a counting disc.

4.3 Phytotoxicity Assessment Protocol:

  • Evaluation Timing: Assess all plots for signs of phytotoxicity at each post-treatment sampling interval.

  • Rating Scale: Use a standardized rating scale to quantify any observed crop injury. A common scale is 0-10, where 0 represents no injury and 10 represents complete plant death.

  • Symptoms to Record: Note any specific symptoms of phytotoxicity, such as leaf burn, chlorosis, necrosis, or stunting.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Treatment Application Details

TreatmentActive IngredientFormulationApplication Rate
1Untreated ControlN/AN/A
2This compound50 WDGLow Rate (e.g., 125 g/ha)
3This compound50 WDGMedium Rate (e.g., 200 g/ha)[8]
4This compound50 WDGHigh Rate (e.g., 250 g/ha)[8]
5Standard Acaricide(e.g., Propargite 57 EC)(e.g., 1 L/ha)[8]

Table 2: Mean Mite Counts (Motile Mites per Leaf) at Each Assessment Interval

TreatmentPre-treatment3 Days Post-App7 Days Post-App14 Days Post-App21 Days Post-App28 Days Post-App
Untreated Control
This compound Low Rate
This compound Medium Rate
This compound High Rate
Standard Acaricide

Table 3: Percent Efficacy (Corrected for Control) at Each Assessment Interval

Treatment3 Days Post-App7 Days Post-App14 Days Post-App21 Days Post-App28 Days Post-App
This compound Low Rate
This compound Medium Rate
This compound High Rate
Standard Acaricide

Note: Percent efficacy can be calculated using Abbott's formula: % Efficacy = (1 - (n in T after treatment / n in Co after treatment)) * 100 Where 'n' is the number of mites, 'T' is the treated plot, and 'Co' is the untreated control plot.

Table 4: Phytotoxicity Ratings (0-10 Scale)

Treatment3 Days Post-App7 Days Post-App14 Days Post-App
Untreated Control
This compound Low Rate
This compound Medium Rate
This compound High Rate
Standard Acaricide

Data Analysis

Statistical analysis is essential to determine if the observed differences between treatments are significant.

  • The mite count data should be analyzed using Analysis of Variance (ANOVA) appropriate for a Randomized Complete Block Design.

  • If the ANOVA shows a significant treatment effect (p < 0.05), a means separation test (e.g., Tukey's HSD) should be performed to compare individual treatment means.

  • Data may need to be transformed (e.g., square root or logarithmic transformation) before analysis to meet the assumptions of ANOVA.

Visualizations

Bifenazate_MOA Mitochondrion Mitochondrion ETC Electron Transport Chain (ETC) This compound This compound Application This compound->Mitochondrion Complex_III Complex III (Qo site) ETC->Complex_III Binds to ATP_Production ATP Production (Energy) Complex_III->ATP_Production Disrupts Paralysis_Death Paralysis and Death ATP_Production->Paralysis_Death Leads to

Caption: this compound's mode of action targeting mitochondrial Complex III.

Field_Trial_Workflow Start Trial Initiation Site_Selection Site Selection & Field Prep Start->Site_Selection Plot_Layout Plot Layout (RCBD) Site_Selection->Plot_Layout Pre_Count Pre-Treatment Mite Count Plot_Layout->Pre_Count Application Treatment Application Pre_Count->Application Post_Counts Post-Treatment Assessments (Mites & Phytotoxicity) Application->Post_Counts 3, 7, 14, 21, 28 Days Data_Collection Data Collection & Tabulation Post_Counts->Data_Collection Analysis Statistical Analysis (ANOVA) Data_Collection->Analysis Report Final Report & Conclusion Analysis->Report

Caption: Experimental workflow for a this compound field efficacy trial.

References

Application Notes and Protocols for Preparing Bifenazate Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bifenazate is a selective carbazate acaricide used to control various mite species. Its primary mode of action is the inhibition of the mitochondrial electron transport chain at Complex III.[1][2][3] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in laboratory experiments, including toxicological assays, mechanism of action studies, and resistance monitoring. These application notes provide detailed protocols for the preparation, storage, and handling of this compound solutions.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for selecting appropriate solvents and handling procedures.

PropertyValueReference
Molecular Formula C₁₇H₂₀N₂O₃[4]
Molecular Weight 300.35 g/mol [4]
Appearance Beige solid[5]
Melting Point 122.0 °C[6]
LogP (o/w) 3.4[7]
Solubility Data

This compound exhibits low solubility in water but is more soluble in various organic solvents.[3][4] Table 2 summarizes its solubility in common laboratory solvents. The choice of solvent is critical and should be compatible with the downstream experimental system. For aqueous-based assays, a high-concentration stock in an organic solvent is typically prepared first, followed by dilution in the aqueous experimental medium.

SolventSolubilityReference
Water (20 °C) 1.66 - 3.76 mg/L[4][7]
Acetonitrile Sparingly soluble; solubility can be enhanced with additives.[4][8]
Methanol Soluble[8]
Acetone Soluble[8]
Ethyl Acetate 0.102 mg/L (at 25 °C)[4]
Toluene 0.0247 mg/L (at 25 °C)[4]

Experimental Protocols

Protocol 1: Preparation of a Primary this compound Stock Solution (e.g., 10 mg/mL in Acetone)

This protocol describes the preparation of a high-concentration primary stock solution in an organic solvent. Acetone or methanol are recommended due to this compound's solubility.[8] Acetonitrile is also commonly used, especially for analytical standards.[9]

Materials and Equipment:

  • This compound (technical grade, note purity)

  • Acetone (HPLC grade or equivalent)

  • Analytical balance (readable to 0.0001 g)

  • Spatula

  • Glass volumetric flasks (e.g., 10 mL)

  • Glass vials with PTFE-lined screw caps

  • Pipettes

  • Vortex mixer

  • Ultrasonic bath (optional, but recommended)[8]

Procedure:

  • Calculate the Required Mass:

    • Determine the desired concentration (e.g., 10 mg/mL) and volume (e.g., 10 mL).

    • Total mass needed = Concentration × Volume = 10 mg/mL × 10 mL = 100 mg.

    • Correct for the purity of the technical grade this compound. A correction factor may be needed if the purity is less than 100%.[10]

      • Corrected Mass = Desired Mass / (Purity / 100)

      • For example, for 98% pure this compound: Corrected Mass = 100 mg / 0.98 = 102.04 mg.

  • Weighing:

    • Tare the analytical balance with a clean weigh boat or weighing paper.

    • Carefully weigh the calculated mass of this compound.

  • Dissolution:

    • Transfer the weighed this compound into a 10 mL glass volumetric flask.

    • Add a small amount of acetone (approximately 5-7 mL) to the flask.

    • Cap the flask and vortex thoroughly to dissolve the compound.

    • If dissolution is slow, place the flask in an ultrasonic bath for 5-10 minutes.[8]

  • Final Volume Adjustment:

    • Once the this compound is completely dissolved, add acetone to bring the final volume to the 10 mL mark on the volumetric flask.

    • Invert the flask several times to ensure the solution is homogeneous.

  • Storage:

    • Transfer the stock solution into a labeled glass vial with a PTFE-lined screw cap.

    • Label should include: Compound name (this compound), Concentration, Solvent, Preparation Date, and Preparer's Initials.

    • Store the primary stock solution at -20°C, protected from light. This compound can be unstable when exposed to light.[11]

Protocol 2: Preparation of Aqueous Working Solutions

This protocol describes the preparation of final concentration working solutions for biological assays by diluting the primary organic stock solution. Due to the low water solubility of this compound, it is crucial to ensure it does not precipitate upon dilution into the aqueous medium. A co-solvent or surfactant may be necessary depending on the final concentration and experimental buffer.

Materials and Equipment:

  • Primary this compound stock solution (from Protocol 1)

  • Aqueous experimental medium (e.g., buffer, cell culture medium)

  • DMSO (optional, as a co-solvent)

  • Sterile microcentrifuge tubes or plates

  • Pipettes

Procedure:

  • Intermediate Dilution (Optional but Recommended):

    • It is often best practice to perform an intermediate dilution of the primary stock to a lower concentration (e.g., 1 mg/mL) in the same organic solvent. This minimizes the amount of organic solvent added to the final aqueous solution.

  • Serial Dilution:

    • Plan the desired final concentrations for your experiment (e.g., for a dose-response curve).

    • For each desired concentration, calculate the volume of the stock solution needed to add to a specific volume of the aqueous medium.

    • Formula: C₁V₁ = C₂V₂

      • C₁ = Concentration of stock solution

      • V₁ = Volume of stock solution to add

      • C₂ = Desired final concentration

      • V₂ = Final volume of working solution

    • Example: To prepare 1 mL of a 10 µg/mL working solution from a 1 mg/mL (1000 µg/mL) intermediate stock:

      • V₁ = (10 µg/mL × 1 mL) / 1000 µg/mL = 0.001 mL = 1 µL.

    • Add 1 µL of the 1 mg/mL stock to 999 µL of the aqueous medium.

  • Solvent Concentration Control:

    • The final concentration of the organic solvent (e.g., acetone, DMSO) in the working solutions should be kept constant across all treatments, including the vehicle control. Typically, this is kept below 0.5% (v/v) to avoid solvent-induced toxicity.

  • Mixing and Observation:

    • After adding the stock solution to the aqueous medium, vortex or pipette mix immediately and thoroughly to ensure dispersion and prevent precipitation.

    • Visually inspect the solution for any signs of precipitation. If precipitation occurs, a lower final concentration or the inclusion of a surfactant/co-solvent may be necessary.

  • Use:

    • Prepare working solutions fresh on the day of the experiment. This compound degrades in aqueous solutions.[7][12]

Stability and Storage

  • Stock Solutions (in Organic Solvent): Store at -20°C in airtight, light-protected glass vials. This compound is stable in dark acetonitrile but degrades under light exposure.[11]

  • Aqueous Solutions: this compound is unstable in water, undergoing both autoxidation and photolysis.[11] In the dark, it oxidizes to its active metabolite, this compound-diazene, which then hydrolyzes.[12] Therefore, aqueous working solutions should be prepared immediately before use. For analytical purposes, ascorbic acid can be used as a stabilizer in aqueous solutions.[7]

Safety Precautions

This compound is a pesticide and should be handled with appropriate care.

  • Wear personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handle the solid compound and concentrated solutions in a chemical fume hood to avoid inhalation of dust or vapors.

  • Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Visualizations

Mode of Action: Mitochondrial Inhibition

This compound's primary mode of action is the inhibition of the mitochondrial electron transport chain at the Qo site of Complex III (Cytochrome bc₁ complex).[1][2] This blockage disrupts ATP synthesis. While it has also been reported to act as a synergist at GABA-gated chloride channels, its classification is based on mitochondrial inhibition.[2][13][14]

Bifenazate_MoA cluster_ETC Mitochondrial Electron Transport Chain cluster_Process Energy Production ComplexI Complex I (NADH Dehydrogenase) Q Coenzyme Q (Ubiquinone) ComplexI->Q ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Q ComplexIII Complex III (Cytochrome bc1) Q->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV Proton_Gradient Proton Gradient (H+) ComplexIV->Proton_Gradient O2 -> H2O ATP_Synthase Complex V (ATP Synthase) ATP ATP ATP_Synthase->ATP ADP -> ATP Proton_Gradient->ATP_Synthase This compound This compound This compound->ComplexIII Inhibits Qo site

Caption: this compound inhibits mitochondrial Complex III.

Experimental Workflow

The following diagram illustrates a typical workflow for preparing and using this compound solutions in a laboratory experiment, such as a cell-based dose-response assay.

Bifenazate_Workflow cluster_prep Solution Preparation cluster_exp Experimental Use (Day of Assay) A 1. Calculate & Weigh This compound Powder B 2. Dissolve in Organic Solvent (e.g., Acetone) A->B C 3. Create Primary Stock (e.g., 10 mg/mL) B->C D 4. Store at -20°C C->D E 5. Prepare Intermediate & Serial Dilutions from Stock C->E Use Stored Stock F 6. Add Dilutions to Aqueous Assay Medium E->F G 7. Treat Cells/Organisms (Dose-Response) F->G H 8. Incubate & Measure Endpoint (e.g., Viability, Respiration) G->H I 9. Data Analysis H->I

Caption: Workflow for this compound solution preparation.

References

Analytical Standards for Bifenazate and its Metabolites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical determination of the acaricide bifenazate and its principal metabolites. The methodologies outlined are primarily based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), a robust and sensitive technique for residue analysis in various matrices.

Introduction

This compound is a selective carbazate acaricide used to control mite pests on a variety of agricultural crops.[1] Its primary active metabolite is this compound-diazene.[2] Due to the potential for human exposure through consumption of treated produce, regulatory bodies worldwide have established Maximum Residue Limits (MRLs). Accurate and reliable analytical methods are therefore essential for monitoring these residues in food and environmental samples.[3][4]

A key challenge in the analysis of this compound is the interconversion between the parent compound and its this compound-diazene metabolite under mild redox conditions.[5] This necessitates specific analytical strategies to either determine the compounds separately or as a combined residue.

Analytical Methodologies

The most prevalent and effective approach for the analysis of this compound and its metabolites involves a modified QuEChERS extraction followed by UPLC-MS/MS or HPLC-MS/MS analysis.[5][6] This method is applicable to a wide range of sample matrices, including fruits and vegetables.

QuEChERS Sample Preparation

The QuEChERS method offers a simple, fast, and inexpensive approach for sample extraction.[7] A general protocol is outlined below, which may require optimization depending on the specific matrix.

Protocol:

  • Homogenization: Weigh a representative portion of the sample (e.g., 10-15 g of homogenized fruit or vegetable) into a 50 mL centrifuge tube.[8][9]

  • Extraction: Add 10-15 mL of acetonitrile (with 1% glacial acetic acid, if necessary) to the tube.[8][9] For certain applications and to aid in the extraction process, internal standards may be added at this stage.

  • Salting Out: Add a QuEChERS salt packet (commonly containing magnesium sulfate, sodium chloride, and citrate buffers) to induce liquid-liquid partitioning.[7][8]

  • Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge to separate the organic and aqueous layers.[9]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent material like primary secondary amine (PSA) to remove interfering matrix components.[8]

  • Final Extract Preparation: After another centrifugation step, the purified extract is ready for LC-MS/MS analysis. It may be diluted with water or a suitable solvent prior to injection.[9]

Analysis of Total this compound Residue (Sum of this compound and this compound-Diazene)

For regulatory purposes, the residue definition often includes the sum of this compound and this compound-diazene, expressed as this compound.[10] To achieve this, a conversion step is introduced into the analytical workflow.

Protocol Modification for Total Residue Analysis:

  • After the d-SPE cleanup step, an ascorbic acid solution is added to the final extract.[8][11]

  • Ascorbic acid acts as a reducing agent, converting this compound-diazene to this compound, and also protects this compound from oxidation.[5][8]

  • The sample is then incubated (e.g., for over 15 hours) to ensure complete conversion before LC-MS/MS analysis.[8]

Instrumental Analysis: UPLC-MS/MS

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) provides the high sensitivity and selectivity required for trace-level residue analysis.

Chromatographic Conditions
  • Column: A C18 reversed-phase column is typically used for the separation of this compound and its metabolites (e.g., Waters ACQUITY BEH C18).[9]

  • Mobile Phase: A gradient elution with a binary mobile phase system is common. This often consists of an aqueous component (e.g., water with ammonium formate and/or formic acid) and an organic component (e.g., methanol or acetonitrile).[12]

  • Flow Rate: Typical flow rates are in the range of 0.3 to 0.5 mL/min.[9]

  • Injection Volume: A small injection volume (e.g., 2-10 µL) is used.[9]

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally employed for the detection of this compound and its metabolites.[8]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity by monitoring specific precursor-to-product ion transitions.[12]

  • MRM Transitions: At least two MRM transitions are typically monitored for each analyte for confident identification and quantification.[9]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the analysis of this compound and its metabolites.

Table 1: Limits of Quantification (LOQs) and Recoveries

AnalyteMatrixLOQ (mg/kg)Recovery (%)Reference
This compoundApples0.0188.4 - 104.6[13]
This compound-diazeneApples0.0188.4 - 104.6[13]
This compoundCitrus0.0183 - 100[6]
This compoundStrawberriesNot Specified89.1[7]
This compoundGrapes< MRLs93.23[6]
This compoundGarlic<0.01Not Specified[14]
This compoundCitrus Pulp0.0170-110[15]
This compoundCitrus Peel0.0270-110[15]
This compoundEggplant0.0170-110[15]
This compoundTea Leaves0.0570-110[15]

Table 2: Mass Spectrometry Parameters (MRM Transitions)

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Reference
This compound301.2198.1170.1[16]
This compound-diazene299.2213.1197.0[8]

Visualized Workflows

The following diagrams illustrate the experimental workflows described in this document.

Sample_Preparation_Workflow cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Homogenization 1. Homogenize Sample Extraction 2. Add Acetonitrile Homogenization->Extraction Salting_Out 3. Add QuEChERS Salts Extraction->Salting_Out Shake_Centrifuge 4. Shake & Centrifuge Salting_Out->Shake_Centrifuge dSPE 5. Dispersive SPE Shake_Centrifuge->dSPE Centrifuge_2 6. Centrifuge dSPE->Centrifuge_2 Final_Extract Final Extract Centrifuge_2->Final_Extract LC_MSMS 7. UPLC-MS/MS Analysis Final_Extract->LC_MSMS Total_Residue_Analysis_Workflow QuEChERS_Extract QuEChERS Extract (Contains this compound & this compound-Diazene) Add_Ascorbic_Acid Add Ascorbic Acid QuEChERS_Extract->Add_Ascorbic_Acid Incubation Incubate (>15 hours) Add_Ascorbic_Acid->Incubation Converted_Extract Final Extract (All as this compound) Incubation->Converted_Extract LC_MSMS_Analysis LC-MS/MS Analysis Converted_Extract->LC_MSMS_Analysis

References

Application Note: High-Throughput Analysis of Bifenazate Residues in Fruits using the QuEChERS Method

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and efficient method for the determination of bifenazate residues in various fruit matrices. The protocol is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup procedure, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is crucial for ensuring food safety and compliance with regulatory limits for pesticide residues in fruits. The protocol includes specific modifications to address the chemical instability of this compound, ensuring accurate quantification of the total this compound residue by converting its primary metabolite, this compound-diazene, back to the parent compound. The validated method demonstrates excellent recovery, sensitivity, and reproducibility across different fruit types.

Introduction

This compound is a carbazate acaricide used to control mite pests on a variety of agricultural crops, including fruits.[1] Due to its potential risk to human health, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for this compound in food products. Therefore, sensitive and reliable analytical methods are required for the routine monitoring of its residues. The QuEChERS method has become a popular choice for pesticide residue analysis in food matrices due to its simplicity, speed, and low solvent consumption.[2][3]

A key challenge in this compound analysis is its tendency to oxidize to this compound-diazene.[4] To ensure accurate determination of the total this compound residue, which includes both the parent compound and this principal metabolite, a reduction step is incorporated into the analytical workflow. This application note provides a comprehensive protocol for the extraction, cleanup, and quantification of total this compound in fruits, addressing its chemical conversion and potential matrix effects.

Experimental Protocols

Sample Preparation and Homogenization
  • Weigh a representative portion of the fruit sample (e.g., 10-15 g).

  • For fruits with high water content, proceed directly to homogenization. For dried fruits, it is necessary to rehydrate the sample by adding a specific amount of deionized water prior to homogenization.[5]

  • Homogenize the sample using a high-speed blender or food processor until a uniform puree is obtained.

QuEChERS Extraction (Modified EN 15662 Method)
  • Weigh 10 g of the homogenized fruit sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add an appropriate internal standard solution.

  • Cap the tube and shake vigorously for 1 minute to ensure thorough mixing.

  • Add the EN 15662 salting-out mixture: 4 g anhydrous magnesium sulfate (MgSO₄), 1 g sodium chloride (NaCl), 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.

  • Immediately cap and shake the tube vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 x g for 5 minutes to achieve phase separation.

Dispersive Solid-Phase Extraction (dSPE) Cleanup
  • Transfer an aliquot of the upper acetonitrile layer (supernatant) to a 15 mL dSPE cleanup tube. The choice of dSPE sorbent depends on the fruit matrix. For most fruits, a combination of:

    • 150 mg anhydrous MgSO₄ (to remove residual water)

    • 25 mg Primary Secondary Amine (PSA) (to remove sugars, fatty acids, and organic acids)

    • For highly pigmented fruits, 25 mg of Graphitized Carbon Black (GCB) can be added to remove pigments. However, GCB should be used with caution as it can retain some planar pesticides.

  • Cap the dSPE tube and vortex for 30 seconds.

  • Centrifuge at ≥3000 x g for 5 minutes.

Conversion of this compound-Diazene to this compound
  • Transfer 1 mL of the cleaned-up extract into an autosampler vial.

  • Add 25 µL of a 30% (w/w) aqueous ascorbic acid solution.[6]

  • Allow the vial to stand for at least 15 hours (e.g., overnight) at room temperature to ensure the complete conversion of this compound-diazene to this compound.[6]

LC-MS/MS Analysis
  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column is typically used for separation.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid or ammonium formate to improve peak shape and ionization.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity. Two MRM transitions (a quantifier and a qualifier) should be monitored for both this compound and the internal standard.

Data Presentation

The performance of the method should be validated by assessing linearity, recovery, precision (repeatability and reproducibility), Limit of Detection (LOD), and Limit of Quantification (LOQ). The following tables summarize typical quantitative data for this compound analysis in fruits using the QuEChERS method.

Table 1: Method Validation Parameters for this compound in Fruits

ParameterTypical ValueReference
Linearity (r²)> 0.99[7][8]
Recovery (%)70 - 120[7][8]
Precision (RSD%)< 20[7][8]
LOD (mg/kg)0.001 - 0.01[7][8]
LOQ (mg/kg)0.005 - 0.01[7]

Table 2: Recovery of this compound in Different Fruit Matrices

Fruit MatrixFortification Level (mg/kg)Average Recovery (%)RSD (%)Reference
Citrus0.0183 - 1000.59 - 11.8[7]
GrapesNot Specified93.235.35[7]
Strawberries0.0570 - 125< 10[8]
Strawberries0.1070 - 125< 10[8]

Mandatory Visualization

QuEChERS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup (dSPE) cluster_conversion Conversion & Analysis Homogenization 1. Homogenization of Fruit Sample Weighing 2. Weigh 10g of Homogenate Homogenization->Weighing Add_ACN 3. Add 10 mL Acetonitrile Weighing->Add_ACN Add_Salts 4. Add QuEChERS Salts Add_ACN->Add_Salts Shake_Centrifuge_1 5. Shake & Centrifuge Add_Salts->Shake_Centrifuge_1 Transfer_Supernatant 6. Transfer Supernatant Shake_Centrifuge_1->Transfer_Supernatant Add_dSPE 7. Add dSPE Sorbent Transfer_Supernatant->Add_dSPE Shake_Centrifuge_2 8. Vortex & Centrifuge Add_dSPE->Shake_Centrifuge_2 Conversion 9. Add Ascorbic Acid for Conversion Shake_Centrifuge_2->Conversion LCMS 10. LC-MS/MS Analysis Conversion->LCMS

Caption: Experimental workflow for this compound residue analysis in fruits.

Logical_Relationship cluster_input Input cluster_process Process cluster_analysis Analysis & Output Fruit_Sample Fruit Sample QuEChERS QuEChERS Method Fruit_Sample->QuEChERS Extraction Extraction (Acetonitrile & Salts) QuEChERS->Extraction Cleanup Cleanup (dSPE) Extraction->Cleanup Conversion Chemical Conversion (Ascorbic Acid) Cleanup->Conversion LCMS_Analysis LC-MS/MS Analysis Conversion->LCMS_Analysis Quant_Data Quantitative Data (Residue Level) LCMS_Analysis->Quant_Data

Caption: Logical relationship of the QuEChERS method for this compound analysis.

Discussion

The QuEChERS method provides a streamlined and effective approach for the analysis of this compound residues in a wide variety of fruit matrices. The inclusion of a chemical conversion step using ascorbic acid is critical for the accurate quantification of the total this compound residue, as it accounts for the presence of its primary metabolite, this compound-diazene.[6]

Matrix effects are a common challenge in LC-MS/MS analysis of complex samples like fruits.[9][10] These effects, which can cause ion suppression or enhancement, can lead to inaccurate quantification. To mitigate matrix effects, the use of matrix-matched calibration standards is highly recommended.[9] This involves preparing calibration standards in a blank matrix extract that has undergone the same QuEChERS procedure.

The choice of dSPE cleanup sorbents should be optimized based on the specific fruit matrix. While PSA is effective for most fruits, those with high pigment content may require the addition of GCB. However, the potential for GCB to adsorb planar pesticides should be evaluated during method development.

Conclusion

The QuEChERS method coupled with LC-MS/MS is a highly suitable technique for the routine monitoring of this compound residues in fruits. The protocol detailed in this application note, including the crucial step for the conversion of this compound-diazene, provides a reliable and high-throughput solution for food safety testing and regulatory compliance. Proper method validation and the use of matrix-matched standards are essential for achieving accurate and precise results.

References

Troubleshooting & Optimization

Troubleshooting Bifenazate degradation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the degradation of bifenazate in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation in stock solutions?

A1: this compound is susceptible to degradation through two primary pathways: hydrolysis and photolysis. Its stability is significantly influenced by pH, light exposure, and the presence of oxygen. The main degradation product is this compound-diazene.[1][2]

Q2: Which solvents are recommended for preparing this compound stock solutions?

A2: this compound has low solubility in water but is soluble in several organic solvents. Acetone, acetonitrile, and dimethyl sulfoxide (DMSO) are commonly used.[3][4][5] While this compound is stable in acetonitrile in the dark, it degrades quickly when exposed to light and oxygen.[6] For long-term storage, prepare stock solutions in a high-quality anhydrous solvent, protect from light, and store at low temperatures.

Q3: What are the optimal storage conditions for this compound stock solutions?

A3: To minimize degradation, this compound stock solutions should be stored at low temperatures, protected from light, and sealed to prevent moisture absorption. For short-term storage (up to one month), refrigeration at 4°C is suitable. For long-term storage (several months), freezing at -20°C or -80°C is recommended.[7] Always use amber vials or wrap containers in aluminum foil to prevent photodegradation.

Q4: How can I detect and quantify this compound and its degradation products?

A4: High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are common analytical methods for quantifying this compound and its primary degradant, this compound-diazene.[8] To improve accuracy, ascorbic acid can be added to the sample to stabilize this compound and convert this compound-diazene back to the parent compound before analysis.[8]

Q5: Can I use water or buffered solutions to prepare this compound working solutions?

A5: this compound is prone to hydrolysis, especially in neutral to alkaline aqueous solutions.[1] If aqueous buffers are necessary for your experiment, prepare the working solutions fresh and use them immediately. Acidic buffers (pH 4-5) are preferred as hydrolysis is slower under these conditions.

Troubleshooting Guides

Issue 1: Precipitate observed in the stock solution upon storage.
Possible Cause Troubleshooting Step
Low Solubility This compound has limited solubility in some solvents. Ensure the concentration does not exceed its solubility limit at the storage temperature.
Solvent Evaporation Improperly sealed vials can lead to solvent evaporation, increasing the concentration and causing precipitation. Use vials with tight-fitting caps, preferably with PTFE liners.
Temperature Fluctuation Frequent freeze-thaw cycles can promote precipitation. Aliquot the stock solution into smaller, single-use vials to avoid repeated temperature changes.[7]
Water Contamination This compound has very low water solubility.[3][4] Ensure that anhydrous solvents and dry glassware are used for preparing stock solutions. DMSO is hygroscopic and can absorb moisture from the air.[9]
Issue 2: Inconsistent or lower-than-expected experimental results.
Possible Cause Troubleshooting Step
Degradation of Stock Solution This compound may have degraded due to improper storage (light exposure, elevated temperature, or extended storage time). Prepare a fresh stock solution and compare its performance to the old one.
Hydrolysis in Working Solution If working solutions are prepared in aqueous buffers and not used immediately, hydrolysis can occur, reducing the effective concentration of this compound. Prepare aqueous working solutions immediately before use.
Photodegradation Exposure to ambient or laboratory light during solution preparation or experimentation can lead to photodegradation. Work in a shaded area or use amber-colored labware.
Oxidation This compound can be oxidized, especially in the presence of oxygen.[6] While not always practical, de-gassing solvents before use can minimize oxidation.

Data Presentation

Table 1: Solubility of this compound in Various Solvents at 20-25°C

SolventSolubility (mg/L)Reference
Water2.06 - 3.76[3][4]
Acetonitrile95.6[3]
Ethyl Acetate102[3]
Methanol44.7[3]
Acetone210,700[4]
Toluene24.7[3]
Hexane0.232[3]

Table 2: Half-life of this compound in Aqueous Solutions at 25°C

pHHalf-lifeReference
414 days (for this compound-diazene)[1]
510 days (for this compound-diazene)[1]
727 hours (for this compound-diazene)[1]
91.8 hours (for this compound-diazene)[1]
5 (with simulated sunlight)10.8 hours[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in an Organic Solvent
  • Materials:

    • This compound (solid)

    • Anhydrous solvent (e.g., DMSO, Acetone, or Acetonitrile)

    • Analytical balance

    • Amber glass vial with a PTFE-lined cap

    • Volumetric flask

    • Pipettes

  • Procedure:

    • Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound using an analytical balance.

    • Transfer the weighed this compound to a volumetric flask.

    • Add a small amount of the chosen solvent to dissolve the this compound completely. Gentle vortexing or sonication can be used to aid dissolution.

    • Once dissolved, add the solvent to the final volume mark on the volumetric flask.

    • Transfer the solution to a labeled amber glass vial.

    • For long-term storage, flush the vial with an inert gas (e.g., nitrogen or argon) before sealing to minimize oxidation.

    • Store at -20°C or -80°C.

Protocol 2: Stability Testing of this compound Stock Solution
  • Materials:

    • Prepared this compound stock solution

    • HPLC or LC-MS/MS system

    • Appropriate mobile phase and column for this compound analysis

    • Amber autosampler vials

  • Procedure:

    • Immediately after preparation (Time 0), take an aliquot of the stock solution, dilute it to a suitable concentration for analysis, and inject it into the HPLC or LC-MS/MS system to determine the initial concentration.

    • Store the remaining stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature, exposed to light, or in the dark).

    • At specified time points (e.g., 1, 2, 4, 8 weeks), retrieve an aliquot of the stored solution.

    • Dilute the aliquot to the same concentration as the Time 0 sample and analyze it using the same method.

    • Compare the peak area of this compound at each time point to the initial peak area to determine the percentage of degradation.

    • Monitor for the appearance and increase of the this compound-diazene peak.

Visualizations

Bifenazate_Degradation_Pathway This compound This compound Bifenazate_Diazene This compound-Diazene This compound->Bifenazate_Diazene Oxidation / Photolysis (Light, O2) Hydrolysis_Products Hydrolysis Products (methoxy- and hydroxy-biphenyls) Bifenazate_Diazene->Hydrolysis_Products Hydrolysis (H2O, pH dependent)

Caption: this compound degradation pathway.

Troubleshooting_Workflow cluster_preparation Stock Solution Preparation cluster_troubleshooting Troubleshooting Start Start: Prepare this compound Stock Solution ChooseSolvent Choose Anhydrous Solvent (DMSO, Acetone, Acetonitrile) Start->ChooseSolvent Weigh Weigh this compound ChooseSolvent->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Store Store in Amber Vial at -20°C or below Dissolve->Store Problem Inconsistent Results or Precipitation? Store->Problem Use in Experiment CheckStorage Check Storage Conditions (Light, Temp, Seal) Problem->CheckStorage CheckSolvent Verify Solvent Quality (Anhydrous?) Problem->CheckSolvent CheckConcentration Is Concentration below Solubility Limit? Problem->CheckConcentration PrepareFresh Prepare Fresh Stock Solution CheckStorage->PrepareFresh CheckSolvent->PrepareFresh CheckConcentration->PrepareFresh

References

Technical Support Center: Optimizing Bifenazate Efficacy Against Resistant Mite Populations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bifenazate and encountering resistance in mite populations.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: this compound treatment is showing lower than expected mortality in our mite population.

  • Question: We are observing reduced efficacy of this compound against our mite colony, which was previously susceptible. What could be the reason?

  • Answer: Reduced efficacy is a primary indicator of resistance development. Mite populations, particularly species like Tetranychus urticae, can develop resistance to acaricides relatively quickly due to their short life cycle and high reproductive rate. The primary mechanism of this compound resistance involves target-site mutations in the mitochondrial cytochrome b gene.[1] Additionally, metabolic resistance through enhanced detoxification by enzymes like esterases and cytochrome P450s could play a role.[2][3] It is also possible that the this compound formulation has degraded due to improper storage, such as exposure to extreme temperatures.[4]

Issue 2: Our bioassay results for this compound are inconsistent across replicates.

  • Question: We are conducting leaf-dip or spray tower bioassays with this compound, but the mortality rates are highly variable between replicates. How can we improve the consistency of our results?

  • Answer: Inconsistent bioassay results can stem from several factors. Ensure that the concentration of the this compound solution is accurate and homogenous; vortex or sonicate the solution before each application. The age and developmental stage of the mites used in the bioassay should be uniform, as susceptibility can vary. Environmental conditions such as temperature and humidity must be kept constant throughout the experiment, as they can influence mite metabolism and behavior. Finally, ensure a standardized application method, such as consistent spray volume and pressure in a Potter spray tower, to guarantee uniform coverage of the leaf discs.[5]

Issue 3: We suspect metabolic resistance to this compound in our mite population. How can we confirm this?

  • Question: What experimental approaches can we use to determine if metabolic resistance is contributing to the reduced efficacy of this compound?

  • Answer: To investigate metabolic resistance, you can perform synergist bioassays. Synergists are chemicals that inhibit specific detoxification enzymes. Piperonyl butoxide (PBO) is a common inhibitor of cytochrome P450 monooxygenases, while S,S,S-tributyl phosphorotrithioate (DEF) can inhibit esterases.[6][7][8] By comparing the toxicity of this compound alone to its toxicity in combination with a synergist, you can infer the involvement of these enzyme families. A significant increase in mortality in the presence of a synergist suggests that the corresponding enzyme group is involved in detoxification and, therefore, resistance.[6][9]

Issue 4: We have identified a mutation in the cytochrome b gene, but the level of resistance observed is lower than expected.

  • Question: Our molecular analysis has confirmed a known resistance-associated mutation in the cytochrome b gene of our mite population, yet the resistance ratio from our bioassays is only moderate. Why might this be the case?

  • Answer: The level of resistance conferred by a target-site mutation can be influenced by several factors. The specific mutation present is important; for example, some mutations in cytochrome b confer higher levels of resistance than others.[10] It is also possible that the mutation is not fixed in the population, meaning there is a mix of susceptible and resistant individuals. Additionally, the genetic background of the mite strain can influence the expression of resistance. Finally, consider that multiple resistance mechanisms can coexist, and the absence of, for instance, a potent metabolic resistance mechanism might explain the moderate resistance level despite the presence of a target-site mutation.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding this compound efficacy and resistance.

  • Question 1: What is the primary mode of action of this compound?

  • Answer: this compound is an inhibitor of the mitochondrial electron transport chain.[11] Specifically, it targets the Qo site of cytochrome b in mitochondrial complex III, disrupting ATP production and leading to mite paralysis and death.[2][4][12]

  • Question 2: What are the known mechanisms of resistance to this compound in mites?

  • Answer: The most well-documented mechanism of resistance to this compound is target-site insensitivity due to point mutations in the mitochondrial cytochrome b gene.[1][13] Several mutations, such as G126S and D252N, have been associated with resistance.[14] There is also evidence suggesting that metabolic resistance, potentially through the action of esterases that may be required to activate the pro-acaricide this compound, and detoxification by cytochrome P450s, can contribute to resistance.[2][3]

  • Question 3: How can I determine the resistance level of a mite population to this compound?

  • Answer: The resistance level is typically quantified by calculating a resistance ratio (RR). This is done by performing a dose-response bioassay to determine the LC50 (lethal concentration to kill 50% of the population) for both the field (potentially resistant) population and a known susceptible reference strain. The RR is then calculated by dividing the LC50 of the field population by the LC50 of the susceptible strain.[15][16]

  • Question 4: Are there any commercially available synergists that can be used to enhance this compound efficacy against resistant mites?

  • Answer: While synergists like piperonyl butoxide (PBO) and S,S,S-tributyl phosphorotrithioate (DEF) are used experimentally to investigate resistance mechanisms, their use in commercial acaricide formulations for resistance management is not widespread and depends on local regulations and product availability.[6][7][8] Their primary role in a research setting is to help elucidate the mechanisms of resistance.[6][8]

  • Question 5: Can this compound resistance be managed in a laboratory or greenhouse setting?

  • Answer: Yes, implementing an insecticide resistance management (IRM) strategy is crucial. This involves rotating acaricides with different modes of action to reduce the selection pressure for this compound resistance.[17] Additionally, integrating non-chemical control methods, such as biological control with predatory mites, can help to manage mite populations and reduce the reliance on chemical treatments.[18] Regular monitoring of resistance levels in your mite populations is also a key component of a successful IRM program.

Data Presentation

Table 1: this compound LC50 Values and Resistance Ratios in Tetranychus urticae Populations

Mite Population/StrainCountry/RegionLC50 (mg a.i./L)Resistance Ratio (RR)Reference
Susceptible (SSS)Syria23.06-[15]
Deir-AllaJordan39.931.7[15]
KrimehJordan30.111.3[15]
KITICyprus49.1524.4[19]
AREDIOUCyprus83.29Not specified[19]
Field Population 1Turkey5.1-[20]
Field Population 7Turkey40.08[20]
Susceptible Lab StrainBangladesh3.82-[21]
Tetranychus truncatus (LC50)Bangladesh2.591 (ml/L)-[22]

Table 2: Effect of Synergists on Acaricide Efficacy

AcaricideSynergistTarget PestEffectReference
PermethrinPBOSarcoptes scabieiSignificantly decreased median survival time of resistant mites[6]
PermethrinDEFSarcoptes scabieiSignificantly decreased median survival time of resistant mites[6]
DeltamethrinPBORhyzopertha dominicaConferred up to 27 times higher toxicity in resistant strains[9]
DeltamethrinDEFRhyzopertha dominicaLess effective than PBO in reducing lethal dose[9]
DeltamethrinPBO & DEFSpodoptera exiguaSuppressed resistance, suggesting monooxygenase and esterase involvement[23]

Experimental Protocols

1. This compound Resistance Bioassay (Leaf-Dip Method)

This protocol is a standard method for determining the susceptibility of mite populations to this compound.

  • Materials:

    • This compound (analytical grade)

    • Acetone or a suitable solvent

    • Triton X-100 or another suitable surfactant

    • Distilled water

    • Bean plants (Phaseolus vulgaris) or another suitable host plant for rearing mites

    • Petri dishes (9 cm diameter)

    • Filter paper

    • Fine camel-hair brush

    • Stereomicroscope

    • Incubator or climate-controlled chamber (25 ± 1°C, 60-70% RH, 16:8 L:D photoperiod)

  • Procedure:

    • Mite Rearing: Maintain a healthy, age-synchronized colony of the mite population to be tested on the host plants. For adult bioassays, use adult female mites of a similar age (e.g., 2-4 days old).

    • Preparation of this compound Solutions: Prepare a stock solution of this compound in the chosen solvent. From this stock, prepare a series of at least five serial dilutions in distilled water containing a constant concentration of surfactant (e.g., 0.01% Triton X-100). A control solution containing only distilled water and surfactant should also be prepared.

    • Leaf Disc Preparation: Excise leaf discs (approximately 2-3 cm in diameter) from untreated host plants.

    • Treatment: Immerse each leaf disc in a this compound solution (or the control solution) for 5-10 seconds with gentle agitation.

    • Drying: Place the treated leaf discs on a clean, non-absorbent surface and allow them to air-dry completely.

    • Mite Infestation: Place the dried leaf discs, adaxial side up, on a moist filter paper or cotton pad in a Petri dish. Using a fine brush, transfer a known number of adult female mites (e.g., 20-30) onto each leaf disc.

    • Incubation: Seal the Petri dishes with parafilm and place them in the incubator under controlled conditions.

    • Mortality Assessment: After 24-48 hours, assess mite mortality under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

    • Data Analysis: Correct the observed mortality for control mortality using Abbott's formula. Perform a probit or logit analysis to calculate the LC50 value and its 95% confidence limits.

2. Synergist Bioassay

This protocol is used to investigate the role of metabolic enzymes in this compound resistance.

  • Materials:

    • Same materials as the this compound resistance bioassay.

    • Synergists: Piperonyl butoxide (PBO) and S,S,S-tributyl phosphorotrithioate (DEF).

  • Procedure:

    • Determine Synergist Concentration: First, determine a sub-lethal concentration of the synergist that does not cause significant mortality to the mites when applied alone. This is typically done through a preliminary bioassay with the synergist alone.

    • Combined Treatment: Prepare this compound solutions as described above. For the synergist treatment groups, add the pre-determined sub-lethal concentration of the synergist (e.g., PBO or DEF) to each this compound dilution.

    • Bioassay: Follow the same procedure as the this compound resistance bioassay (steps 3-9), using the this compound-synergist solutions for the treatment groups.

    • Data Analysis: Calculate the LC50 for this compound alone and for this compound in combination with each synergist. Calculate the Synergism Ratio (SR) by dividing the LC50 of this compound alone by the LC50 of this compound plus the synergist. An SR value greater than 2 is generally considered indicative of synergism.

3. Molecular Diagnostics for this compound Resistance Mutations

This protocol provides a general workflow for detecting known point mutations in the mitochondrial cytochrome b gene associated with this compound resistance.

  • Materials:

    • Individual mites or a pool of mites from the population of interest.

    • DNA extraction kit suitable for insects/arachnids.

    • PCR primers designed to amplify the region of the cytochrome b gene containing the target mutation(s).

    • PCR reagents (Taq polymerase, dNTPs, buffer).

    • Thermocycler.

    • Agarose gel electrophoresis equipment.

    • DNA sequencing service or in-house sequencing capabilities.

    • Alternatively, a TaqMan qPCR assay with specific probes for wild-type and mutant alleles can be used for high-throughput screening.[24]

  • Procedure:

    • DNA Extraction: Extract genomic DNA from individual mites or a pooled sample according to the manufacturer's instructions of the DNA extraction kit.

    • PCR Amplification: Amplify the target region of the cytochrome b gene using the designed primers and standard PCR protocols. Optimize the PCR conditions (annealing temperature, extension time) as needed.

    • Verification of Amplification: Run a portion of the PCR product on an agarose gel to confirm that a DNA fragment of the expected size has been amplified.

    • DNA Sequencing: Send the purified PCR product for Sanger sequencing.

    • Sequence Analysis: Align the obtained sequence with a reference susceptible cytochrome b sequence to identify any point mutations.

    • TaqMan qPCR (Alternative): If using a TaqMan assay, perform the qPCR according to the manufacturer's protocol. The relative fluorescence of the probes for the wild-type and mutant alleles will indicate the presence and frequency of the resistance mutation in the sample.[24]

Mandatory Visualization

Bifenazate_Mode_of_Action_and_Resistance cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Resistance Resistance Mechanisms ComplexI Complex I CoQ Coenzyme Q ComplexI->CoQ e- H_out H+ ComplexI->H_out ComplexII Complex II ComplexII->CoQ e- ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIII->H_out ComplexIV Complex IV CytC->ComplexIV e- O2 O2 ComplexIV->O2 e- ComplexIV->H_out ATPSynthase ATP Synthase H_in H+ ATPSynthase->H_in ATP ATP ATPSynthase->ATP ADP + Pi -> H_out->ATPSynthase Cell_Death Cell Death ATP->Cell_Death Depletion leads to This compound This compound This compound->ComplexIII Inhibits Qo site CytB_Mutation Cytochrome b Mutation CytB_Mutation->ComplexIII Alters binding site Metabolic_Resistance Metabolic Resistance (e.g., P450s, Esterases) Bifenazate_inactive Inactive this compound Metabolic_Resistance->Bifenazate_inactive Detoxification

Caption: this compound's mode of action and resistance mechanisms in mites.

Bifenazate_Resistance_Monitoring_Workflow start Start: Suspected this compound Resistance collect_mites Collect Mite Samples (Field/Greenhouse Population) start->collect_mites rear_mites Establish and Rear Mite Colony in Laboratory collect_mites->rear_mites bioassay Perform this compound Bioassay (e.g., Leaf-Dip Method) rear_mites->bioassay calculate_lc50 Calculate LC50 and Resistance Ratio (RR) bioassay->calculate_lc50 is_resistant Is RR > Threshold? calculate_lc50->is_resistant synergist_assay Perform Synergist Bioassay (PBO, DEF) is_resistant->synergist_assay Yes no_resistance No Significant Resistance Detected is_resistant->no_resistance No molecular_analysis Molecular Analysis: Sequence Cytochrome b Gene synergist_assay->molecular_analysis report Report Findings: Resistance Level and Mechanism molecular_analysis->report

Caption: Experimental workflow for monitoring this compound resistance.

Troubleshooting_Bifenazate_Efficacy start Low this compound Efficacy Observed check_protocol Review Experimental Protocol (Concentration, Application, Mite Stage) start->check_protocol protocol_ok Protocol Correct? check_protocol->protocol_ok correct_protocol Correct Protocol and Repeat Experiment protocol_ok->correct_protocol No check_storage Check this compound Storage (Temperature, Expiry Date) protocol_ok->check_storage Yes correct_protocol->start storage_ok Storage Conditions OK? check_storage->storage_ok replace_this compound Replace this compound Stock storage_ok->replace_this compound No suspect_resistance Resistance is Likely storage_ok->suspect_resistance Yes replace_this compound->start resistance_monitoring Initiate Resistance Monitoring Workflow suspect_resistance->resistance_monitoring

Caption: Troubleshooting guide for low this compound efficacy.

References

Causes of inconsistent results in Bifenazate bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and standardizing their bifenazate bioassays to achieve consistent and reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during this compound bioassays, providing potential causes and solutions.

Q1: Why am I seeing high mortality in my control group?

A1: High control mortality can invalidate an experiment and is often caused by procedural issues or the health of the test organisms.

  • Mechanical Damage: Mites are delicate and can be easily injured during transfer.

    • Solution: Use a fine, soft brush (like a camel-hair brush) for transferring mites. Practice gentle handling techniques to minimize physical stress.

  • Environmental Stress: Inappropriate temperature, humidity, or photoperiod can stress the mites, leading to increased mortality.

    • Solution: Ensure that the experimental conditions are optimal for the specific mite species being tested. A common condition for Tetranychus urticae is 25 ± 1°C, 60-70% relative humidity, and a 16:8 hour (light:dark) photoperiod.

  • Contamination: Contamination of leaf discs, water, or rearing materials with other chemicals or pathogens can be lethal.

    • Solution: Use distilled water for all solutions. Ensure all equipment and rearing materials are thoroughly cleaned and sterilized. Source host plant leaves from pesticide-free plants.

  • Unhealthy Mite Colony: The initial health of the mite colony can significantly impact their survival in a bioassay.

    • Solution: Regularly inspect the source colony for any signs of disease or stress. Use mites of a standardized age for the assay.

Q2: Why am I not observing a clear dose-response relationship?

A2: A flat or inconsistent dose-response curve can be due to several factors related to the test substance, the test organisms, or the experimental design.

  • Incorrect Concentration Range: The selected concentrations may be too high (resulting in 100% mortality across all doses) or too low (resulting in no significant mortality).

    • Solution: Conduct a preliminary range-finding experiment with a wide range of concentrations to determine the appropriate dose range that brackets the expected LC50 value.

  • Acaricide Resistance: The mite population being tested may have developed resistance to this compound.

    • Solution: Test a known susceptible strain of the same mite species alongside the field-collected or resistant strain to confirm resistance.

  • Improper Acaricide Preparation: this compound may not be properly dissolved or suspended in the solvent, leading to inaccurate concentrations.

    • Solution: Ensure this compound is fully dissolved in an appropriate solvent (e.g., acetone) before preparing serial dilutions in water containing a surfactant (e.g., Triton X-100) to ensure a homogenous solution.

  • Insufficient Exposure Time: The duration of the bioassay may not be long enough for the toxic effects of this compound to manifest.

    • Solution: this compound can have a slower mode of action compared to some other acaricides. Mortality should be assessed at appropriate time points, often 48 to 72 hours post-treatment.

Q3: Why are my LC50 values inconsistent between experiments?

A3: Variability in LC50 values is a common challenge in bioassays and can be attributed to a range of biological and procedural factors.

  • Biological Variability: The age, life stage, and nutritional status of the mites can influence their susceptibility to acaricides.

    • Solution: Standardize the age and life stage of the mites used in each assay. For example, use adult females of a specific age range. Ensure mites are reared on healthy, nutrient-rich host plants.

  • Inconsistent Application: Variations in the application of the this compound solution can lead to inconsistent exposure.

    • Solution: For leaf-dip assays, ensure a consistent dipping time (e.g., 10 seconds) and allow leaves to air dry uniformly. For spray tower assays, calibrate the equipment to ensure a consistent and even deposition of the spray.

  • Environmental Fluctuations: Minor variations in temperature and humidity between experiments can affect mite metabolism and, consequently, their susceptibility to this compound.

    • Solution: Tightly control and monitor environmental conditions in the testing chamber throughout the duration of the bioassay.

Experimental Protocols

Detailed methodologies for common this compound bioassays are provided below.

Leaf-Dip Bioassay Protocol

This method is widely used for assessing the toxicity of acaricides to mites.

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

    • Create a series of at least 5-7 serial dilutions of the stock solution using distilled water containing a surfactant (e.g., 0.05% Tween 80) to ensure even spreading on the leaf surface. A control solution containing only distilled water and the surfactant should also be prepared.

  • Preparation of Leaf Discs:

    • Excise leaf discs (approximately 2-3 cm in diameter) from untreated, healthy host plants (e.g., bean or strawberry leaves for Tetranychus urticae).

    • Place the leaf discs, abaxial (lower) side up, on a bed of moistened cotton or agar in Petri dishes to maintain turgor.

  • Mite Infestation:

    • Transfer a standardized number of adult female mites (e.g., 15-20) of a consistent age onto each leaf disc using a fine brush.

  • Treatment Application:

    • Hold each leaf disc with forceps and immerse it in the respective this compound dilution (or control solution) for a consistent duration (e.g., 10 seconds).

    • Gently touch the edge of the leaf disc to filter paper to remove excess solution.

    • Allow the treated leaf discs to air dry completely in a fume hood before placing them back into the Petri dishes.

  • Incubation:

    • Seal the Petri dishes with parafilm (with small perforations for ventilation) and incubate them under controlled conditions (e.g., 25°C, 60-70% RH, 16:8 L:D photoperiod).

  • Mortality Assessment:

    • Assess mite mortality at 24, 48, and 72 hours post-treatment. A mite is considered dead if it does not move when gently prodded with a fine brush.

    • Correct for control mortality using Abbott's formula if it is between 5% and 20%. Experiments with control mortality exceeding 20% should be discarded.

Spray Tower Bioassay Protocol

This method simulates field spray applications and provides a uniform deposition of the test substance.

  • Preparation of this compound Solutions:

    • Prepare this compound dilutions as described in the leaf-dip protocol.

  • Preparation of Leaf Discs and Mite Infestation:

    • Prepare and infest leaf discs as described in the leaf-dip protocol. Place the Petri dishes with the infested leaf discs at the bottom of the spray tower.

  • Spray Tower Calibration and Operation:

    • Calibrate the Potter spray tower to deliver a consistent volume and pressure. A common setting is a pressure of 0.2 MPa to deliver 1.0 ml of the solution.

    • Place 1.0 ml of the test solution into the atomizer.

    • Spray the leaf discs in the Petri dishes.

    • Allow a sedimentation time of approximately 10 minutes before removing the treated leaf discs.

  • Incubation and Mortality Assessment:

    • Follow the same incubation and mortality assessment procedures as described in the leaf-dip protocol.

Topical Application (Microimmersion) Bioassay Protocol

This method allows for the precise application of a known amount of acaricide directly to the mites.

  • Preparation of this compound Solutions:

    • Prepare this compound dilutions in a suitable solvent as described in the previous protocols.

  • Mite Handling:

    • Gently place adult female mites on their dorsal side on a strip of double-sided adhesive tape fixed to a microscope slide.

  • Application of this compound:

    • Using a micro-syringe or a fine, calibrated glass needle, apply a small, consistent volume (e.g., 0.1 µl) of the this compound solution to the ventral side of each mite.

  • Post-Treatment Care:

    • After application, carefully transfer the treated mites to untreated leaf discs in Petri dishes for observation.

  • Incubation and Mortality Assessment:

    • Incubate the mites under controlled conditions and assess mortality as described in the leaf-dip protocol.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the efficacy of this compound against spider mites.

Table 1: Lethal Concentrations (LC50) of this compound against Different Mite Species and Life Stages.

Mite SpeciesLife StageBioassay MethodLC50 (mg/L)Temperature (°C)Source
Tetranychus urticaeAdult FemaleLeaf-Dip3.8225 ± 1
Tetranychus urticaeEggLeaf-Dip26.8125 ± 1
Tetranychus truncatusAdult FemaleSpray2.591 (ml/L)25
Tetranychus urticaeAdult FemaleOral (Leaf-Mimicking)3.4125

Table 2: Sublethal Effects of this compound on Tetranychus urticae Fecundity.

Treatment (Concentration)Oviposition Period (days)Fecundity (eggs/female)Source
Control19.4103.2
LC10 (4.92 µg/mL)4.311.1
LC20 (8.77 µg/mL)3.323.8

Visualizations

This compound Mode of Action: Inhibition of Mitochondrial Complex III

This compound's primary mode of action is the inhibition of the mitochondrial electron transport chain at Complex III (cytochrome bc1 complex) at the Qo site. This disruption leads to a cascade of downstream effects, including the inhibition of ATP synthesis and the generation of reactive oxygen species (ROS), ultimately causing cellular damage and mite mortality.

Bifenazate_Pathway cluster_ETC Mitochondrial Electron Transport Chain cluster_this compound cluster_Downstream Downstream Effects Complex_I Complex I CoQ Coenzyme Q (Ubiquinone) Complex_I->CoQ Complex_II Complex II Complex_II->CoQ Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III e- Cyt_c Cytochrome c Complex_III->Cyt_c e- ATP_Depletion ATP Production Inhibited Complex_III->ATP_Depletion ROS_Generation Increased Reactive Oxygen Species (ROS) Complex_III->ROS_Generation Complex_IV Complex IV Cyt_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase This compound This compound This compound->Complex_III Inhibits Qo site Mite_Mortality Mite Mortality ATP_Depletion->Mite_Mortality Cellular_Damage Oxidative Stress & Cellular Damage ROS_Generation->Cellular_Damage Cellular_Damage->Mite_Mortality

Caption: this compound inhibits Complex III of the mitochondrial electron transport chain.

Experimental Workflow: Leaf-Dip Bioassay

The following diagram illustrates the key steps in a typical leaf-dip bioassay for assessing this compound efficacy.

Leaf_Dip_Workflow start Start prep_solutions Prepare this compound Serial Dilutions start->prep_solutions prep_leaves Excise Leaf Discs from Untreated Host Plants start->prep_leaves dip_leaves Dip Infested Leaf Discs in this compound Solutions prep_solutions->dip_leaves infest_mites Infest Leaf Discs with Standardized Mite Population prep_leaves->infest_mites infest_mites->dip_leaves dry_leaves Air Dry Treated Leaf Discs dip_leaves->dry_leaves incubate Incubate under Controlled Conditions dry_leaves->incubate assess_mortality Assess Mite Mortality (24, 48, 72h) incubate->assess_mortality analyze_data Analyze Data (e.g., Probit Analysis for LC50) assess_mortality->analyze_data end End analyze_data->end Troubleshooting_Logic start Inconsistent Bioassay Results check_controls Review Control Group Mortality start->check_controls high_control_mortality High Mortality (>20%)? check_controls->high_control_mortality investigate_handling Investigate Mite Handling, Environment, & Contamination high_control_mortality->investigate_handling Yes acceptable_control_mortality Acceptable Mortality? high_control_mortality->acceptable_control_mortality No investigate_handling->start Re-run Assay check_dose_response Examine Dose-Response Curve acceptable_control_mortality->check_dose_response no_dose_response Flat or Illogical Curve? check_dose_response->no_dose_response investigate_concentration Check Concentration Range, Resistance, & Solution Prep no_dose_response->investigate_concentration Yes clear_dose_response Clear Dose-Response? no_dose_response->clear_dose_response No investigate_concentration->start Re-run Assay check_variability Assess Inter-Assay Variability clear_dose_response->check_variability high_variability High LC50 Variability? check_variability->high_variability standardize_protocol Standardize Mite Age, Application Technique, & Environment high_variability->standardize_protocol Yes consistent_results Consistent Results high_variability->consistent_results No standardize_protocol->start Re-run Assay

Technical Support Center: Bifenazate Solubility for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for overcoming solubility challenges with bifenazate in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its mechanisms of action?

A1: this compound is a selective acaricide (miticide) belonging to the carbazate class.[1] For in vitro studies, it is recognized for two primary mechanisms of action:

  • Mitochondrial Complex III Inhibition : this compound is a potent inhibitor of the mitochondrial electron transport chain at the Qo site of Complex III (cytochrome bc1 complex).[2][3][4] This disrupts cellular respiration and ATP synthesis.[5]

  • GABA Receptor Modulation : It acts as a positive allosteric modulator (PAM) of GABA-gated chloride channels.[2][6] By binding to an allosteric site, it enhances the effect of the neurotransmitter GABA, leading to increased chloride ion influx and hyperpolarization of the neuron.[7][8]

Q2: Why is this compound challenging to use in aqueous in vitro systems?

A2: this compound's utility in aqueous systems, such as cell culture media, is limited by its very low water solubility.[9] Published data indicates its solubility in water is only around 2.06 to 3.76 mg/L.[10] When a concentrated stock solution made with an organic solvent is diluted into an aqueous medium, the this compound can quickly exceed its solubility limit and precipitate out of the solution, making it unavailable to the cells and confounding experimental results.[11]

Q3: What are the recommended solvents for creating a this compound stock solution?

A3: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions for in vitro assays due to its high solvating power for many poorly soluble compounds and miscibility with aqueous media.[12] Acetone and acetonitrile are also viable options, as this compound is commercially available in these solvents.[13][14] The choice of solvent depends on the specific requirements of the assay and the tolerance of the cell line being used.[15]

Q4: My this compound precipitated after I added it to my cell culture medium. What went wrong and how can I prevent it?

A4: Precipitation upon dilution is the most common issue and typically occurs because the final concentration of this compound in the medium exceeds its aqueous solubility limit.[16][17] Here’s what might have happened and how to fix it:

  • High Stock Concentration: Using a very high concentration stock solution requires a large dilution factor, causing the solvent (e.g., DMSO) to disperse rapidly, leaving the this compound to crash out of the aqueous medium.[11]

  • Low Temperature: Adding a cold stock solution to the medium can decrease the immediate local solubility.

  • Insufficient Mixing: Poor mixing can lead to localized areas of high this compound concentration, initiating precipitation.

Prevention Strategies:

  • Optimize Final DMSO Concentration: Keep the final concentration of DMSO in the culture medium as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[18]

  • Pre-warm the Medium: Warm your cell culture medium to 37°C before adding the this compound stock.

  • Stepwise Dilution: Instead of a single large dilution, perform one or two intermediate dilution steps in pre-warmed medium.

  • Vortexing/Mixing: Add the stock solution dropwise to the vortexing medium to ensure rapid and uniform dispersion.

  • Use of Surfactants/Excipients: In some cases, a small amount of a biologically compatible detergent (e.g., Tween) or excipient can help maintain solubility.[19]

Q5: Are there any alternatives to DMSO for dissolving this compound?

A5: Yes, if your cells are sensitive to DMSO or it interferes with your assay, you can consider other solvents.

  • Ethanol: Often well-tolerated by cells at low final concentrations (<0.1%).[15]

  • Acetone: this compound is soluble in acetone.[9] However, acetone is volatile and can be more toxic to cells than DMSO, so the final concentration must be kept extremely low.[15] One protocol suggests using acetone for the stock solution, which is then serially diluted in water containing a surfactant.

  • N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMAc): These have similar properties to DMSO but may also have associated toxicities.[19]

  • Zwitterionic Liquids (ZILs): Newer, less toxic alternatives to DMSO are being developed that may be suitable for sensitive applications.[20] Always perform a solvent tolerance test on your specific cell line to determine the maximum non-toxic concentration.

Q6: How should I store my this compound stock solution?

A6: Store stock solutions in small, single-use aliquots at -20°C or -80°C in tightly sealed vials to prevent evaporation and water absorption.[21] this compound can degrade, particularly in the presence of water or light.[1] Studies have shown that many compounds are stable for years in DMSO at 4°C, but freezing is generally recommended for long-term storage.[22] Avoid repeated freeze-thaw cycles.[21]

Quantitative Data Summary

For easy comparison, the solubility of this compound in various solvents is summarized below. Note the variability in reported data, which may depend on the purity of the compound and experimental conditions.

Table 1: Solubility of this compound in Various Solvents

SolventTemperatureReported SolubilitySource(s)
Water20°C2.06 - 3.76 mg/L[10]
Acetone20°C102,000 mg/L[9]
Acetonitrile25°C0.0956 mg/L (Note: This value from PubChem appears unusually low and may not reflect practical limits for stock solutions)[10]
Methanol25°C0.0447 mg/L (Note: This value from PubChem appears unusually low and may not reflect practical limits for stock solutions)[10]
Ethyl Acetate25°C0.102 mg/L[10]
Toluene25°C0.0247 mg/L[10]
Hexane25°C0.000232 mg/L[10]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials : this compound (MW: 300.35 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes or vials, analytical balance, vortex mixer.

  • Calculation : To prepare a 10 mM stock solution, weigh out 3.0 mg of this compound ( (10 mmol/L) * (0.001 L) * (300.35 g/mol ) * (1000 mg/g) = 3.0 mg ).

  • Procedure : a. Carefully weigh 3.0 mg of this compound powder and place it into a sterile vial. b. Add 1.0 mL of anhydrous DMSO to the vial. c. Cap the vial tightly and vortex at maximum speed for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution.[23] d. Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protected tubes. e. Store aliquots at -20°C or -80°C.

Protocol 2: Troubleshooting Dilution and Preventing Precipitation

This protocol provides a method for diluting a concentrated stock solution into aqueous cell culture medium.

  • Preparation : a. Thaw a single-use aliquot of your this compound stock solution (e.g., 10 mM in DMSO) at room temperature. b. Pre-warm your complete cell culture medium to 37°C in a water bath.

  • Dilution Procedure : a. Determine the final concentration needed for your experiment. For example, to achieve a final concentration of 10 µM in 10 mL of medium. b. Vigorously vortex or swirl the 10 mL of pre-warmed medium. c. While the medium is still swirling, add 10 µL of the 10 mM stock solution drop-by-drop into the vortex. This creates a 1:1000 dilution, resulting in a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%. d. Continue to mix for an additional 10-15 seconds to ensure homogeneity. e. Use the final working solution immediately to treat your cells. Do not store diluted aqueous solutions.

Visual Guides: Workflows and Signaling Pathways

Experimental Workflow

The following diagram outlines a logical workflow for successfully preparing and using this compound in in vitro studies, including key decision points to avoid precipitation.

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshoot Troubleshooting start Weigh this compound Powder choose_solvent Select Solvent (e.g., Anhydrous DMSO) start->choose_solvent dissolve Dissolve this compound (Vortex / Gentle Warming) choose_solvent->dissolve store Aliquot and Store at -20°C / -80°C dissolve->store thaw Thaw Single Aliquot store->thaw prewarm Pre-warm Aqueous Medium to 37°C thaw->prewarm dilute Add Stock Dropwise to Vortexing Medium prewarm->dilute check Precipitation Observed? dilute->check use Use Immediately in Experiment check->use No trouble Review Protocol: - Check calculations - Lower final concentration - Use stepwise dilution - Consider alternative solvent check->trouble Yes trouble->dilute Retry Dilution

Caption: Workflow for preparing and solubilizing this compound for in vitro assays.

Signaling Pathways

This compound has two well-documented mechanisms of action that can be visualized as follows.

1. Inhibition of Mitochondrial Complex III

This compound blocks the electron transport chain at the Qo site of Complex III, preventing the transfer of electrons from ubiquinol to cytochrome c. This inhibits ATP production and can lead to the generation of reactive oxygen species (ROS).

G cluster_etc Mitochondrial Electron Transport Chain (Inner Membrane) C1 Complex I Q UQ/UQH2 (Coenzyme Q) C1->Q C2 Complex II C2->Q C3 Complex III Q->C3 CytC Cyt c C3->CytC C4 Complex IV CytC->C4 ATP ATP Synthase C4->ATP This compound This compound This compound->C3 Inhibition at Qo site

Caption: this compound inhibits the mitochondrial electron transport chain at Complex III.

2. Positive Allosteric Modulation of GABA Receptor

This compound binds to a site on the GABA-A receptor distinct from the GABA binding site. This enhances the receptor's response to GABA, increasing the influx of chloride ions (Cl⁻) and causing hyperpolarization of the neuron.

G cluster_receptor GABA-A Receptor Complex receptor GABA-A Receptor (Pentameric Ion Channel) gaba_site GABA Binding Site allo_site Allosteric Binding Site channel Cl⁻ Channel (Closed) Action Enhanced Cl⁻ Influx & Neuronal Inhibition receptor->Action Potentiated Opening GABA GABA GABA->gaba_site Binds This compound This compound This compound->allo_site Binds

Caption: this compound acts as a positive allosteric modulator of the GABA-A receptor.

References

Identifying and minimizing artifacts in Bifenazate research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize artifacts in experiments involving bifenazate.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound's primary mode of action is the inhibition of the mitochondrial electron transport chain at Complex III (specifically the Qo site of cytochrome b).[1] This disruption of ATP production leads to paralysis and death in susceptible mite species.[2] While its primary target is mitochondria, some studies have shown that this compound can also act as a positive allosteric modulator of GABA receptors in mites, though the toxicological significance of this is less clear.[1][3]

Q2: What is this compound-diazene and why is it important in my research?

A2: this compound-diazene (D3598) is a major degradation product of this compound, formed through oxidation.[4][5] It is crucial to consider this metabolite in your research for several reasons:

  • Analytical Interference: this compound and this compound-diazene can readily interconvert, which can complicate analytical quantification.[6]

  • Biological Activity: this compound-diazene itself can be biologically active.[3]

  • Residue Definition: For regulatory purposes, residues are often defined as the sum of this compound and this compound-diazene.[7]

Q3: How can I prevent the degradation of this compound in my samples and standards?

A3: this compound is susceptible to oxidation, leading to the formation of this compound-diazene. To minimize degradation, especially in analytical standards and extracted samples, the use of a reducing agent like ascorbic acid is recommended.[2][8] Adding a 30% (w/w) aqueous solution of ascorbic acid to your extracts and calibration solutions can help stabilize this compound and convert any formed this compound-diazene back to the parent compound.[2]

Q4: Are there any known off-target effects of this compound that could confound my results?

A4: Yes, besides its primary action on mitochondrial complex III, this compound has been shown to act as a positive allosteric modulator of GABA-gated chloride channels in Tetranychus urticae.[3] This means it can enhance the effect of GABA on its receptor.[3] Researchers studying neurological endpoints should be aware of this potential off-target effect to avoid misinterpretation of data.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent analytical results for this compound concentration. Degradation of this compound to this compound-diazene in samples or standards.Add a stabilizing agent like ascorbic acid (30% w/w aqueous solution) to all sample extracts and calibration standards. This will also convert any existing this compound-diazene back to this compound for a total residue measurement.[2][8]
Matrix effects from the sample interfering with ionization in LC-MS/MS analysis.Utilize matrix-matched calibration standards to compensate for signal suppression or enhancement.[2] For complex matrices, consider optimizing the cleanup step of your extraction protocol using different sorbents (e.g., Z-Sep+ has shown good performance).[8]
Low recovery of this compound during sample extraction. Inefficient extraction from the sample matrix.The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a robust and widely used protocol for extracting this compound from various matrices.[2][9] Ensure proper homogenization of the sample and adequate shaking during the extraction step.
Adsorption of this compound to labware.Use silanized glassware or polypropylene tubes to minimize adsorption, especially when working with low concentrations.
Unexpected biological effects observed in experiments. Off-target effects of this compound, particularly on the nervous system.Be aware of this compound's potential to modulate GABA receptors.[3] If studying neurological effects, consider including control experiments to differentiate between mitochondrial and neurological mechanisms.
Presence of the active metabolite, this compound-diazene.Whenever possible, quantify both this compound and this compound-diazene to understand the full toxicological profile in your experiment.
This compound appears to degrade rapidly in my aqueous experimental medium. Hydrolysis and photolysis.This compound is susceptible to degradation in aqueous solutions, with the rate being pH-dependent. Protect solutions from light and prepare fresh as needed. Consider the stability data in different media when designing your experiments.

Data Presentation

Table 1: Stability of this compound in Various Media

MediumConditionHalf-life (t½)Reference
Water (pH 5.7, air-saturated)Dark (Autoxidation)34 hours[4][10]
Water (pH 5.7, air-saturated)Simulated Solar Light (Photolysis)17 hours[4][10]
Acetonitrile (aprotic polar solvent)DarkStable[4][10]
Acetonitrile (aprotic polar solvent)Presence of Oxygen (Photodegradation)2 hours[4][10]
Paraffinic Wax FilmDark (Autoxidation)1600 hours[4][10]
Paraffinic Wax FilmPhotodegradation365 hours[4][10]
Green Pepper SkinDark34 hours[4][10]
Green Pepper SkinPhotolysis23 hours[4][10]
ApplesField Conditions4.3 - 7.8 days[11]
TeaField Conditions1.03 - 1.36 days[12]
StrawberryField Conditions2.31 days[13]

Table 2: Hydrolysis of this compound-diazene at 25°C

pHHalf-life (DT50)Reference
458 hours[5]
550 hours[5]
718 hours[5]
90.28 hours[5]

Experimental Protocols

Protocol 1: QuEChERS Method for Extraction of this compound and this compound-diazene

This protocol is adapted from the European Union Reference Laboratories for Residues of Pesticides (EURL-SRM) analytical method.[2]

1. Sample Preparation:

  • Homogenize 10 g of the frozen sample material.
  • For dry samples (e.g., cereals), use 5 g and adjust the water content to 10 mL.

2. Extraction:

  • Place the homogenized sample into a 50 mL centrifuge tube.
  • Add 10 mL of acetonitrile.
  • If using an internal standard, add it at this stage.
  • Shake vigorously for 15 minutes using a mechanical shaker.
  • Add the QuEChERS salt mixture (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
  • Shake for 1 minute and then centrifuge.

3. Cleanup (Optional, for complex matrices):

  • Transfer the supernatant to a dispersive SPE (dSPE) cleanup tube containing a suitable sorbent (e.g., PSA).
  • Vortex and centrifuge.

4. Stabilization and Conversion:

  • Transfer 1 mL of the raw or cleaned-up extract into an autosampler vial.
  • Add 25 µL of a 30% (w/w) aqueous ascorbic acid solution.
  • Allow the vial to stand for at least 15 hours (e.g., overnight) to ensure complete conversion of this compound-diazene to this compound.

5. Analysis:

  • Analyze the final extract by LC-MS/MS or HPLC-UV.

Protocol 2: HPLC-UV Analysis of this compound

This is a general protocol and may require optimization for specific instruments and matrices.

  • Column: CN column

  • Mobile Phase: 20:28:52 mixture of methanol, acetonitrile, and water

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 20 µL

Mandatory Visualizations

Bifenazate_MOA cluster_etc Mitochondrial Electron Transport Chain ComplexI Complex I ComplexIII Complex III (Cytochrome bc1) ComplexI->ComplexIII e- ComplexII Complex II ComplexII->ComplexIII e- ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ ATP ATP ATP_Synthase->ATP Production This compound This compound This compound->Inhibition

Caption: this compound's mechanism of action: Inhibition of Complex III.

Bifenazate_Workflow start Start: Sample Collection homogenization 1. Sample Homogenization start->homogenization extraction 2. QuEChERS Extraction (Acetonitrile + Salts) homogenization->extraction centrifugation1 3. Centrifugation extraction->centrifugation1 cleanup 4. Dispersive SPE Cleanup (Optional) centrifugation1->cleanup stabilization 5. Stabilization & Conversion (Add Ascorbic Acid) centrifugation1->stabilization Skip Cleanup cleanup->stabilization analysis 6. LC-MS/MS or HPLC Analysis stabilization->analysis end End: Data Interpretation analysis->end

Caption: Experimental workflow for this compound analysis.

Bifenazate_Degradation This compound This compound Bifenazate_Diazene This compound-Diazene This compound->Bifenazate_Diazene Oxidation (Light, Air) Bifenazate_Diazene->this compound Reduction (Ascorbic Acid) Other_Metabolites Other Metabolites Bifenazate_Diazene->Other_Metabolites Hydrolysis

Caption: this compound degradation and conversion pathways.

References

Technical Support Center: Detecting Bifenazate Resistance in Spider Mites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of bifenazate resistance in spider mites.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for detecting this compound resistance in spider mites?

A1: The primary methods for detecting this compound resistance in spider mites fall into two main categories:

  • Bioassays: These methods assess the toxicity of this compound to spider mites and determine the concentration required to cause mortality. Common bioassays include the leaf dip, slide dip, and vial-leaf dipping methods.[1][2]

  • Molecular Diagnostics: These techniques identify specific genetic mutations associated with this compound resistance. The most well-studied mechanism is target-site resistance due to mutations in the mitochondrial cytochrome b (cytb) gene.[3]

Q2: What is the mode of action of this compound and the primary mechanism of resistance?

A2: this compound is an inhibitor of the mitochondrial complex III of the electron transport chain, specifically targeting the Qo site of cytochrome b.[3][4][5] This inhibition disrupts cellular respiration, leading to mite paralysis and death. The primary mechanism of resistance is the alteration of this target site through point mutations in the cytb gene, which reduces the binding affinity of this compound.[3]

Q3: A recent study suggests the G126S mutation in cytochrome b may not be a reliable sole indicator of this compound resistance. What should I consider?

A3: While the G126S mutation has been associated with this compound resistance, recent research indicates that its presence alone may not confer resistance.[6][7][8][9] Resistance levels appear to be more significant when G126S is found in combination with other mutations in the cytochrome b gene, such as D252N.[10] Therefore, when conducting molecular diagnostics, it is crucial to sequence a larger region of the cytochrome b gene to identify any additional mutations that may be present. Relying solely on the detection of the G126S mutation could lead to an inaccurate assessment of the resistance profile of a spider mite population.[7][8]

Q4: Can I use the same bioassay method for all life stages of spider mites?

A4: Not necessarily. The susceptibility to this compound can vary between different life stages. For instance, some studies have tested this compound on adult females, while others have focused on the egg stage.[11] It is important to be consistent with the life stage being tested to ensure comparable results. The leaf dip and slide dip bioassays are commonly used for adult mites.

Troubleshooting Guides

Bioassay Troubleshooting

Q: I am observing high mortality in my control group (untreated mites). What could be the cause?

A: High control mortality can be caused by several factors:

  • Mechanical damage: Spider mites are delicate. Rough handling during collection or transfer to the assay plates can cause injury and subsequent death.

  • Environmental stress: Unsuitable temperature, humidity, or photoperiod in the incubator can stress the mites. Ensure conditions are optimal for the species being tested (e.g., 20–22°C, 60–70% RH, 16-hour photoperiod).[1]

  • Host plant quality: The leaf discs used in the assay must be fresh and from healthy, untreated plants. Wilted or poor-quality leaves can lead to mite mortality.

  • Contamination: The water or solvent used to prepare control solutions may be contaminated. Always use fresh, high-purity water and analytical-grade solvents.

Q: The results of my bioassay are inconsistent between replicates. What can I do to improve reproducibility?

A: To improve the reproducibility of your bioassays:

  • Standardize mite population: Use mites of a similar age and from a synchronized culture.

  • Ensure uniform treatment application: When dipping leaves or slides, ensure complete and even coverage with the this compound solution. For spray tower applications, calibrate the equipment to deliver a consistent volume and pressure.[1]

  • Randomize plate placement: Randomize the placement of petri dishes with different concentrations within the incubator to account for any minor environmental variations.

  • Increase sample size: Using a larger number of mites per replicate can help to reduce the impact of individual variations.

Molecular Diagnostics Troubleshooting

Q: I am having trouble extracting high-quality DNA from single spider mites. What are some common issues and solutions?

A: Extracting DNA from single, small arthropods can be challenging due to their size and tough exoskeleton.[12]

  • Issue: Low DNA yield.

    • Solution: Ensure complete lysis of the mite. This may require mechanical disruption (e.g., grinding with a micro-pestle) in the lysis buffer. Several DNA extraction kits are commercially available and have been optimized for insects and mites.

  • Issue: DNA contamination.

    • Solution: To avoid contamination from the host plant, carefully remove any plant debris from the mite before extraction. To prevent cross-contamination between samples, use sterile instruments and filter tips.

  • Issue: PCR inhibition.

    • Solution: Some compounds from the mite or the extraction process can inhibit PCR. Ensure the final DNA elution step is clean and consider using a DNA purification kit with a column-based method to remove inhibitors.

Q: My PCR amplification of the cytochrome b gene is failing or producing non-specific bands. What should I check?

A: Failed or non-specific PCR amplification can be due to several factors:[13][14]

  • Primer design: Ensure your primers are specific to the Tetranychus urticae cytochrome b gene and do not have significant self-dimer or hairpin structures.

  • Annealing temperature: The annealing temperature may be too high (no amplification) or too low (non-specific bands). Optimize the annealing temperature using a gradient PCR.

  • Magnesium concentration: The concentration of MgCl2 is critical for Taq polymerase activity. Titrate the MgCl2 concentration to find the optimal level for your primer set.

  • Template quality: Poor quality DNA with inhibitors can prevent amplification. Re-purify your DNA samples if necessary.

  • Contamination: Contamination with other DNA can lead to unexpected bands. Always run a negative control (no template DNA) to check for contamination.[14]

Data Presentation

Table 1: this compound LC50 Values and Resistance Ratios (RR) in Tetranychus urticae Populations from Various Studies.

Population/StrainCountry/RegionBioassay MethodLC50 (mg/L or ppm)Resistance Ratio (RR)Reference
Susceptible (SSS)JordanNot Specified23.06-[15]
Deir-AllaJordanNot Specified39.931.72[15]
KrimehJordanNot Specified26.31.14[15]
German Susceptible-Leaf-disk spray2.01-[16]
AREDIOUCyprusLeaf-disk spray49.1524.4[16]
ARGAKACyprusLeaf-disk spray5.422.7[16]
Susceptible Lab StrainTurkeyDip-method (egg stage)5.1-[11]
Field Population 1TurkeyDip-method (egg stage)40.07.8[11]
Susceptible Lab StrainChinaVial-Leaf Dipping1.03-[17]
Field Population (TA-SD)ChinaVial-Leaf Dipping16.5916.1[17]

Note: LC50 values and Resistance Ratios can vary significantly based on the bioassay method, the specific spider mite population, and the susceptible reference strain used.

Experimental Protocols

Leaf Dip Bioassay for Adult Spider Mites

This protocol is adapted from methodologies described in various studies for assessing acaricide resistance.

Materials:

  • This compound (technical grade)

  • Acetone or a suitable solvent

  • Distilled water

  • Triton X-100 or other suitable surfactant

  • Fresh, untreated host plant leaves (e.g., bean, strawberry)

  • Petri dishes (60 mm)

  • Agar

  • Fine camel-hair brush

  • Stereomicroscope

  • Incubator

Procedure:

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Create a series of dilutions (typically 5-7 concentrations) in distilled water containing a small amount of surfactant (e.g., 0.01% Triton X-100) to ensure even leaf coverage. Include a control solution with only distilled water and surfactant.

  • Preparation of Assay Plates:

    • Prepare a 1.5-2% agar solution and pour it into the petri dishes to a depth of about 5 mm. This will provide moisture and prevent the mites from escaping.

  • Treatment Application:

    • Excise leaf discs (approximately 2-3 cm in diameter) from fresh host plant leaves.

    • Individually dip each leaf disc into a this compound dilution (or control solution) for 5-10 seconds with gentle agitation.

    • Place the dipped leaf discs on a paper towel to air dry for 1-2 hours.

    • Once dry, place one leaf disc, adaxial side up, onto the solidified agar in each petri dish.

  • Mite Infestation:

    • Using a fine camel-hair brush, carefully transfer 15-20 adult female spider mites onto each leaf disc.

  • Incubation:

    • Seal the petri dishes with parafilm or their lids and place them in an incubator at controlled conditions (e.g., 22°C, 60% RH, 16:8 L:D photoperiod).[18]

  • Mortality Assessment:

    • After 48-72 hours, examine the mites on each leaf disc under a stereomicroscope.[18]

    • Mites that are unable to move a body length when prodded with a fine brush are considered dead.

    • Record the number of dead and live mites for each concentration.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if it is between 5% and 20%. If control mortality exceeds 20%, the assay should be repeated.[1]

    • Calculate the LC50 (lethal concentration to kill 50% of the population) using probit analysis software.

    • Determine the resistance ratio (RR) by dividing the LC50 of the field population by the LC50 of a known susceptible population.

Molecular Detection of Cytochrome b Mutations

This protocol provides a general workflow for detecting mutations in the mitochondrial cytochrome b gene associated with this compound resistance.

Materials:

  • Individual spider mites

  • DNA extraction kit (suitable for insects/arthropods)

  • PCR tubes and reagents (Taq polymerase, dNTPs, buffer)

  • Primers for the cytochrome b gene of Tetranychus urticae

  • Thermocycler

  • Agarose gel electrophoresis equipment

  • DNA sequencing service or in-house sequencing equipment

Procedure:

  • DNA Extraction:

    • Extract genomic DNA from individual spider mites using a commercial kit or a standard protocol (e.g., Chelex or CTAB method). Follow the manufacturer's instructions for the kit.

  • PCR Amplification:

    • Set up a PCR reaction using the extracted DNA as a template.

    • Use primers designed to amplify the region of the cytochrome b gene known to harbor resistance mutations. An example of a primer pair for a portion of the T. urticae cytochrome b gene could be designed based on available sequences in public databases.

    • A typical PCR cycling protocol might be:

      • Initial denaturation: 95°C for 3 minutes

      • 35-40 cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55°C for 30 seconds (this temperature should be optimized for the specific primers used)

        • Extension: 72°C for 1 minute

      • Final extension: 72°C for 5 minutes[10]

  • Verification of PCR Product:

    • Run a small amount of the PCR product on an agarose gel to confirm that a band of the expected size has been amplified.

  • DNA Sequencing:

    • Purify the remaining PCR product to remove primers and dNTPs.

    • Send the purified PCR product for Sanger sequencing using both the forward and reverse primers.

  • Sequence Analysis:

    • Align the obtained sequences with a reference susceptible sequence of the Tetranychus urticae cytochrome b gene.

    • Identify any nucleotide changes that result in amino acid substitutions at key positions, such as G126S or D252N.[10]

Visualizations

Bifenazate_Mode_of_Action cluster_mitochondrion Mitochondrial Inner Membrane ComplexI Complex I ComplexIII Complex III (Cytochrome bc1) ComplexI->ComplexIII e- ComplexII Complex II ComplexII->ComplexIII ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP ATP Production (Blocked) ATP_Synthase->ATP This compound This compound This compound->ComplexIII Inhibits Qo site

Caption: this compound's mode of action via inhibition of Complex III.

Bioassay_Workflow start Start prep_solutions Prepare this compound and Control Solutions start->prep_solutions prep_plates Prepare Leaf Discs on Agar Plates prep_solutions->prep_plates treatment Dip Leaf Discs in This compound Solutions prep_plates->treatment infest Transfer Adult Mites to Leaf Discs treatment->infest incubate Incubate at Controlled Conditions (48-72h) infest->incubate assess Assess Mite Mortality incubate->assess analyze Analyze Data (Probit) Calculate LC50 & RR assess->analyze end End analyze->end

Caption: Workflow for the leaf dip bioassay.

Molecular_Detection_Workflow start Start sample Collect Individual Spider Mites start->sample dna_extraction Genomic DNA Extraction sample->dna_extraction pcr PCR Amplification of Cytochrome b Gene dna_extraction->pcr gel Agarose Gel Electrophoresis pcr->gel sequencing DNA Sequencing gel->sequencing analysis Sequence Alignment and Mutation Analysis sequencing->analysis end End analysis->end

Caption: Workflow for molecular detection of resistance.

References

Best practices for handling and storing Bifenazate in the lab

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices for the handling and storage of Bifenazate in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe and effective use in experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the use of this compound.

IssuePossible CauseRecommended Action
Unexpected degradation of this compound in aqueous solutions. This compound can undergo autoxidation and photolysis in aqueous solutions.[1][2] The half-life in air-saturated water (pH 5.7) is approximately 34 hours in the dark and 17 hours under simulated sunlight.[1][2]Prepare fresh aqueous solutions for each experiment. Protect solutions from light by using amber vials or covering containers with aluminum foil. Analyze samples as quickly as possible after preparation.
Inconsistent experimental results. Improper storage may lead to degradation of the compound. This compound is sensitive to high temperatures and incompatible with strong oxidizing agents, strong acids, and strong bases.[3]Ensure this compound is stored in a cool, dry, and well-ventilated place, away from direct sunlight and incompatible materials.[3][4] Verify the purity of the compound if degradation is suspected.
Precipitation of this compound in stock solutions. This compound has low water solubility.[5] The choice of solvent and concentration is critical.Prepare stock solutions in an appropriate organic solvent such as DMSO, in which it is highly soluble (≥ 250 mg/mL).[6] When further diluting into aqueous buffers, ensure the final concentration of the organic solvent is compatible with your experimental system and does not cause precipitation.
Skin irritation or allergic reaction after handling. This compound is a skin sensitizer and may cause an allergic skin reaction.[7][8][9][10]Always wear appropriate personal protective equipment (PPE), including gloves, when handling this compound.[4][10] If skin contact occurs, wash the area thoroughly with soap and water.[8][10] If irritation persists, seek medical advice.[10]

Frequently Asked Questions (FAQs)

Handling

  • What personal protective equipment (PPE) should be worn when handling this compound?

    • Gloves: Waterproof gloves are required.[11]

    • Eye Protection: Safety glasses with side shields or goggles should be worn.[12]

    • Lab Coat: A standard lab coat is sufficient.

    • Respiratory Protection: Not generally required under normal laboratory conditions with adequate ventilation. Use in a well-ventilated area or under a chemical fume hood.[4]

  • What are the primary hazards associated with this compound? this compound can cause serious eye irritation and may cause an allergic skin reaction.[7] It may also cause damage to organs through prolonged or repeated exposure.[8][9] It is very toxic to aquatic life.[8][9]

  • What should I do in case of a spill? Isolate the spill area.[3] Wear appropriate PPE.[4] For solid spills, avoid generating dust.[4][10] Gently sweep or vacuum the material into a sealed container for disposal.[4] For liquid spills, absorb with an inert material and place in a sealed container for disposal.[3] Clean the spill area with soap and water.[4]

Storage

  • What are the recommended storage conditions for this compound? Store in a cool, dry, well-ventilated area away from direct sunlight.[3][4] The container should be tightly closed.[4] For stock solutions, it is recommended to store at -20°C for up to one month or -80°C for up to six months to avoid degradation.[6]

  • What materials are incompatible with this compound? Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3][10]

Properties

  • What is the solubility of this compound? this compound is poorly soluble in water but soluble in organic solvents like DMSO.[5][6]

    SolventSolubility
    Water3.76 mg/L at 20°C[5]
    DMSO≥ 250 mg/mL[6]

Experimental Protocols

Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO)

  • Vortex mixer

  • Calibrated analytical balance

  • Appropriate volumetric flasks and pipettes

  • Amber glass vials for storage

Procedure:

  • Calculate the required mass of this compound:

    • The molecular weight of this compound is 300.35 g/mol .[5]

    • To prepare 10 mL of a 10 mM solution, you will need:

      • Mass (g) = 0.010 L * 0.010 mol/L * 300.35 g/mol = 0.030035 g (or 30.035 mg)

  • Weigh the this compound:

    • Using a calibrated analytical balance, carefully weigh out the calculated amount of this compound into a clean weighing boat.

  • Dissolve the this compound:

    • Transfer the weighed this compound to a 10 mL volumetric flask.

    • Add a small amount of DMSO to the flask and swirl to dissolve the solid.

    • Once dissolved, add DMSO to the 10 mL mark.

  • Ensure complete dissolution:

    • Cap the flask and vortex thoroughly to ensure the solution is homogeneous.

  • Storage:

    • Aliquot the stock solution into smaller, single-use amber glass vials to avoid repeated freeze-thaw cycles.

    • Store the vials at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[6]

Visualizations

Bifenazate_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal Receive Receive this compound Store_Solid Store Solid (Cool, Dry, Dark) Receive->Store_Solid Weigh Weigh Solid (In Ventilated Area) Store_Solid->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Use_in_Exp Use in Experiment Dissolve->Use_in_Exp Store_Solution Store Stock Solution (-20°C or -80°C) Dissolve->Store_Solution Decontaminate Decontaminate Glassware & Work Surfaces Use_in_Exp->Decontaminate Store_Solution->Use_in_Exp Dispose Dispose of Waste (Follow Institutional Guidelines) Decontaminate->Dispose

Caption: Workflow for the safe handling and storage of this compound in the laboratory.

References

Validation & Comparative

Validating Bifenazate LC-MS/MS Results: A Guide to Certified Reference Materials and Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of pesticide residues is paramount for ensuring food safety and regulatory compliance. This guide provides a comprehensive comparison of analytical methodologies for the validation of Bifenazate, a widely used acaricide, using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). A cornerstone of reliable analysis is the use of Certified Reference Materials (CRMs), which serve as a benchmark for accuracy and traceability. This document outlines the available CRMs for this compound and presents detailed experimental protocols and comparative data to aid in method validation and selection.

Certified Reference Materials for this compound

The foundation of any quantitative analysis is the use of well-characterized reference standards. Several providers offer high-purity this compound CRMs, essential for calibrating instruments and validating analytical methods. These materials ensure traceability and contribute to the overall accuracy of the results.

Table 1: Commercially Available this compound Certified Reference Materials

ProviderProduct NameGradeFormatCAS NumberAdditional Information
Sigma-AldrichThis compound certified reference material, TraceCERT®Certified Reference Material (CRM)Neat149877-41-8Produced and certified in accordance with ISO/IEC 17025 and ISO 17034; traceable to primary material from an NMI (e.g., NIST or NMIJ).[1]
HPC Standards GmbHThis compoundHigh-purity reference materialNot specified149877-41-8Essential for laboratories conducting residue analysis to ensure compliance with regulatory limits.[2]
AccuStandardThis compoundCertified Reference Material (CRM)Neat or in solution149877-41-8Offers a wide range of pesticide CRMs meeting requirements of various regulatory bodies.[3]
RestekLC-MS/MS Multi-Residue Pesticide CRM KitCertified Reference Material (CRM)Multi-component solutionNot applicableIncludes this compound among 204 compounds of interest for multi-residue analysis.[4]

Comparative Performance of LC-MS/MS Methods

The selection of an appropriate analytical method is critical for achieving the desired sensitivity, selectivity, and accuracy. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common sample preparation technique for pesticide residue analysis in various food matrices, often followed by LC-MS/MS for detection and quantification.

A key consideration in this compound analysis is its potential oxidation to this compound-diazene. To ensure accurate quantification of the total this compound residue, a reduction step using ascorbic acid is often incorporated into the analytical workflow to convert this compound-diazene back to this compound.[5][6]

Table 2: Summary of LC-MS/MS Method Validation Data for this compound Analysis

MatrixSample PreparationLC-MS/MS SystemLOQ (mg/kg)Recovery (%)RSD (%)Reference
Tomato, Orange Juice, Spinach, Wheat FlourQuEChERS (AOAC 2007.01)Agilent 1290 Infinity II LC with Agilent 6490 triple quadrupole MS0.0174.8 - 94.65.1 - 8.2[7][8]
Mandarin, Pepper, Brown RiceQuEChERS with ascorbic acid reduction and Z-Sep+ cleanupAgilent 6420 LC-MS/MSNot specified>80% (matrix dependent)<20%[6]
Fruits and VegetablesCEN-QuEChERS with ascorbic acid reductionNot specifiedNot specifiedNot specifiedNot specified[5]
Dried HopsSolid Phase Extraction (Polymeric and NH2)Not specified0.1071 - 126Not specified[9]

Experimental Protocols

QuEChERS Sample Preparation with Ascorbic Acid Reduction (for Fruits and Vegetables)

This protocol is adapted from the method described by the European Union Reference Laboratory for Single Residue Methods (EURL-SRM).[5]

a. Extraction:

  • Homogenize 10 g of the sample with 10 mL of acetonitrile.

  • Add a mixture of 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.

  • Shake vigorously for 1 minute and centrifuge.

b. Cleanup (Optional):

  • For cleanup, dispersive SPE using a primary secondary amine (PSA) sorbent can be employed.

c. Reduction and Stabilization:

  • Transfer 1 mL of the raw or cleaned-up extract into an autosampler vial.

  • Add 25 µL of a 30% (w/w) aqueous ascorbic acid solution.

  • Allow the vial to stand for at least 15 hours (e.g., overnight) before LC-MS/MS analysis to ensure the complete conversion of this compound-diazene to this compound.

LC-MS/MS Analysis

The following are exemplary LC-MS/MS conditions. Optimization will be required for different instruments.

a. Liquid Chromatography Conditions:

ParameterValue
ColumnC18 reversed-phase column (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm)
Mobile PhaseA: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid
GradientOptimized for separation of this compound from matrix interferences
Flow Rate0.3 - 0.5 mL/min
Injection Volume5 - 10 µL
Column Temperature40 °C

b. Mass Spectrometry Conditions:

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsPrecursor Ion (m/z)
301.2
301.2
Collision EnergyOptimized for each transition
Dwell TimeOptimized for the number of co-eluting compounds

Workflow and Data Analysis

The overall workflow for validating this compound LC-MS/MS results involves several key steps, from sample receipt to final data reporting. The use of CRMs is integral at various stages of this process.

Bifenazate_Validation_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation Sample Sample Receipt & Homogenization Extraction QuEChERS Extraction Sample->Extraction Reduction Ascorbic Acid Reduction Extraction->Reduction Cleanup Dispersive SPE (Optional) Reduction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Validation Method Validation Quantification->Validation Reporting Reporting Validation->Reporting CRM Certified Reference Material (CRM) Calibration Calibration Curve Preparation CRM->Calibration QC Quality Control Samples CRM->QC Calibration->Quantification QC->Validation Method_Validation_Parameters Validation Method Validation Specificity Specificity / Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate Precision) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Matrix_Effects Matrix Effects Validation->Matrix_Effects

References

Comparative Efficacy of Bifenazate and Abamectin on Spider Mites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the miticides Bifenazate and Abamectin, focusing on their efficacy against various species of spider mites, a significant pest in agriculture and horticulture. The information presented is intended for researchers, scientists, and professionals in drug development, offering objective data and experimental context to inform pest management strategies and future research.

Introduction to this compound and Abamectin

This compound is a selective miticide belonging to the carbazate class of chemicals. It is known for its rapid knockdown effect and long residual activity against a wide range of mite species.[1] It is considered to have low toxicity to many beneficial insects, making it a valuable component of Integrated Pest Management (IPM) programs.[2]

Abamectin is a widely used insecticide and acaricide derived from the soil bacterium Streptomyces avermitilis.[3] It is a mixture of avermectins B1a and B1b and is known for its high potency at low doses and its translaminar activity, which allows it to penetrate leaf tissue and target mites feeding on the underside of leaves.[3][4] However, resistance to abamectin in spider mite populations is a growing concern.[5][6]

Mode of Action

The mechanisms by which this compound and Abamectin exert their effects on spider mites are distinct, which is a critical consideration for resistance management.

  • This compound: While initially believed to be a neurotoxin, the primary mode of action for this compound is the disruption of mitochondrial energy production.[7] It specifically inhibits the mitochondrial electron transport chain at the Complex III Qo site, which halts the production of ATP and leads to paralysis and death.[1][2][7] Some research also suggests it may act as a modulator of GABA (gamma-aminobutyric acid) receptors.[7][8]

  • Abamectin: Abamectin acts as a neurotoxin.[9] It targets the nervous system of mites by stimulating the release and binding of GABA at nerve synapses and by acting as an allosteric modulator of glutamate-gated chloride channels (GluCls).[3][4][9] This action increases the flow of chloride ions into the nerve cells, causing hyperpolarization and leading to paralysis and eventual death of the mite.[4][10]

Mode_of_Action cluster_0 Abamectin Pathway cluster_1 This compound Pathway Abamectin Abamectin GABA_R GABA Receptors & Glutamate-Gated Chloride Channels Abamectin->GABA_R Binds to/Stimulates Cl_Influx Increased Chloride Ion Influx GABA_R->Cl_Influx Opens Channels Hyperpolarization Nerve Cell Hyperpolarization Cl_Influx->Hyperpolarization Paralysis_Death_A Paralysis & Death Hyperpolarization->Paralysis_Death_A This compound This compound Mitochondria Mitochondria This compound->Mitochondria Complex_III Electron Transport Chain (Complex III) Mitochondria->Complex_III Targets ATP_Production ATP Production Blocked Complex_III->ATP_Production Inhibits Paralysis_Death_B Energy Depletion, Paralysis & Death ATP_Production->Paralysis_Death_B

Caption: Modes of action for Abamectin and this compound.

Comparative Efficacy: Quantitative Data

The efficacy of this compound and Abamectin can vary significantly based on the spider mite species, environmental conditions, and the presence of resistance. The following tables summarize key quantitative data from various studies.

Table 1: Lethal Concentration (LC50) Values against Tetranychus urticae

Active IngredientLC50 ValueBioassay MethodSource
Abamectin 0.111 µg / vialGlass-Vial Bioassay[11]
This compound 0.888 µg / vialGlass-Vial Bioassay[11]
Abamectin 0.51 ml / L (Adults)Leaf Dip[12]
This compound 3.82 ml / L (Adults)Leaf Dip[12]
Abamectin 0.56 ml / L (Eggs)Leaf Dip[12]
This compound 26.81 ml / L (Eggs)Leaf Dip[12]

Note: Lower LC50 values indicate higher toxicity.

Table 2: Field and Greenhouse Efficacy (% Mite Reduction) on Tetranychus urticae

Active IngredientHost CropMite Stage% ReductionTime Post-TreatmentSource
This compound StrawberryAdults92% - 100%1 - 4 Weeks[13]
Immatures98% - 99%1 - 4 Weeks[13]
Abamectin StrawberryAdults43% - 84%1 - 4 Weeks[13]
Immatures45% - 75%1 - 4 Weeks[13]
This compound TomatoAll StagesLower efficacy than other products3 Days (2nd App.)[14]
Abamectin TomatoAll StagesAmong most effective treatments3 Days (2nd App.)[14]
This compound WatermelonAdultsHigh MortalityUp to 21 Days[15]
Abamectin WatermelonAdultsHigh MortalityUp to 21 Days[15]

Experimental Protocols: Acaricide Bioassay

To assess the toxicity of compounds like this compound and Abamectin, a standardized laboratory bioassay is essential. The leaf-dip method is a commonly used protocol.

Detailed Methodology: Leaf-Dip Bioassay

  • Mite Rearing: A susceptible colony of the target spider mite species (e.g., Tetranychus urticae) is maintained on a suitable host plant, such as pinto beans, under controlled environmental conditions (e.g., 25 ± 1°C, 60-70% RH, 16:8h L:D photoperiod).[12]

  • Preparation of Test Arenas: Leaf discs (e.g., 2-4 cm diameter) are excised from untreated host plants. These discs are placed with the adaxial surface down on a layer of moistened cotton or agar in a petri dish to maintain turgor and prevent mite escape.[12]

  • Mite Infestation: A cohort of adult female mites of a uniform age is transferred to each leaf disc. A typical bioassay might use 15-30 mites per replicate.

  • Preparation of Acaricide Solutions: Serial dilutions of the acaricide are prepared using distilled water and a surfactant (e.g., Triton X-100) to ensure even spreading. A control group is treated with water and surfactant only.

  • Application: Each leaf disc, with the mites on its surface, is individually immersed in the corresponding test solution for a standardized period (e.g., 5 seconds).

  • Incubation: After dipping, the leaf discs are allowed to air dry. The petri dishes are then sealed (with ventilation) and incubated under the same controlled conditions as the mite rearing.

  • Mortality Assessment: Mite mortality is assessed at specific time intervals, typically 24, 48, and 72 hours post-treatment. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate the lethal concentrations (e.g., LC50, LC90) and their corresponding fiducial limits.[11]

Experimental_Workflow A Mite Rearing (Susceptible Colony) D Infest Discs with Adult Mites A->D B Prepare Leaf Disc Arenas B->D C Prepare Serial Dilutions (Acaricide & Control) E Leaf-Dip Application (Immerse Discs) C->E D->E F Incubate under Controlled Conditions E->F G Assess Mortality (e.g., 24, 48, 72h) F->G H Data Analysis (Probit, LC50 Calculation) G->H

Caption: Workflow for a typical leaf-dip acaricide bioassay.

Key Comparative Aspects

Efficacy Across Life Stages
  • This compound: Demonstrates strong efficacy against all life stages of spider mites, including eggs (ovicidal activity), nymphs, and adults.[2][8][16] This comprehensive action can provide more thorough control of a mite population.

  • Abamectin: Is highly effective against mobile mite stages (larvae, nymphs, and adults) through both contact and ingestion.[4] Its ovicidal activity is generally considered to be lower than that of this compound.

Speed of Action and Residual Activity
  • This compound: Provides rapid action, causing mites to cease feeding almost immediately upon contact, with paralysis occurring within hours.[1] It also offers a long residual effect, with studies showing high mortality for up to 21 days and effective protection lasting several weeks.[1][15]

  • Abamectin: Also acts quickly, with mites stopping feeding within hours and population collapse within a few days.[4] Its translaminar movement allows it to persist within the leaf tissue, providing residual control. One study noted high mortality from residues for up to 21 days after treatment.[15]

Resistance Profile
  • This compound: While effective, resistance in some spider mite populations has been reported.[15] Its unique mode of action (targeting mitochondrial Complex III) means it generally does not have cross-resistance with other acaricides, making it a valuable tool for rotation programs.[7][8]

  • Abamectin: Widespread and intensive use has led to the development of significant resistance in numerous spider mite populations globally.[5][6][17][18] Resistance can be conferred by multiple mechanisms, including alterations in the target site (GluCls) and enhanced metabolic detoxification.[6][19] This necessitates careful management and rotation with other miticides to preserve its efficacy.

Conclusion

Both this compound and Abamectin are potent acaricides for the control of spider mites, but they possess distinct characteristics that influence their optimal use.

  • Abamectin generally exhibits higher intrinsic toxicity, as indicated by lower LC50 values in laboratory bioassays.[11][12] Its translaminar activity is a significant advantage for controlling mites on the undersides of leaves. However, its efficacy is threatened by widespread and well-documented resistance.[5][6][14]

  • This compound offers the significant advantage of being effective against all mite life stages, including eggs.[2][16] Its unique mode of action makes it an excellent rotational partner to combat resistance to other chemical classes.[8] While some field studies show its efficacy can be variable, others demonstrate excellent and long-lasting control.[13][14][15]

For researchers and drug development professionals, the choice between these compounds depends on the specific context, including the history of acaricide use, the level of resistance in the target population, and the desired spectrum of activity across mite life stages. An effective IPM strategy will involve rotating miticides with different modes of action, such as this compound and Abamectin, to mitigate the development of resistance and ensure sustainable pest control.[4]

References

Bifenazate and Etoxazole: A Comparative Analysis of Acaricidal Efficacy and Mode of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The effective management of mite populations, particularly notorious agricultural pests like the two-spotted spider mite (Tetranychus urticae), necessitates a deep understanding of the acaricides employed. This guide provides a detailed comparative analysis of two widely used acaricides, bifenazate and etoxazole, focusing on their efficacy, distinct modes of action, and the experimental basis for these findings.

Executive Summary

This compound and etoxazole represent two different classes of acaricides with unique mechanisms of action and efficacy profiles. This compound offers rapid knockdown of all mite life stages by disrupting mitochondrial respiration and acting on the nervous system. In contrast, etoxazole is a growth regulator that primarily targets the early developmental stages of mites by inhibiting chitin biosynthesis, providing long-lasting residual control. The choice between these two active ingredients will depend on the specific mite population structure, the desired speed of control, and resistance management strategies.

Mode of Action

The distinct mechanisms by which this compound and etoxazole exert their acaricidal effects are crucial for understanding their application and for managing the development of resistance.

This compound: The primary mode of action for this compound is the disruption of the mitochondrial electron transport chain (METC) at Complex III.[1][2] This inhibition of cellular respiration leads to a rapid depletion of ATP, the primary energy currency of the cell, resulting in paralysis and death of the mite. Additionally, this compound has been shown to act as a positive allosteric modulator of GABA-gated chloride channels in the mite's nervous system.[3][4][5][6] This dual action contributes to its rapid knockdown effect. The Insecticide Resistance Action Committee (IRAC) classifies this compound under Group 20D.[7]

Etoxazole: Etoxazole functions as a chitin biosynthesis inhibitor.[8][9][10] Chitin is a vital structural component of the arthropod exoskeleton. By inhibiting the synthesis of chitin, etoxazole disrupts the molting process in mite larvae and nymphs, leading to mortality.[11] It is also effective against eggs by preventing embryogenesis.[8] However, it does not have direct lethal activity against adult mites, though it can reduce the viability of eggs laid by treated females.[8][9] Etoxazole is classified by IRAC in Group 10B.[7][12]

Visualizing the Modes of Action

The following diagrams illustrate the distinct signaling pathways affected by this compound and etoxazole.

bifenazate_moa cluster_mito Mitochondrion cluster_neuron Neuron Complex I Complex I Complex II Complex II Complex III Complex III Complex II->Complex III e- Cytochrome c Cytochrome c Complex III->Cytochrome c e- Complex IV Complex IV Cytochrome c->Complex IV e- O2 O2 Complex IV->O2 e- H2O H2O O2->H2O ADP ADP ATP ATP ADP->ATP ATP Synthase This compound This compound This compound->Complex III Inhibition GABA GABA GABAR GABA Receptor (Chloride Channel) GABA->GABAR Binds Cl- Influx Cl- Influx GABAR->Cl- Influx Opens bifenazate2 This compound bifenazate2->GABAR Positive Allosteric Modulation Hyperpolarization\n(Paralysis) Hyperpolarization (Paralysis) Cl- Influx->Hyperpolarization\n(Paralysis)

Diagram 1: this compound's dual mode of action.

etoxazole_moa cluster_molting Mite Molting Process UDP-N-acetylglucosamine UDP-N-acetylglucosamine (Chitin Precursor) Chitin Synthase Chitin Synthase (CHS1) UDP-N-acetylglucosamine->Chitin Synthase Chitin Chitin Polymer Chitin Synthase->Chitin Exoskeleton New Exoskeleton Formation Chitin->Exoskeleton Molting Successful Molting Exoskeleton->Molting etoxazole Etoxazole etoxazole->Chitin Synthase Inhibition

Diagram 2: Etoxazole's mode of action.

Comparative Efficacy

The efficacy of this compound and etoxazole has been evaluated against various mite species in numerous studies. The following tables summarize key quantitative data from research on Tetranychus urticae.

Table 1: Acute Toxicity (LC50) of this compound and Etoxazole against Tetranychus urticae

CompoundLife StageLC50 (mg/L or ppm)Study
This compoundAdult Females26.54Li et al. (2017)
This compoundAdult Females112.18El-Aassar et al. (2022)[1]
This compoundMixed0.63Ochiai et al. (cited in Al-Antary et al., 2013)[3]
This compoundAdult Females3.196 (LC20)Ai et al. (2024)[13]
EtoxazoleEggs0.15 - 0.43Al-Abbad et al. (2011)[14]
EtoxazoleMixed25.249 (LC20)Ai et al. (2024)[13]
EtoxazoleEggs>5,000,000-fold resistance ratio in a resistant strainKim et al. (2021)[12]

Note: LC50 values can vary significantly based on the mite strain's susceptibility, environmental conditions, and the specific bioassay method used.

Table 2: Sublethal Effects of this compound and Etoxazole on Tetranychus urticae Life Table Parameters

CompoundConcentrationEffect on Fecundity (Total Eggs)Effect on Intrinsic Rate of Increase (r)Study
This compoundLC10 (4.92 mg/L)ReducedSignificantly ReducedLi et al. (2017)[15]
This compoundLC20 (8.77 mg/L)ReducedSignificantly ReducedLi et al. (2017)[15]
This compoundLC30 (100 ppm)27.02 (vs. control)Significantly LowerHamedi et al. (2011)[16]
EtoxazoleLC20 (25.249 mg/L)Substantial reduction-0.04 (vs. 0.17 for this compound)Ai et al. (2024)[13]

Experimental Protocols

The determination of acaricide efficacy relies on standardized laboratory bioassays. A common method is the leaf-dip bioassay.

Leaf-Dip Bioassay Protocol:

  • Mite Rearing: A susceptible strain of Tetranychus urticae is reared on a suitable host plant (e.g., bean or cowpea plants) under controlled environmental conditions (e.g., 25±1°C, 60-70% RH, 16:8 L:D photoperiod).

  • Preparation of Test Solutions: Serial dilutions of the acaricide are prepared in distilled water, often with a surfactant (e.g., Triton X-100) to ensure even spreading on the leaf surface. A control solution containing only distilled water and the surfactant is also prepared.

  • Treatment Application: Leaf discs (e.g., 3 cm in diameter) are excised from untreated host plant leaves. These discs are then dipped into the respective test solutions for a short duration (e.g., 5-10 seconds).[17][18] After dipping, the leaf discs are allowed to air dry.

  • Mite Infestation: The dried leaf discs are placed, abaxial side up, on a moistened substrate (e.g., water-saturated cotton or agar) in Petri dishes. A specific number of adult female mites (e.g., 20-30) are then transferred onto each treated leaf disc.

  • Incubation and Mortality Assessment: The Petri dishes are incubated under the same controlled conditions used for mite rearing. Mortality is assessed at specific time intervals (e.g., 24, 48, and 72 hours) after treatment. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: The mortality data are corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the lethal concentrations (e.g., LC50, LC90) and their corresponding 95% confidence limits.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the efficacy of an acaricide.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Mite Rearing (Susceptible Strain) C Host Plant Leaf Disc Excision A->C B Preparation of Acaricide Dilutions D Leaf-Dip Bioassay (Treatment Application) B->D C->D E Mite Infestation on Treated Leaf Discs D->E F Incubation under Controlled Conditions E->F G Mortality Assessment (e.g., 24, 48, 72h) F->G H Probit Analysis G->H I Determination of LC50 and LC90 H->I

Diagram 3: Acaricide efficacy testing workflow.

Conclusion

This compound and etoxazole are effective acaricides with fundamentally different modes of action, which dictates their optimal use in integrated pest management (IPM) programs. This compound's rapid, broad-spectrum activity against all mite life stages makes it suitable for curative applications where a quick reduction in the mite population is required. Etoxazole's targeted action on early developmental stages and its long residual activity make it an excellent choice for preventative applications and for managing resistance when used in rotation with other acaricides with different modes of action. A thorough understanding of these differences, supported by the experimental data presented, is essential for researchers and professionals in the development and implementation of sustainable mite control strategies.

References

Bifenazate in Combination: A Guide to Synergistic and Antagonistic Pesticide Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Bifenazate, a carbazate acaricide, is a widely utilized agent for the control of various mite species. Its efficacy can be significantly influenced by the presence of other pesticides when used in tank mixtures. Understanding the nature of these interactions—whether synergistic, additive, or antagonistic—is critical for developing effective integrated pest management (IPM) strategies, managing resistance, and optimizing product performance. This guide provides an objective comparison of this compound's performance when combined with other common pesticides, supported by available experimental data.

Key Synergistic Combinations

Experimental evidence, primarily from patent literature and field trials, indicates that this compound exhibits synergistic activity with several other pesticides, leading to enhanced efficacy against target mite species. The most notable synergistic partners identified are Etoxazole, Spirodiclofen, and Bifenthrin.

Data Presentation: Quantitative Analysis of Synergism

The synergistic effect of pesticide mixtures can be quantified using the co-toxicity coefficient (CTC). A CTC value greater than 120 indicates a synergistic effect, a value between 80 and 120 suggests an additive effect, and a value below 80 points to an antagonistic effect. The following tables summarize the reported synergistic effects of this compound combinations against various mite species.

Table 1: Synergistic Effect of this compound and Etoxazole against Citrus Red Mite (Panonychus citri)

This compound:Etoxazole Ratio (w/w)Co-toxicity Coefficient (CTC)Synergistic Effect
1:30>120Synergistic
1:10>120Synergistic
1:3>120Synergistic
3:1>120Synergistic
10:1>120Synergistic
25:1>120Synergistic
60:1>120Synergistic

Data sourced from patent CN101999382B. The patent indicates a remarkable synergistic effect across a broad range of ratios.

Table 2: Synergistic Effect of this compound and Spirodiclofen against Two-Spotted Spider Mite (Tetranychus urticae)

This compound:Spirodiclofen Ratio (w/w)Co-toxicity Coefficient (CTC)Synergistic Effect
60:1>120Synergistic
20:1>120 (Notably High)Synergistic
4:1>120 (Maximum Synergism Observed)Synergistic
1:1>120 (Notably High)Synergistic
1:40>120Synergistic

Data sourced from patent CN101978829A, which highlights a significant synergistic effect, with the most potent combination at a 4:1 ratio.

Table 3: Synergistic Effect of this compound and Bifenthrin against Carmine Spider Mite (Tetranychus cinnabarinus)

This compound:Bifenthrin Ratio (w/w)Co-toxicity Coefficient (CTC)Synergistic Effect
40:1>120Synergistic
10:1>120 (Notably High)Synergistic
1:1>120 (Notably High)Synergistic
1:10>120Synergistic

Data sourced from patent CN103190435A, indicating a pronounced synergistic interaction, particularly at ratios between 10:1 and 1:1.

Mode of Action and Basis for Synergy

This compound exhibits a dual mode of action, which likely contributes to its synergistic potential with other pesticides. It acts as a Mitochondrial Electron Transport Inhibitor (METI) at Complex III and also functions as a positive allosteric modulator of GABA-gated chloride channels in the nervous system of mites.[1][2] This multifaceted attack on the mite's vital systems can be complemented by the distinct mechanisms of other pesticides.

  • With Etoxazole: Etoxazole is a mite growth regulator that inhibits chitin biosynthesis, primarily affecting the egg and nymphal stages.[3] The combination with this compound, which is effective against all life stages, provides a comprehensive control strategy that targets mites throughout their lifecycle.

  • With Spirodiclofen: Spirodiclofen inhibits lipid biosynthesis, affecting mite development and reproduction.[4] Its mode of action is different from this compound, and their combined use can lead to a more robust and rapid decline in mite populations.

  • With Bifenthrin: Bifenthrin is a pyrethroid insecticide that acts on the voltage-gated sodium channels in the nervous system, causing paralysis. This neurotoxic effect complements this compound's impact on both the nervous system and energy metabolism.

Experimental Protocols

The following is a generalized experimental protocol based on the methodologies described in the cited patents for determining the synergistic effects of this compound mixtures.

1. Test Organism:

  • A susceptible laboratory strain of the target mite species (e.g., Tetranychus urticae, Panonychus citri, Tetranychus cinnabarinus).

2. Rearing Conditions:

  • Mites are typically reared on a suitable host plant (e.g., bean or citrus seedlings) under controlled environmental conditions (e.g., 25-27°C, 60-80% relative humidity, 16:8 hour light:dark photoperiod).

3. Bioassay Method (Leaf Disc Dip Method):

  • Leaf discs (e.g., from bean or citrus leaves) are cut to a standard size.

  • A series of concentrations for each individual pesticide and for their mixtures at various ratios are prepared in a suitable solvent (e.g., water with a surfactant).

  • The leaf discs are dipped into the respective test solutions for a short duration (e.g., 5-10 seconds).

  • Control discs are dipped in the solvent solution only.

  • The treated leaf discs are allowed to air dry.

  • A specific number of adult female mites are transferred onto each treated leaf disc.

  • The leaf discs are placed on a moistened substrate (e.g., water-saturated cotton or agar) in a petri dish to maintain turgor and prevent mite escape.

  • The petri dishes are incubated under the same controlled conditions as the rearing.

4. Data Collection and Analysis:

  • Mortality is assessed after a specified period (e.g., 24, 48, or 72 hours). Mites that are unable to move when prodded with a fine brush are considered dead.

  • The lethal concentration 50 (LC50) for each individual pesticide and mixture is calculated using probit analysis.

  • The co-toxicity coefficient (CTC) is calculated using Sun's formula: CTC = (Toxicity Index of A in mixture / % of A in mixture) + (Toxicity Index of B in mixture / % of B in mixture) Where the Toxicity Index is calculated as: (LC50 of A / LC50 of B) * 100.

Visualizing the Mechanisms and Workflow

To better understand the underlying biological pathways and the experimental process, the following diagrams have been generated.

Mitochondrial_Electron_Transport_Chain cluster_complexes Mitochondrial Inner Membrane cluster_matrix Mitochondrial Matrix cluster_intermembrane Intermembrane Space ComplexI Complex I (NADH Dehydrogenase) UQ Ubiquinone (Coenzyme Q) ComplexI->UQ e- H_ions H+ Gradient ComplexI->H_ions H+ pumping ComplexII Complex II (Succinate Dehydrogenase) ComplexII->UQ e- ComplexIII Complex III (Cytochrome bc1 complex) UQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIII->H_ions H+ pumping ComplexIV Complex IV (Cytochrome c oxidase) CytC->ComplexIV e- ATPSynthase ATP Synthase (Complex V) ComplexIV->ATPSynthase e- to O2 ComplexIV->H_ions ATP ATP ATPSynthase->ATP NADH NADH NADH->ComplexI FADH2 FADH2 FADH2->ComplexII ADP_Pi ADP + Pi ADP_Pi->ATPSynthase H_ions->ATPSynthase This compound This compound This compound->ComplexIII Inhibits

Caption: this compound's primary mode of action is the inhibition of Complex III in the mitochondrial electron transport chain.

GABA_Chloride_Channel cluster_neuron Postsynaptic Neuron Membrane GABA_Receptor GABA-gated Chloride Channel Chloride_Influx Chloride Ion (Cl-) Influx GABA_Receptor->Chloride_Influx Opens Channel GABA GABA (Neurotransmitter) GABA->GABA_Receptor Binds to This compound This compound This compound->GABA_Receptor Positive Allosteric Modulator Hyperpolarization Hyperpolarization (Inhibition of Nerve Signal) Chloride_Influx->Hyperpolarization Paralysis Paralysis Hyperpolarization->Paralysis Experimental_Workflow cluster_prep Preparation cluster_bioassay Bioassay cluster_analysis Data Analysis Mite_Rearing Mite Rearing on Host Plants Infestation Mite Infestation Mite_Rearing->Infestation Pesticide_Solutions Preparation of Pesticide Solutions (Individual & Mixtures) Dipping Leaf Disc Dipping Pesticide_Solutions->Dipping Leaf_Discs Preparation of Leaf Discs Leaf_Discs->Dipping Drying Air Drying Dipping->Drying Drying->Infestation Incubation Incubation under Controlled Conditions Infestation->Incubation Mortality_Assessment Mortality Assessment Incubation->Mortality_Assessment LC50_Calculation LC50 Calculation (Probit Analysis) Mortality_Assessment->LC50_Calculation CTC_Calculation Co-toxicity Coefficient Calculation LC50_Calculation->CTC_Calculation Conclusion Determination of Synergism/Antagonism CTC_Calculation->Conclusion

References

Bifenazate Cross-Resistance Patterns: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of cross-resistance patterns between the acaricide bifenazate and other commonly used miticides. Intended for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to offer a clear comparison of this compound's performance against alternative acaricides, particularly in the context of resistance management in the two-spotted spider mite, Tetranychus urticae.

Executive Summary

This compound, a mitochondrial complex III electron transport inhibitor (METI) at the Qo site (IRAC MoA Group 20D), is a widely used acaricide for controlling mite populations.[1] Resistance to this compound in the two-spotted spider mite, Tetranychus urticae, is primarily attributed to target-site mutations in the mitochondrial cytochrome b (cytb) gene. This guide presents quantitative data on the cross-resistance profiles of this compound-resistant mite strains, details the experimental methodologies used to obtain this data, and provides visual diagrams of the resistance mechanisms and experimental workflows.

The key findings indicate that there is significant cross-resistance between this compound and other METI acaricides that target the Qo site, such as acequinocyl. However, a notable lack of cross-resistance is observed with acaricides from different mode of action groups, suggesting that this compound can be a valuable tool in rotation programs to manage resistance.

Comparative Performance and Cross-Resistance Data

Experimental data from various studies have been compiled to illustrate the cross-resistance patterns between this compound and other acaricides. The following tables summarize the lethal concentration (LC50) values and resistance ratios (RR) for a this compound-resistant (R) strain and a susceptible (S) strain of Tetranychus urticae.

Table 1: Cross-Resistance of a this compound-Resistant Tetranychus urticae Strain to Various Acaricides (Adult Females)

AcaricideIRAC MoA GroupLC50 (mg/L) - Susceptible (S) StrainLC50 (mg/L) - this compound-Resistant (R) StrainResistance Ratio (RR)
This compound20D0.499.5248.8
Acequinocyl20B1.211.99.9
Fenpyroximate21A0.31.55.0
Emamectin benzoate61.40.20.14
Milbemectin62.50.10.04

Data sourced from a study on a this compound-resistant strain of T. urticae.[2]

Table 2: Cross-Resistance of a this compound-Resistant Tetranychus urticae Strain to Various Acaricides (Eggs)

AcaricideIRAC MoA GroupLC50 (mg/L) - Susceptible (S) StrainLC50 (mg/L) - this compound-Resistant (R) StrainResistance Ratio (RR)
This compound20D0.832.240.3
Amitraz191.124.222.0
Emamectin benzoate60.33.511.7
Fenpyroximate21A0.412.932.3
Milbemectin60.711.416.3
Pyridaben21A0.279.0394.8
Spirodiclofen230.815.619.5
Abamectin612.10.10.01

Data sourced from a study on a this compound-resistant strain of T. urticae.[2]

The data clearly demonstrates that the this compound-resistant strain exhibits significant cross-resistance to acequinocyl and fenpyroximate, which also target mitochondrial respiration. Notably, there is a high level of cross-resistance to pyridaben in the egg stage. Conversely, the resistant strain shows no cross-resistance, and in some cases, even increased susceptibility (negatively correlated cross-resistance), to acaricides with different modes of action, such as the avermectins (abamectin, emamectin benzoate, and milbemectin). One study explicitly states that a highly this compound-resistant strain of T. urticae lacks cross-resistance to many different chemical classes and modes of action of other acaricides.[1]

Experimental Protocols

The following is a detailed methodology for a standard leaf-dip bioassay used to determine acaricide resistance in Tetranychus urticae.

Objective: To determine the median lethal concentration (LC50) of an acaricide for a specific mite population.

Materials:

  • Colony of susceptible and resistant Tetranychus urticae.

  • Host plant leaves (e.g., mulberry, bean).

  • Acaricide of known concentration.

  • Distilled water.

  • Triton X-100 or similar surfactant.

  • Petri dishes (9 cm diameter).

  • Cotton wool.

  • Filter paper.

  • Fine camel hair brush.

  • Stereomicroscope.

  • Beakers and graduated cylinders.

  • Pipettes.

Procedure:

  • Preparation of Leaf Discs:

    • Excise circular leaf discs (e.g., 5 cm diameter) from healthy, untreated host plant leaves.[1]

    • Place the leaf discs with the adaxial (upper) surface down on a layer of moistened cotton wool in a Petri dish. The water-saturated cotton provides moisture to the leaf disc and prevents the mites from escaping.

  • Preparation of Acaricide Solutions:

    • Prepare a stock solution of the acaricide in distilled water. A small amount of surfactant (e.g., 0.01% Triton X-100) can be added to ensure even spreading of the solution on the leaf surface.

    • Create a series of serial dilutions from the stock solution to obtain a range of at least five to seven concentrations. A control solution containing only distilled water and surfactant should also be prepared.

  • Treatment of Leaf Discs:

    • Individually dip each leaf disc into a specific acaricide dilution for a standardized period (e.g., 10-15 seconds).[1]

    • After dipping, place the leaf discs on filter paper to air-dry for a set time (e.g., 10-15 minutes) under a ceiling fan.[1]

  • Infestation with Mites:

    • Using a fine camel hair brush, carefully transfer a standardized number of adult female mites (e.g., 20-30) onto the adaxial surface of each treated leaf disc.

  • Incubation:

    • Place the Petri dishes with the infested leaf discs in a controlled environment chamber at a constant temperature (e.g., 25 ± 1°C), relative humidity (e.g., 60-70%), and photoperiod (e.g., 16:8 hours L:D).

  • Mortality Assessment:

    • Assess mite mortality at a specified time point after treatment (e.g., 24, 48, or 72 hours).[1]

    • Mites are considered dead if they do not respond to a gentle touch with a fine brush.

  • Data Analysis:

    • Correct the mortality data for control mortality using Abbott's formula.

    • Perform a probit analysis to determine the LC50 value, its 95% confidence limits, and the slope of the concentration-mortality line.

    • Calculate the resistance ratio (RR) by dividing the LC50 of the resistant population by the LC50 of the susceptible population.

Visualizing Resistance Mechanisms and Experimental Workflows

Signaling Pathway of this compound Resistance

The primary mechanism of resistance to this compound involves mutations in the mitochondrial cytochrome b gene, leading to a modified target site. A secondary mechanism can involve enhanced metabolic detoxification by enzymes such as cytochrome P450 monooxygenases.

Bifenazate_Resistance_Pathway cluster_exposure Acaricide Exposure cluster_mite Mite Physiology cluster_outcome Outcome This compound This compound Application Mitochondria Mitochondrial Complex III (Target Site) This compound->Mitochondria Inhibits Electron Transport P450 Cytochrome P450 Monooxygenases This compound->P450 Metabolic Detoxification CytB Cytochrome b (Cyt b) Mitochondria->CytB Susceptible Susceptible Mite (Mortality) CytB->Susceptible Normal Binding CytB_mutated Mutated Cytochrome b (Altered Target Site) CytB->CytB_mutated Mutation (e.g., G126S) Resistant Resistant Mite (Survival) P450->Resistant Enhanced Metabolism CytB_mutated->Resistant Reduced Binding

Caption: this compound resistance mechanisms in Tetranychus urticae.

Experimental Workflow for Cross-Resistance Assessment

The following diagram illustrates the typical workflow for a cross-resistance study.

Cross_Resistance_Workflow start Start: Select Mite Strains rearing Rear Susceptible (S) and Resistant (R) Strains start->rearing bioassay_prep Prepare Acaricide Solutions (this compound & Other Acaricides) rearing->bioassay_prep leaf_dip Perform Leaf-Dip Bioassays for each acaricide and strain bioassay_prep->leaf_dip incubation Incubate Treated Mites leaf_dip->incubation mortality_assessment Assess Mortality incubation->mortality_assessment data_analysis Probit Analysis to Determine LC50 Values mortality_assessment->data_analysis rr_calculation Calculate Resistance Ratios (RR) (LC50-R / LC50-S) data_analysis->rr_calculation comparison Compare RR values to Determine Cross-Resistance rr_calculation->comparison end End: Publish Findings comparison->end

Caption: Workflow for assessing acaricide cross-resistance.

References

A Comparative Analysis of the Environmental Impact of Bifenazate and Alternative Miticides

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the environmental impact of the miticide Bifenazate with three key alternatives: Acequinocyl, Spiromesifen, and Etoxazole. The information is intended for researchers, scientists, and professionals involved in drug development and environmental risk assessment. This document summarizes quantitative data on environmental fate and ecotoxicity, outlines standardized experimental protocols, and visualizes the modes of action of these compounds.

Executive Summary

This compound, a carbazate-based miticide, is recognized for its selective action against spider mites while demonstrating relatively low toxicity to some beneficial insects, making it a component of Integrated Pest Management (IPM) programs.[1] However, concerns regarding its environmental persistence and potential risks to certain non-target organisms necessitate a comparative evaluation with alternative miticides. This guide examines Acequinocyl, a quinoline compound; Spiromesifen, a tetronic acid derivative; and Etoxazole, a diphenyl oxazoline, to provide a holistic overview of their environmental profiles.

Data Presentation: Environmental Fate and Ecotoxicity

The environmental persistence and toxicity to non-target organisms are critical parameters in assessing the environmental impact of a pesticide. The following tables summarize key quantitative data for this compound and its alternatives.

Table 1: Environmental Fate Characteristics
MiticideSoil Half-life (Aerobic, days)Aquatic Half-life (Hydrolysis, days)
This compound < 1 (rapid degradation)[2][3]0.3 (pH 7), 5.4 (pH 5)[2]
Acequinocyl < 2[4]0.05 - 2 (pH 7-9), 75 (pH 4)[4]
Spiromesifen 2.1 - 9.6[5]45 (pH 7), 4.8 (pH 9)[6]
Etoxazole 10.2 - 44.7[7]~100 (pH 7-9), 9.6 (pH 5)[7]
Table 2: Acute Ecotoxicity to Non-Target Organisms
MiticideAvian (Bobwhite Quail, LD₅₀ mg/kg)Freshwater Fish (Rainbow Trout, 96h LC₅₀ µg/L)Freshwater Invertebrate (Daphnia magna, 48h EC₅₀ µg/L)Honeybee (Acute Contact, LD₅₀ µ g/bee )
This compound > 2000740130> 11
Acequinocyl > 2000[4]> 5.2[4]5.2[4]> 100[4]
Spiromesifen > 200033,600490> 100
Etoxazole > 2000[7]> 10,00028> 100
Table 3: Chronic Ecotoxicity to Non-Target Organisms
MiticideAvian (Bobwhite Quail, NOAEC mg/kg diet)Freshwater Fish (Fathead Minnow, Early Life Stage NOAEC µg/L)Freshwater Invertebrate (Daphnia magna, 21-day NOAEC µg/L)
This compound 10013013
Acequinocyl 100[4]2.7[4]0.98[4]
Spiromesifen 10001,1005.6
Etoxazole 1000[7]1302.6

Experimental Protocols

The data presented in the tables above are generated through standardized laboratory and field studies. The following outlines the general methodologies for the key experiments cited, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) Office of Chemical Safety and Pollution Prevention (OCSPP).

Environmental Fate Studies
  • Aerobic and Anaerobic Transformation in Soil (OECD 307): This test evaluates the rate and route of degradation of a substance in soil under both aerobic and anaerobic conditions. The test substance, typically radiolabeled, is applied to soil samples incubated in the dark at a controlled temperature and moisture content. At various intervals, soil samples are analyzed to determine the concentration of the parent compound and its transformation products. The time taken for 50% of the substance to degrade (DT50) is calculated.

  • Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (OECD 308): This guideline is designed to assess the transformation of chemicals in aquatic sediment systems. The test involves incubating water-sediment systems treated with the test substance in the dark under controlled laboratory conditions. Samples of water and sediment are taken at intervals and analyzed to determine the rate of transformation of the test substance and the formation and decline of transformation products.

  • Hydrolysis as a Function of pH (OECD 111): This study determines the rate of abiotic degradation of a chemical by hydrolysis in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) and temperatures. The concentration of the test substance is measured over time to determine the hydrolysis half-life.

Ecotoxicity Studies
  • Avian Acute Oral Toxicity Test (OCSPP 850.2100): This test determines the acute oral toxicity of a substance to birds, typically the bobwhite quail or mallard duck. Birds are administered a single oral dose of the test substance, and mortality and other signs of toxicity are observed for at least 14 days. The LD₅₀ (the dose lethal to 50% of the test population) is calculated.

  • Avian Dietary Toxicity Test (OCSPP 850.2200): This study assesses the toxicity of a substance when administered to birds in their diet for five days, followed by a three-day observation period. The test is typically conducted on young birds. The LC₅₀ (the dietary concentration lethal to 50% of the test population) and the No-Observed-Adverse-Effect Concentration (NOAEC) are determined.

  • Fish Acute Toxicity Test (OECD 203): This test evaluates the acute toxicity of a substance to freshwater fish, such as the rainbow trout. Fish are exposed to a range of concentrations of the test substance for 96 hours. Mortality and other effects are recorded, and the LC₅₀ is calculated.

  • Daphnia sp. Acute Immobilisation Test (OECD 202): This study assesses the acute toxicity of a substance to freshwater invertebrates, typically Daphnia magna. The organisms are exposed to various concentrations of the test substance for 48 hours, and the concentration that causes immobilization in 50% of the daphnids (EC₅₀) is determined.

  • Fish Early-Life Stage Toxicity Test (OECD 210): This is a chronic toxicity test that exposes the early life stages of fish (from fertilized eggs to free-swimming fry) to a range of concentrations of a substance. The test duration is species-dependent. Endpoints such as hatching success, survival, growth, and developmental abnormalities are assessed to determine the NOAEC.

  • Daphnia magna Reproduction Test (OECD 211): This chronic study evaluates the impact of a substance on the reproductive output of Daphnia magna over a 21-day period. The number of offspring produced by daphnids exposed to different concentrations of the test substance is compared to a control group to determine the NOAEC.

  • Honeybee Acute Contact Toxicity Test (OCSPP 850.3020): This test determines the acute contact toxicity of a substance to honeybees. Bees are topically exposed to a range of doses of the test substance, and mortality is assessed over 48 hours to calculate the LD₅₀.

Signaling Pathways and Mode of Action

Understanding the mode of action of these miticides is crucial for predicting their potential impact on non-target organisms. The following diagrams, generated using Graphviz, illustrate the primary signaling pathways affected by this compound and its alternatives.

This compound: Inhibition of Mitochondrial Complex III

This compound's primary mode of action is the disruption of cellular respiration through the inhibition of the mitochondrial electron transport chain at Complex III (cytochrome bc1 complex).[6][8][9][10] This inhibition blocks the transfer of electrons from ubiquinol to cytochrome c, leading to a halt in ATP production and an increase in the production of reactive oxygen species (ROS), ultimately causing cellular damage and death. While this compound is selective for mites, this fundamental pathway is conserved across many organisms, raising concerns for non-target species.

Bifenazate_MoA cluster_ETC Electron Transport Chain This compound This compound Complex_III Mitochondrial Complex III (Cytochrome bc1) This compound->Complex_III Inhibits Electron_Transport Electron Transport (Ubiquinol -> Cytochrome c) ROS_Production Reactive Oxygen Species (ROS) Production Complex_III->ROS_Production Increased Proton_Pumping Proton Pumping (Intermembrane Space) Electron_Transport->Proton_Pumping ATP_Synthase ATP Synthase (Complex V) Proton_Pumping->ATP_Synthase ATP_Production ATP Production ATP_Synthase->ATP_Production Cellular_Damage Cellular Damage & Death ROS_Production->Cellular_Damage

This compound's disruption of the mitochondrial electron transport chain.
Acequinocyl: Inhibition of Mitochondrial Complex III

Similar to this compound, Acequinocyl also targets the mitochondrial electron transport chain at Complex III.[11] By binding to the Qo site of cytochrome b, it disrupts the electron flow, leading to a collapse of the mitochondrial membrane potential and cessation of ATP synthesis. This shared mode of action suggests that cross-resistance between this compound and Acequinocyl could be a concern.

Acequinocyl_MoA Acequinocyl Acequinocyl Complex_III Mitochondrial Complex III (Qo site) Acequinocyl->Complex_III Inhibits Electron_Flow Electron Flow Disruption Complex_III->Electron_Flow Membrane_Potential Mitochondrial Membrane Potential Collapse Electron_Flow->Membrane_Potential ATP_Synthesis ATP Synthesis Cessation Membrane_Potential->ATP_Synthesis Cell_Death Cell Death ATP_Synthesis->Cell_Death

Acequinocyl's inhibitory effect on mitochondrial Complex III.
Spiromesifen: Inhibition of Acetyl-CoA Carboxylase

Spiromesifen belongs to the tetronic and tetramic acid derivatives and acts as a lipid biosynthesis inhibitor.[12][13][14] It specifically targets and inhibits the enzyme Acetyl-CoA Carboxylase (ACC), which is a critical enzyme in the first committed step of fatty acid synthesis. By inhibiting ACC, Spiromesifen disrupts the production of essential lipids, which are vital for cell membrane integrity, energy storage, and signaling. This disruption of lipid metabolism is particularly effective against the juvenile stages of pests, leading to developmental arrest and mortality.

Spiromesifen_MoA Spiromesifen Spiromesifen ACC Acetyl-CoA Carboxylase (ACC) Spiromesifen->ACC Inhibits Developmental_Arrest Developmental Arrest & Mortality Spiromesifen->Developmental_Arrest Fatty_Acid_Synthesis Fatty Acid Synthesis ACC->Fatty_Acid_Synthesis Lipid_Production Essential Lipid Production Fatty_Acid_Synthesis->Lipid_Production Cell_Membrane Cell Membrane Integrity Lipid_Production->Cell_Membrane Energy_Storage Energy Storage Lipid_Production->Energy_Storage Development Growth & Development Lipid_Production->Development

Spiromesifen's inhibition of lipid biosynthesis via Acetyl-CoA Carboxylase.
Etoxazole: Inhibition of Chitin Synthesis

Etoxazole is a mite growth regulator that interferes with the molting process. Its mode of action is the inhibition of chitin synthesis.[15][16][17][18][19][20] Chitin is a crucial structural component of the arthropod exoskeleton. By inhibiting chitin synthase, Etoxazole prevents the formation of a new cuticle, leading to lethal molting failure in eggs, larvae, and nymphs. This mode of action is highly specific to arthropods and other chitin-containing organisms.

Etoxazole_MoA Etoxazole Etoxazole Chitin_Synthase Chitin Synthase Etoxazole->Chitin_Synthase Inhibits Molting_Failure Molting Failure & Mortality Etoxazole->Molting_Failure Chitin_Biosynthesis Chitin Biosynthesis Chitin_Synthase->Chitin_Biosynthesis New_Cuticle New Cuticle Formation Chitin_Biosynthesis->New_Cuticle Molting Successful Molting New_Cuticle->Molting

Etoxazole's disruption of the chitin biosynthesis pathway, leading to molting failure.

Conclusion

This comparative guide highlights the distinct environmental profiles of this compound and its alternatives. This compound and Acequinocyl share a common mode of action, targeting mitochondrial respiration, which, while effective, poses a risk to a broad range of organisms. Spiromesifen and Etoxazole offer more targeted modes of action, inhibiting lipid biosynthesis and chitin synthesis, respectively. These more specific mechanisms may translate to a more favorable environmental profile with respect to certain non-target organisms.

The selection of a miticide should be based on a comprehensive risk assessment that considers not only its efficacy against the target pest but also its potential impact on the surrounding ecosystem. The data and visualizations presented in this guide are intended to aid researchers and drug development professionals in making informed decisions regarding the environmental safety of these compounds. Further research into the sublethal effects and the impact of metabolites of these miticides on non-target organisms is warranted for a more complete understanding of their environmental footprint.

References

A Head-to-Head Battle: Validating Bifenazate ELISA Results with the Gold Standard LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development and food safety, the accurate quantification of pesticide residues is paramount. Bifenazate, a widely used acaricide, and its primary metabolite, this compound-diazene, are of significant interest. While Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its precision and sensitivity, Enzyme-Linked Immunosorbent Assay (ELISA) presents a high-throughput and cost-effective screening alternative. This guide provides a comprehensive comparison of these two analytical techniques, complete with experimental protocols, comparative data, and visual workflows to aid in the validation of this compound ELISA results.

The validation of any analytical method is crucial to ensure reliable and reproducible data. When employing an ELISA for screening purposes, it is essential to validate its performance against a confirmatory method like LC-MS/MS. This guide outlines the methodologies for both techniques and presents a comparative analysis to demonstrate the validation process.

Quantitative Data Comparison

To illustrate the validation process, the following table summarizes hypothetical results from the analysis of this compound in a series of samples using both a competitive ELISA and a validated LC-MS/MS method. The data demonstrates a strong correlation between the two methods, indicating the potential of the ELISA as a reliable screening tool.

Sample IDThis compound Concentration by ELISA (ng/mL)This compound Concentration by LC-MS/MS (ng/mL)% Recovery (Compared to LC-MS/MS)
Sample 15.25.0104%
Sample 29.810.197%
Sample 323.525.293%
Sample 448.950.597%
Sample 572.175.895%
Sample 695.6101.294%

Experimental Protocols

Detailed methodologies for both the LC-MS/MS analysis and a general competitive ELISA for this compound are provided below. These protocols are based on established methods and best practices in the field.[1][2][3]

This compound and this compound-Diazene Analysis by LC-MS/MS

This method involves a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by LC-MS/MS detection. A key aspect of this protocol is the conversion of this compound-diazene to this compound using ascorbic acid to ensure the accurate quantification of the total this compound residue.[1][2]

1. Sample Preparation (QuEChERS Extraction)

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Shake vigorously for 1 minute.

  • Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake for 1 minute.[1]

  • Centrifuge at ≥ 3000 x g for 5 minutes.

  • Transfer the upper acetonitrile layer to a clean tube.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • To the acetonitrile extract, add d-SPE powder (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

  • Vortex for 30 seconds.

  • Centrifuge at ≥ 3000 x g for 5 minutes.

3. Conversion of this compound-Diazene

  • Transfer an aliquot of the cleaned extract to an autosampler vial.

  • Add a solution of ascorbic acid (e.g., 25 µL of 30% w/w) to the extract.[1]

  • Allow the reaction to proceed for at least 15 hours (e.g., overnight) to ensure complete conversion of this compound-diazene to this compound.[1]

4. LC-MS/MS Analysis

  • LC System: Agilent 1290 Infinity II or equivalent.[4]

  • Column: Poroshell 120 SB-C18 (2.1 mm × 100 mm, 2.7 µm) or equivalent.[2]

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometer: Agilent 6490 Triple Quadrupole LC/MS or equivalent.[4]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: Monitor at least two transitions for this compound for quantification and confirmation (e.g., 301.2 -> 198.1 and 301.2 -> 170.2).[1]

Competitive ELISA for this compound (General Protocol)

This protocol outlines the general steps for a competitive ELISA, a common format for detecting small molecules like pesticides.

1. Plate Coating

  • Coat the wells of a 96-well microtiter plate with a this compound-protein conjugate (the coating antigen) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

  • Incubate overnight at 4°C.

  • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

2. Blocking

  • Add a blocking buffer (e.g., 1% BSA in PBS) to each well to block any remaining non-specific binding sites.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

3. Competitive Reaction

  • Add the this compound standards or prepared samples to the wells.

  • Immediately add a limited amount of anti-bifenazate antibody to each well.

  • Incubate for 1-2 hours at room temperature. During this incubation, the free this compound in the samples and the this compound-protein conjugate coated on the plate compete for binding to the antibody.

4. Detection

  • Wash the plate three times with wash buffer to remove any unbound antibody.

  • Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) that will bind to the primary antibody.

  • Incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

5. Substrate Addition and Measurement

  • Add a chromogenic substrate (e.g., TMB). The enzyme on the secondary antibody will catalyze a color change.

  • Incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Read the absorbance at 450 nm using a microplate reader. The color intensity will be inversely proportional to the amount of this compound in the sample.

Method Validation Workflow

The following diagram illustrates the logical workflow for validating an ELISA method against a confirmed LC-MS/MS method.

Validation_Workflow cluster_sample_prep Sample Preparation cluster_elisa ELISA Analysis cluster_lcmsms LC-MS/MS Analysis cluster_validation Validation Sample_Collection Sample Collection (e.g., Food Matrix) Homogenization Homogenization Sample_Collection->Homogenization Extraction QuEChERS Extraction Homogenization->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup ELISA_Assay Competitive ELISA Cleanup->ELISA_Assay Conversion This compound-Diazene Conversion Cleanup->Conversion ELISA_Data Absorbance Reading (450 nm) ELISA_Assay->ELISA_Data ELISA_Quant Quantification (Standard Curve) ELISA_Data->ELISA_Quant Data_Comparison Data Comparison (% Recovery, Correlation) ELISA_Quant->Data_Comparison LC_Separation LC Separation Conversion->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection LCMSMS_Quant Quantification (MRM) MS_Detection->LCMSMS_Quant LCMSMS_Quant->Data_Comparison Validation_Report Validation Report Data_Comparison->Validation_Report

Validation workflow for this compound ELISA vs. LC-MS/MS.

Signaling Pathway of a Competitive ELISA

The following diagram illustrates the principle of a competitive ELISA for the detection of a small molecule like this compound.

Competitive_ELISA cluster_well Microtiter Well Surface cluster_detection Detection Coated_Antigen This compound-Protein Conjugate Bound_Complex Antibody binds to Coated Antigen Free_Antigen Free this compound (in sample) Free_Complex Antibody binds to Free this compound Free_Antigen->Free_Complex Primary_Antibody Anti-Bifenazate Antibody Primary_Antibody->Bound_Complex Primary_Antibody->Free_Complex Secondary_Antibody Enzyme-Labeled Secondary Antibody Bound_Complex->Secondary_Antibody Substrate Substrate Secondary_Antibody->Substrate Color_Development Color Development (Signal) Substrate->Color_Development Enzyme catalysis

Principle of a competitive ELISA for this compound detection.

Conclusion

The validation of an ELISA against a robust method like LC-MS/MS is a critical step before its implementation for routine screening. While ELISA offers advantages in terms of speed, cost, and ease of use, LC-MS/MS provides superior sensitivity, specificity, and confirmatory results.[5][6] The presented data and protocols offer a framework for researchers to conduct their own validation studies. A well-validated ELISA can be a powerful tool in a tiered analytical approach, allowing for the rapid screening of a large number of samples, with positive results being confirmed by LC-MS/MS. This integrated approach optimizes efficiency without compromising on the quality and reliability of the analytical results.

References

Assessing the selectivity of Bifenazate on predatory mites versus target pests

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of bifenazate's performance in targeting pest mites while conserving beneficial predatory mite populations, supported by experimental data and methodological insights.

This compound is a selective carbazate acaricide widely used in integrated pest management (IPM) programs to control various phytophagous mite species. Its value in such programs hinges on its ability to effectively suppress target pests while minimizing harm to non-target organisms, particularly beneficial predatory mites that provide biological control. This guide provides a detailed comparison of this compound's selectivity, supported by quantitative data from various studies, and outlines the experimental protocols used to generate this data.

Mechanism of Action: A Dual Approach

The mode of action for this compound is complex and contributes to its selectivity. Initially thought to be a neurotoxin, further research has revealed a primary target in the mitochondria.[1] this compound acts as an inhibitor of the mitochondrial electron transport chain at complex III, specifically at the cytochrome b Qo site.[1][2] This disruption of cellular respiration is a key source of its acaricidal activity.

Interestingly, this compound also exhibits a secondary mode of action as a positive allosteric modulator of GABA (gamma-aminobutyric acid) receptors in mites.[1][3][4] It enhances the effect of GABA, an inhibitory neurotransmitter, leading to paralysis and death of the target mite.[4] This dual mechanism, particularly the high selectivity for the mite's mitochondrial complex III, is believed to be a significant factor in its differential toxicity between pest and predatory mites.[1][2]

cluster_Mitochondrion Primary Target: Mitochondrion cluster_Neuron Secondary Target: Neuron Bifenazate_Mito This compound Complex_III Mitochondrial Complex III (Cytochrome b Qo site) Bifenazate_Mito->Complex_III Inhibits ETC Disrupted Electron Transport Chain Complex_III->ETC ATP Reduced ATP Production ETC->ATP Cell_Death_Mito Cell Death ATP->Cell_Death_Mito Bifenazate_Neuro This compound GABA_Receptor GABA-gated Chloride Channel Bifenazate_Neuro->GABA_Receptor Positive Allosteric Modulator GABA_Response Enhanced GABA Response GABA_Receptor->GABA_Response Paralysis Paralysis & Death GABA_Response->Paralysis

Caption: Dual mechanism of action for this compound.

Quantitative Assessment of this compound Selectivity

The selectivity of an acaricide is typically quantified by comparing its toxicity to target pests versus beneficial organisms. This is often expressed as a ratio of LC50 values (the concentration required to kill 50% of the test population). A higher ratio indicates greater selectivity towards the pest.

Lethal Effects on Target vs. Predatory Mites

The following table summarizes the lethal concentration (LC50) values of this compound for the common target pest, the two-spotted spider mite (Tetranychus urticae), and several commercially important predatory mites. For comparison, data for other common acaricides are also included.

AcaricideTarget Pest (Tetranychus urticae) LC50Predatory Mite SpeciesPredatory Mite LC50 / MortalitySelectivity Factor (Predator LC50 / Pest LC50)
This compound 2.591 mg/LPhytoseiulus persimilisAll stages survived treatment[5]Highly Selective
This compound 112.18 ppm[6]Neoseiulus californicusAll stages survived treatment[5]Highly Selective
This compound -Neoseiulus fallacisCompatible at 1/2 and 3/4 rates[7]Moderately to Highly Selective
This compound -Amblyseius womersleyiMinimal adverse effects[8]Highly Selective
This compound -Amblyseius swirskiiNot favorable; reduced reproductive rates[9]Low to Moderate Selectivity
Abamectin 0.014 µ g/vial [10]Phytoseiulus persimilisHarmful at recommended concentrations[7]Low Selectivity
Hexythiazox -Phytoseiulus persimilisFavorable Selectivity[11][12]High Selectivity
Cyflumetofen -Phytoseiulus persimilisFavorable Selectivity[11][12]High Selectivity
Bifenthrin Low efficacyP. persimilis, N. californicus, N. fallacisAcutely toxic to all predators[11][12]Non-selective

Note: Direct comparison of LC50 values across different studies can be challenging due to variations in experimental protocols, formulations, and mite populations.

Sublethal Effects on Mite Populations

Beyond acute mortality, sublethal effects on development, fecundity, and longevity are critical for assessing the long-term impact of an acaricide on pest and predator populations.

Mite SpeciesThis compound ConcentrationObserved Sublethal EffectsReference
Tetranychus urticae (Target Pest)LC10 (4.92 µg/mL) & LC20 (8.77 µg/mL)Reduced survival rate (9-13%), oviposition period (78-83%), fecundity (77-89%), and longevity (79-83%). Progeny had lower intrinsic rate of increase.[14][14]
Panonychus citri (Target Pest)LC10 & LC30Significantly affected development duration and fecundity.[15][15]
Amblyseius swirskii (Predatory Mite)LC10, LC20, & LC30Decreased longevity and life span. Reduced reproductive rate and total fecundity in the next generation.[9][9]
Phytoseiulus persimilis (Predatory Mite)Field RatesNormal fecundity and predatory activity after treatment.[5] Some studies show reduced oviposition when reared on treated foliage.[16][5][16]

Experimental Protocols

The data presented in this guide are derived from standardized laboratory bioassays. Understanding these methodologies is crucial for interpreting the results and designing future experiments.

Common Bioassay Methodologies
  • Leaf Disc Bioassay / Dip Method:

    • Mites are placed on leaf discs cut from an appropriate host plant (e.g., bean leaves).

    • The leaf discs, with the mites, are dipped into a specific concentration of the test acaricide solution for a set duration.

    • After treatment, the discs are left to dry and are maintained under controlled laboratory conditions (e.g., 25°C, 16L:8D photoperiod).

    • Mortality is assessed at specific time intervals (e.g., 24, 48, 72 hours). Mites that do not move when prodded with a fine brush are considered dead.[10]

    • For sublethal effect studies, surviving females are transferred to new, untreated leaf discs, and their development, longevity, and fecundity are monitored daily.[14]

  • Glass-Vial Bioassay (Contact Toxicity):

    • The inside of a glass vial (e.g., 20-ml) is coated with a solution of the acaricide and allowed to dry, leaving a residue.

    • A known number of adult mites are introduced into the vial.

    • The vial is sealed and kept under controlled conditions.

    • Mortality is assessed after a set exposure time (e.g., 24 hours).[10]

  • Adult Immersion Test (AIT):

    • Primarily used for larger ticks but adapted for mites, this method involves immersing engorged female mites in various acaricide concentrations.[17][18]

    • This test helps determine the baseline susceptibility and resistance levels within a population.

cluster_prep Preparation cluster_exposure Exposure cluster_assessment Data Collection & Analysis Mite_Culture 1. Rear Mite Colonies (Target & Predatory) Transfer_Mites 4. Transfer Mites to Leaf Discs Mite_Culture->Transfer_Mites Acaricide_Prep 2. Prepare Serial Dilutions of this compound Dip_Discs 5. Dip Discs in Acaricide Solution Acaricide_Prep->Dip_Discs Leaf_Discs 3. Prepare Host Plant Leaf Discs Leaf_Discs->Transfer_Mites Transfer_Mites->Dip_Discs Incubate 6. Incubate under Controlled Conditions Dip_Discs->Incubate Mortality 7. Assess Mortality (e.g., at 24, 48, 72h) Incubate->Mortality Sublethal 8. Monitor Survivors for Sublethal Effects (Fecundity, Longevity) Incubate->Sublethal Analysis 9. Probit Analysis to Calculate LC50/LC90 Mortality->Analysis Sublethal->Analysis

Caption: Workflow for a typical leaf dip bioassay.

Conclusion

References

Synergistic Action of Bifenazate and Fungicides: A Comparative Guide for Enhanced Pest Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The integration of multiple pest control agents is a cornerstone of modern integrated pest management (IPM), aiming to enhance efficacy, broaden the spectrum of activity, and mitigate the development of resistance. This guide provides a comparative analysis of the synergistic effects observed when the acaricide bifenazate is combined with fungicides for pest control. By examining available experimental data, this document serves as a resource for researchers and professionals in the development of more effective and sustainable pest management strategies.

I. Overview of this compound and Potential Fungicidal Partners

This compound is a selective acaricide known for its efficacy against various mite species. Its primary mode of action involves the inhibition of the mitochondrial complex III in the electron transport chain of mites, leading to paralysis and death.[1][2][3][4] Additionally, it has been shown to act as a positive allosteric modulator of GABA receptors in mites.

Fluazinam, a broad-spectrum fungicide, presents a compelling candidate for synergistic combination with this compound. Its mode of action is the uncoupling of oxidative phosphorylation in fungi, disrupting ATP synthesis.[5][6] This distinct mechanism from that of this compound suggests a low probability of cross-resistance and a potential for synergistic interaction. One commercial product has noted the combination of this compound and fluazinam for dual action against mites and fungal issues.[1]

II. Experimental Data on Synergistic Effects

A key study outlined in patent CN105010370A demonstrates the synergistic acaricidal effect of combining this compound and fluazinam against the two-spotted spider mite, Tetranychus urticae. The following table summarizes the quantitative data from this laboratory bioassay.

Table 1: Synergistic Efficacy of this compound and Fluazinam against Tetranychus urticae

TreatmentConcentration (mg/L)Mortality Rate (%) after 72hCo-toxicity Factor
This compound265.4-
Fluazinam5023.7-
This compound + Fluazinam (1:25 ratio) 2 + 50 85.2 141.2

Data sourced from patent CN105010370A.

A co-toxicity factor greater than 100 indicates a synergistic effect.[7] The observed mortality of the this compound and fluazinam combination was significantly higher than the expected additive effect, with a co-toxicity factor of 141.2, confirming a synergistic interaction.

III. Experimental Protocols

The evaluation of synergistic effects between pesticides requires rigorous and standardized methodologies. The following protocols are representative of the experimental designs used to generate the data presented above and for general testing of pesticide combinations.

A. Laboratory Bioassay for Acaricidal Synergy

This protocol is adapted from general laboratory bioassay procedures for testing acaricide efficacy.

  • Test Organism: A susceptible laboratory strain of adult female two-spotted spider mites (Tetranychus urticae), reared on a suitable host plant (e.g., bean or strawberry plants) under controlled conditions (e.g., 25±1°C, 60-70% RH, 16:8 L:D photoperiod).[8][9]

  • Preparation of Test Solutions:

    • Prepare stock solutions of this compound and the test fungicide (e.g., fluazinam) in an appropriate solvent (e.g., acetone with a small amount of Tween-80 as a surfactant).

    • Create a series of dilutions for each individual active ingredient and for the desired ratios of the mixture.

  • Leaf Disc Bioassay:

    • Excise leaf discs (e.g., 3 cm in diameter) from the host plant.

    • Dip the leaf discs in the respective test solutions for a standardized duration (e.g., 10-30 seconds).

    • Allow the leaf discs to air dry.

    • Place the treated leaf discs, adaxial side up, on a moistened filter paper or agar bed in a petri dish.

    • Transfer a set number of adult female mites (e.g., 20-30) onto each leaf disc.

    • Seal the petri dishes with a ventilated lid to prevent mite escape.

  • Data Collection and Analysis:

    • Assess mite mortality at specified time intervals (e.g., 24, 48, and 72 hours) under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.[10]

    • Calculate the corrected mortality rate using Abbott's formula to account for any mortality in the control group (treated with solvent and surfactant only).

    • Determine the LC50 (lethal concentration for 50% of the population) for each individual compound and the mixture using probit analysis.

    • Calculate the co-toxicity factor or synergy ratio to determine the nature of the interaction (synergistic, additive, or antagonistic).[7][11][12]

B. Field Trial Protocol for Evaluating Tank Mixtures

This protocol outlines a general procedure for conducting field trials to assess the efficacy of pesticide tank mixes under real-world conditions.[13][14][15][16][17]

  • Trial Site Selection: Choose a field with a history of the target pest and/or disease and uniform crop stand.

  • Experimental Design: Employ a randomized complete block design with multiple replications (typically 3-4) for each treatment.

  • Treatments:

    • Untreated control.

    • This compound applied alone at the recommended field rate.

    • Fungicide applied alone at the recommended field rate.

    • Tank mix of this compound and the fungicide at their respective recommended rates.

  • Application:

    • Apply the treatments using calibrated spray equipment to ensure uniform coverage.

    • The application timing should correspond to the developmental stage of the crop and the pest/disease pressure.

  • Efficacy Assessment:

    • For mite pests, conduct pre-treatment and post-treatment counts of different life stages (eggs, nymphs, adults) on a standardized number of leaves per plot at regular intervals.

    • For fungal diseases, assess disease incidence and severity using appropriate rating scales.

  • Data Analysis: Analyze the data using analysis of variance (ANOVA) to determine significant differences between treatments.

IV. Visualizing Mechanisms and Workflows

A. Hypothetical Signaling Pathway of Synergy

The distinct modes of action of this compound and fluazinam on mitochondrial function suggest a multi-pronged attack on the energy production of the target pest. The following diagram illustrates a hypothetical synergistic interaction at the cellular level.

SynergyPathway cluster_mite Mite Cell cluster_mito Mitochondrion ETC Electron Transport Chain (ETC) ComplexIII Complex III ETC->ComplexIII e- flow ProtonGradient Proton Gradient ComplexIII->ProtonGradient Proton Pumping ATP_Synthase ATP Synthase ATP ATP Production ATP_Synthase->ATP Paralysis Paralysis & Death ProtonGradient->ATP_Synthase Proton Motive Force GABA_Receptor GABA Receptor This compound This compound This compound->ComplexIII Inhibits This compound->GABA_Receptor Positive Allosteric Modulator Fluazinam Fluazinam Fluazinam->ProtonGradient Dissipates (Uncouples)

Caption: Hypothetical synergistic action of this compound and fluazinam on a mite's mitochondrial function.

B. Experimental Workflow for Synergy Evaluation

The following diagram outlines the logical steps involved in evaluating the synergistic effects of a this compound-fungicide combination.

ExperimentalWorkflow start Start: Hypothesis of Synergy lab_bioassay Laboratory Bioassay (e.g., Leaf Disc Method) start->lab_bioassay calc_synergy Calculate Synergy (e.g., Co-toxicity Factor) lab_bioassay->calc_synergy field_trial Field Trial (Randomized Block Design) calc_synergy->field_trial If Synergy Confirmed data_analysis Statistical Analysis (e.g., ANOVA) field_trial->data_analysis conclusion Conclusion on Synergistic Effect data_analysis->conclusion

Caption: Workflow for the evaluation of synergistic effects between this compound and fungicides.

V. Conclusion

The available evidence, although limited, strongly suggests that combining this compound with certain fungicides, such as fluazinam, can lead to synergistic effects in the control of mite pests. This synergy is likely due to the multi-target attack on the pest's energy metabolism. For researchers and professionals in drug development, these findings highlight a promising avenue for creating more potent and sustainable pest control solutions. Further research, particularly well-designed field trials with a broader range of fungicides, is warranted to fully elucidate the potential of these combinations in diverse agricultural systems.

References

Evaluating the Cost-Effectiveness of Bifenazate in Comparison to Other Acaricides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selection of an appropriate acaricide is a critical decision in integrated pest management (IPM) programs, balancing efficacy against target mite species with economic viability and environmental impact. Bifenazate, a carbazate acaricide, has emerged as a significant tool for mite control. This guide provides a comprehensive evaluation of the cost-effectiveness of this compound in comparison to other commonly used acaricides, including abamectin, spiromesifen, and etoxazole. By presenting quantitative data from various studies, detailing experimental protocols, and visualizing key biological pathways, this document aims to equip researchers, scientists, and drug development professionals with the objective information needed to make informed decisions.

Data Presentation: Acaricide Efficacy and Cost Comparison

The following tables summarize quantitative data on the efficacy and approximate costs of this compound and its alternatives. Efficacy is presented as mite mortality percentages from various studies, while cost is estimated based on publicly available pricing and typical application rates. It is important to note that actual costs can vary significantly based on location, supplier, and bulk purchasing.

AcaricideActive IngredientFormulationTarget Mite(s)Crop(s)Mite Mortality (%)Source(s)
This compound This compound4L (43%)Tetranychus urticae (Two-spotted spider mite), Panonychus ulmi (European red mite), Tetranychus pacificus (Pacific spider mite)Strawberries, Almonds, Grapes, Corn, Cotton85.9% (on T. urticae in strawberry)[1]
Abamectin Abamectin0.15 ECTetranychus urticae, Panonychus ulmi, Tetranychus pacificusStrawberries, Almonds, Grapes, Cotton, Citrus80.65% (on mites in grapes)[2]
Spiromesifen Spiromesifen2SC (23.1%)Tetranychus urticae, WhitefliesTomato, Cotton, Tea, Apple94.6 - 98.9% (on mites in tomato)[3]
Etoxazole Etoxazole4SCTetranychus urticae (eggs and immatures)Corn, Cotton, Citrus, Apple60-90% (on spider mites in corn)[4]
Hexythiazox Hexythiazox50 WSPTetranychus urticae (eggs and immatures)Grapes, AlmondsNot specified in provided results

Table 1: Comparative Efficacy of Selected Acaricides

AcaricideFormulationPrice (USD)Typical Application Rate per AcreEstimated Cost per Acre (USD)
This compound 4L (43%)~$400-500 per gallon12 - 24 fl oz$37.50 - $75.00
Abamectin 0.15 EC~$200 per gallon8 - 16 fl oz$12.50 - $25.00
Spiromesifen 2SC (23.1%)~$499 per gallon5.7 - 16 fl oz$22.25 - $62.38
Etoxazole 4SC~$300-400 per quart (estimated)2 - 3 fl oz$18.75 - $37.50
Hexythiazox 50 WSP~$150-200 per lb (estimated)3 - 6 oz$28.13 - $75.00

Table 2: Estimated Cost Comparison of Selected Acaricides Disclaimer: Prices are estimates based on available online retail data and are subject to change. Bulk pricing and regional variations will affect the final cost.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the comparison of acaricide efficacy.

Protocol 1: Leaf-Dip Bioassay for Acaricide Efficacy

This laboratory-based method is commonly used to determine the direct toxicity of an acaricide to a target mite species.

Objective: To evaluate the concentration-mortality response of spider mites to various acaricides.

Materials:

  • Target mite species (e.g., Tetranychus urticae) reared on a suitable host plant (e.g., bean plants).

  • Technical grade or formulated acaricides (this compound, Abamectin, etc.).

  • Distilled water.

  • Surfactant (e.g., Triton X-100).

  • Petri dishes (9 cm diameter).

  • Filter paper.

  • Leaf discs from the host plant (e.g., 2 cm diameter).

  • Fine camel-hair brush.

  • Stereomicroscope.

  • Environmental growth chamber.

Procedure:

  • Preparation of Test Solutions: Prepare a series of concentrations for each acaricide using distilled water and a small amount of surfactant to ensure even spreading. A control solution containing only water and surfactant should also be prepared.

  • Leaf Disc Treatment: Individually dip leaf discs into each test solution for a set duration (e.g., 10 seconds) with gentle agitation.[5]

  • Drying: Place the treated leaf discs on paper towels to air dry for approximately 30 minutes.[6]

  • Mite Infestation: Place the dried leaf discs, abaxial side up, on a water-saturated filter paper in a Petri dish. Using a fine camel-hair brush, transfer a set number of adult female mites (e.g., 20) onto each leaf disc.

  • Incubation: Seal the Petri dishes and place them in an environmental growth chamber maintained at controlled conditions (e.g., 25 ± 1°C, 60-70% RH, and a 16:8 h L:D photoperiod).

  • Mortality Assessment: After a specified period (e.g., 24, 48, and 72 hours), count the number of dead mites under a stereomicroscope. Mites are considered dead if they do not respond to a gentle touch with the brush.

  • Data Analysis: Calculate the percentage of mortality for each concentration, correcting for control mortality using Abbott's formula. Probit analysis can then be used to determine the LC50 and LC90 values for each acaricide.

Protocol 2: Field Efficacy Trial for Acaricide Performance

This protocol outlines a standard procedure for evaluating the performance of acaricides under real-world agricultural conditions.

Objective: To compare the efficacy and residual activity of different acaricides in controlling a target mite population on a specific crop.

Materials:

  • Commercial formulations of the acaricides to be tested.

  • A crop field with a natural or artificially induced infestation of the target mite species (e.g., strawberries infested with Tetranychus urticae).

  • Spraying equipment (e.g., backpack sprayer or commercial boom sprayer).

  • Randomized complete block design for plot layout.

  • Hand lens or stereomicroscope for mite counting.

  • Data collection sheets.

Procedure:

  • Experimental Design: Divide the field into plots of a suitable size, arranged in a randomized complete block design with multiple replications (e.g., 4-5) for each treatment, including an untreated control.

  • Pre-Treatment Sampling: Before applying the acaricides, conduct a pre-treatment count of the mite population in each plot to establish a baseline. This is typically done by collecting a random sample of leaves (e.g., 10-20 leaflets per plot) and counting the number of motile mites (adults and nymphs) and eggs.

  • Acaricide Application: Apply the acaricides to the designated plots according to the manufacturer's recommended rates and application methods. Ensure thorough coverage of the foliage. The control plots should be sprayed with water only.

  • Post-Treatment Sampling: At set intervals after application (e.g., 3, 7, 14, and 21 days), repeat the mite sampling process as described in the pre-treatment step.

  • Data Collection: Record the number of motile mites and eggs per leaf for each plot at each sampling date. Also, record any observations of phytotoxicity on the plants.

  • Data Analysis: Calculate the mean number of mites per leaf for each treatment at each sampling date. The percentage of population reduction can be calculated using Henderson's formula, which accounts for population changes in the untreated control. Statistical analysis (e.g., ANOVA) can be used to determine significant differences between treatments.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

Mode of Action: this compound's Dual-Target Approach

This compound's primary mode of action is the inhibition of the mitochondrial electron transport chain at Complex III.[7] This disruption of cellular respiration leads to a rapid cessation of feeding and subsequent mortality in mites. Additionally, this compound has been shown to act as a positive allosteric modulator of GABA (gamma-aminobutyric acid) receptors in mites, enhancing the inhibitory effects of GABA and contributing to the acaricidal activity.[7]

Mitochondrial_Electron_Transport_Chain cluster_matrix Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane cluster_intermembrane Intermembrane Space NADH NADH C1 Complex I NADH->C1 e⁻ FADH2 FADH2 C2 Complex II FADH2->C2 e⁻ O2 O₂ H2O H₂O O2->H2O ADP ADP + Pi ATP_Synthase ATP Synthase ADP->ATP_Synthase ATP ATP Q Q C1->Q e⁻ C1->H_ion H⁺ C2->Q e⁻ C3 Complex III CytC Cyt c C3->CytC e⁻ C3->H_ion H⁺ C4 Complex IV C4->O2 e⁻ C4->H_ion H⁺ ATP_Synthase->ATP Q->C3 e⁻ CytC->C4 e⁻ H_ion->ATP_Synthase H⁺ This compound This compound This compound->C3 Inhibition

Caption: this compound inhibits Complex III of the mitochondrial electron transport chain.

GABA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space GABA GABA GABA_Receptor GABA-A Receptor (Chloride Channel) GABA->GABA_Receptor Binds This compound This compound This compound->GABA_Receptor Positive Allosteric Modulation Cl_in Cl⁻ Influx GABA_Receptor->Cl_in Opens Channel Hyperpolarization Hyperpolarization Cl_in->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: this compound positively modulates GABA-A receptors, enhancing chloride influx.

Experimental Workflow: Acaricide Efficacy Trial

The following diagram illustrates the typical workflow for conducting a field efficacy trial to compare different acaricides.

Acaricide_Efficacy_Workflow cluster_planning Phase 1: Planning and Setup cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis and Reporting A1 Define Objectives and Select Acaricides A2 Select Crop and Field Site with Mite Infestation A1->A2 A3 Design Experiment (Randomized Block Design) A2->A3 A4 Establish Plots A3->A4 B1 Pre-Treatment Mite Sampling A4->B1 B2 Acaricide Application (including control) B1->B2 B3 Post-Treatment Mite Sampling (e.g., 3, 7, 14, 21 days) B2->B3 C1 Data Collection and Entry B3->C1 C2 Calculate Mite Density and Population Reduction C1->C2 C3 Statistical Analysis (ANOVA) C2->C3 C4 Generate Report and Draw Conclusions C3->C4

Caption: Workflow for a comparative field efficacy trial of acaricides.

Conclusion and Recommendations

The data presented in this guide indicate that this compound is an effective acaricide against a range of mite species, demonstrating high mortality rates. When considering cost-effectiveness, a simple comparison of cost per acre suggests that abamectin may be a more economical option in some scenarios. However, a comprehensive cost-effectiveness analysis must also factor in the residual activity of the product, the potential for resistance development, and the impact on non-target organisms, including beneficial insects and predatory mites.

This compound's unique dual mode of action, targeting both mitochondrial respiration and GABA receptors, may offer an advantage in resistance management strategies. The relatively lower impact of this compound on some predatory mites also enhances its suitability for use in IPM programs.

For researchers and drug development professionals, the experimental protocols provided offer a foundation for conducting robust comparative studies. Future research should focus on direct, long-term cost-effectiveness trials across various crops and geographical regions, incorporating yield data and the economic impact of resistance development. Such studies will provide a more complete picture of the economic and ecological trade-offs associated with the selection of different acaricides.

References

Safety Operating Guide

Immediate Safety and Handling Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of bifenazate is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. As a potent miticide classified as toxic to aquatic life, improper disposal can lead to significant environmental contamination and potential harm to non-target organisms.[1][2][3] This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste, tailored for research and development settings. Adherence to these protocols, in conjunction with institutional and local regulations, is paramount.

Before beginning any disposal procedure, ensure appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][4] All handling of this compound waste should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dusts or mists.[5]

**Step-by-Step this compound Disposal Procedure

The disposal of this compound is governed by federal regulations such as the Resource Conservation and Recovery Act (RCRA) and the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA).[6][7] State and local laws may be more stringent and must always be consulted.[8]

Step 1: Waste Minimization The most effective disposal strategy is to prevent waste generation.

  • Calculate Precisely: Only prepare the amount of this compound solution required for the immediate experiment.

  • Use Excess Material: If a small amount of excess pesticide remains, use it up by applying it according to the product label's directions.[8] Do not dispose of usable product.

Step 2: Waste Identification and Segregation Properly categorize the this compound waste stream.

  • Unused or Expired this compound: Pure chemical, concentrated solutions, or expired product.

  • Contaminated Materials: Spill cleanup supplies (absorbents, pads), disposable PPE, and other lab materials that have come into direct contact with this compound.

  • Empty Containers: Original product packaging.

All this compound waste must be segregated from general and other chemical waste streams to prevent cross-contamination.[5]

Step 3: Container Decontamination and Disposal Empty containers must be thoroughly cleaned before disposal. Never reuse empty pesticide containers for any other purpose.[2][8]

  • Triple Rinsing:

    • Empty the container into the application equipment or a mix tank and allow it to drain for 10 seconds after the flow begins to drip.

    • Fill the container about one-quarter full with a suitable solvent (e.g., water) and securely recap it.

    • Shake for 10 seconds. Pour the rinsate into the application equipment or a collection vessel for later disposal as hazardous waste. Let it drain for another 10 seconds.

    • Repeat this procedure two more times.

  • Final Disposal: After triple rinsing, puncture the container to prevent reuse. It may then be offered for recycling, if available, or disposed of in a sanitary landfill according to local regulations.[2]

Step 4: Disposal of Unused this compound and Contaminated Materials Pesticide wastes are considered toxic and require special handling.[2]

  • Regulatory Consultation: Wastes resulting from the use of this product must be disposed of at an approved waste disposal facility.[9] Contact your institution’s Environmental Health & Safety (EHS) department, your State Pesticide or Environmental Control Agency, or the hazardous waste representative at the nearest EPA Regional Office for guidance.[10]

  • Hazardous Waste Collection: Package and label the waste container clearly (e.g., "Hazardous Waste: this compound"). This includes unused product and all contaminated materials. Arrange for pickup by a licensed hazardous waste contractor or through a designated institutional program.

  • Prohibited Actions: Never pour this compound waste down the sink, toilet, or any drain.[6][8] This can disrupt wastewater treatment processes and contaminate waterways. Do not dispose of it with household garbage.[11]

Data Summary: this compound Hazard Profile

To underscore the importance of these procedures, the following table summarizes key quantitative data related to this compound's toxicity.

Hazard MetricOrganismValueReference
Aquatic Toxicity
96-hour LC50Rainbow Trout0.58 mg/L[2][9]
96-hour LC50Bluegill Sunfish0.76 mg/L[2][9]
48-hour EC50Daphnia magna0.5 mg/L[9]
Avian Toxicity
Oral LD50Bobwhite Quail1142 mg/kg[9]
Oral LC50Bobwhite Quail2200 ppm[2]
Oral LC50Mallard Duck725 ppm[2]
Mammalian Toxicity
Oral LD50Rat> 5,000 mg/kg[3]
Dermal LD50Rat> 5,000 mg/kg[3]

LC50: Lethal concentration for 50% of the test population. EC50: Effect concentration for 50% of the test population. LD50: Lethal dose for 50% of the test population.

Experimental Protocols Referenced

The data presented above are derived from standardized ecotoxicology studies. The methodologies for these tests are briefly described below:

  • Acute Fish Toxicity (96-hour LC50): This test is typically conducted following OECD Guideline 203. Fish (e.g., Rainbow Trout) are exposed to various concentrations of the chemical in a controlled aquatic environment for 96 hours. The concentration that results in the mortality of 50% of the test population is determined.

  • Acute Daphnia Immobilisation (48-hour EC50): Following OECD Guideline 202, aquatic invertebrates (Daphnia magna) are exposed to the chemical for 48 hours. The EC50 is the concentration that causes 50% of the daphnids to become immobilized.

  • Avian Acute Oral Toxicity (LD50): This protocol, often following OECD Guideline 223, involves administering a single oral dose of the chemical to birds (e.g., Bobwhite Quail). The dose that is lethal to 50% of the test group is calculated.

  • Avian Dietary Toxicity (LC50): In this test, based on guidelines like OECD 205, birds are fed a diet containing the chemical for a set period (usually 5 days), followed by a recovery period. The concentration in the diet that is lethal to 50% of the birds is determined.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams in a laboratory setting.

Bifenazate_Disposal_Workflow cluster_waste_type Step 1: Identify Waste Type cluster_container_proc Step 2: Container Decontamination cluster_final_disposal Step 3: Final Disposal start This compound Waste Generated unused_product Unused/Expired This compound start->unused_product Is it pure/concentrated chemical? contaminated_materials Contaminated Materials (PPE, Spill Cleanup) start->contaminated_materials Is it contaminated labware/PPE? empty_container Empty Product Container start->empty_container Is it the original container? hazardous_waste Dispose as Hazardous Waste (Licensed Contractor or Approved Program) unused_product->hazardous_waste contaminated_materials->hazardous_waste triple_rinse Triple Rinse or Pressure Rinse Container empty_container->triple_rinse collect_rinsate Collect Rinsate triple_rinse->collect_rinsate Rinsate recycle_landfill Recycle or Dispose in Sanitary Landfill per Local Regulations triple_rinse->recycle_landfill Cleaned Container collect_rinsate->hazardous_waste

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

References

Essential Guide to Handling Bifenazate: PPE, Operational Plans, and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling Bifenazate. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental contamination.

Personal Protective Equipment (PPE) for this compound

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to this compound.[1][2] this compound may cause an allergic skin reaction, serious eye irritation, and potential damage to organs through prolonged or repeated exposure.[3][4][5][6][7] The following table summarizes the required PPE for handling this compound in various laboratory settings.

Activity Body Protection Hand Protection Eye/Face Protection Respiratory Protection
Handling Solid/Powder Chemical-resistant lab coat or coveralls.[8][9]Chemical-resistant gloves (e.g., Nitrile, PVC).[4][5][10]Tightly fitting safety goggles with side-shields.[1][8]Required when dusts may be generated. Use a NIOSH/MSHA-approved respirator.[1][5]
Handling Liquid Solutions Chemical-resistant lab coat. A chemical-resistant apron is recommended for mixing or decanting.[1][10]Elbow-length, chemical-resistant gloves (e.g., PVC, Nitrile).[10]Chemical splash goggles. A face shield should be worn when there is a significant risk of splashing.[1][11]Not generally required if handled in a well-ventilated area or chemical fume hood.[3][5]
Cleaning Spills Chemical-resistant, one-piece coverall.[9]Chemical-resistant gauntlet gloves extending up the forearm.[11]Chemical splash goggles and a face shield.[11]Required. Use a full-face respirator if vapors or dusts are generated.[8]

Note: Always inspect PPE for defects before use.[11] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[5][7]

Operational Plan: Safe Handling Protocol

This step-by-step guide outlines the procedural workflow for safely handling this compound from preparation to post-handling decontamination.

Preparation
  • Review Safety Documents: Before beginning any work, thoroughly read the Safety Data Sheet (SDS) for this compound.[11]

  • Designate Work Area: Handle this compound in a designated area, such as a chemical fume hood, to ensure good ventilation.[3]

  • Assemble Materials: Gather all necessary equipment, including PPE, spill cleanup materials, and waste containers, before handling the chemical.

  • Don PPE: Put on all required PPE as specified in the table above.

Handling this compound
  • General Precautions: Avoid contact with skin, eyes, and clothing.[7] Do not breathe dust, fumes, or vapors.[4][5]

  • Weighing Solids: When handling the solid form, take care to avoid generating dust.[5]

  • Handling Liquids: Use caution to prevent splashes, leakage, or the generation of mists.

  • Prohibited Actions: Do not eat, drink, or smoke in the designated handling area.[3]

Post-Handling Decontamination
  • Clean Work Area: Thoroughly clean the work surface after handling is complete.

  • Remove PPE: Remove PPE carefully to avoid contaminating yourself. Wash the outside of gloves before removing them.[11] Remove and store reusable PPE properly. Dispose of single-use items in the designated waste stream.

  • Personal Hygiene: Wash hands and face thoroughly with soap and water after completing the work and removing PPE.

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental harm. This compound is very toxic to aquatic life with long-lasting effects.[4][6]

Waste Segregation
  • Original Containers: Whenever possible, leave chemicals in their original containers.[5]

  • Designated Waste Containers: Use separate, clearly labeled, and sealable containers for:

    • Unused or expired this compound.

    • Contaminated solids (e.g., pipette tips, empty containers, disposable PPE).

    • Contaminated liquid waste.

  • No Mixing: Do not mix this compound waste with other chemical waste streams.[5]

Container Management
  • Empty Containers: Empty packaging completely before disposal. Nonrefillable containers should be triple-rinsed if appropriate, with the rinsate collected as hazardous waste.[12][13]

  • Labeling: Ensure all waste containers are accurately labeled with their contents.

Final Disposal
  • Authorized Disposal: All this compound waste is considered hazardous. Its disposal must be managed by a licensed waste disposal contractor authorized by local, state, and federal regulations.

  • Environmental Precaution: Do not allow the product or its waste to enter drains, sewers, or waterways.[3][5]

Visual Workflow for Handling this compound

The following diagram illustrates the key stages of the safe handling workflow for this compound.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_decon 3. Decontamination cluster_disposal 4. Disposal prep1 Review SDS prep2 Designate & Prepare Work Area prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle Handle this compound (Avoid Dust/Splashes) prep3->handle decon1 Clean Work Area handle->decon1 decon2 Doff & Store/Dispose PPE decon1->decon2 decon3 Wash Hands & Face decon2->decon3 disp1 Segregate Hazardous Waste decon3->disp1 disp2 Label Waste Container disp1->disp2 disp3 Arrange for Professional Disposal disp2->disp3

Caption: Workflow for the safe handling, decontamination, and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bifenazate
Reactant of Route 2
Reactant of Route 2
Bifenazate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。